molecular formula C29H56O5 B3025934 1,3-Ditridecanoyl glycerol

1,3-Ditridecanoyl glycerol

Katalognummer: B3025934
Molekulargewicht: 484.8 g/mol
InChI-Schlüssel: DDAIXTSCTQTFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Ditridecanoyl glycerol is a diacylglycerol that contains tridecanoic acid at the sn-1 and sn-3 positions.>

Eigenschaften

IUPAC Name

(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAIXTSCTQTFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(13:0/0:0/13:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of 1,3-Ditridecanoyl Glycerol (B35011)

1,3-Ditridecanoyl glycerol, a diacylglycerol (DAG), is characterized by a glycerol backbone with tridecanoic acid esterified at the sn-1 and sn-3 positions.[1] This structure confers specific physicochemical properties that are crucial for its application in research and development.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₂₉H₅₆O₅[1]
Molecular Weight 484.8 g/mol [1]
Physical State Solid[1]
CAS Number 59891-27-9[1]
Synonyms DG(13:0/0:0/13:0), 1,3-Ditridecanoin[1]
Solubility DMF: 20 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.7 mg/mL[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 1,3-diacylglycerols are outlined below. These protocols are general and can be adapted for this compound.

Synthesis: Enzymatic Esterification of Glycerol

A common and efficient method for the synthesis of 1,3-diacylglycerols is the direct enzymatic esterification of glycerol with the corresponding fatty acid.[2][3][4]

Materials:

  • Glycerol

  • Tridecanoic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Vacuum system

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine glycerol and tridecanoic acid in a 1:2 molar ratio in the reaction vessel.[2][3]

  • Add the immobilized lipase (e.g., 5 wt% of total reactants).[2]

  • Heat the mixture to the optimal temperature for the chosen lipase (typically between 50-75°C) with continuous stirring.[2][3]

  • Apply a vacuum to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[2][4]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

Synthesis_Workflow Reactants Glycerol + Tridecanoic Acid Reaction Esterification (Heating & Stirring) Reactants->Reaction Enzyme Immobilized 1,3-Lipase Enzyme->Reaction Vacuum Water Removal (Vacuum) Reaction->Vacuum Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Filtration Enzyme Filtration Reaction->Filtration Vacuum->Reaction Monitoring->Reaction Crude_Product Crude 1,3-Ditridecanoyl Glycerol Filtration->Crude_Product

Fig. 1: Enzymatic Synthesis Workflow
Purification Methodologies

Crude diacylglycerol mixtures typically contain unreacted starting materials and byproducts such as monoacylglycerols and triacylglycerols. Several techniques can be employed for purification.

1. Molecular Distillation: This technique is effective for separating components based on their molecular weights. For diacylglycerols, multi-stage molecular distillation can be used to remove lighter components like free fatty acids and monoacylglycerols, as well as heavier triacylglycerols.[3][5]

2. Solvent Crystallization: This method relies on the differential solubility of the components at low temperatures. A two-step process can be effective:

  • Step 1 (Nonpolar Solvent): Dissolve the crude product in a nonpolar solvent like hexane (B92381) and cool to a low temperature (e.g., -40°C). This causes the less polar triacylglycerols and fatty acid esters to precipitate, while the diacylglycerols remain in solution.[6]

  • Step 2 (Polar Solvent): After removing the precipitate, the solvent is evaporated. The resulting solid is then dissolved in a polar solvent such as methanol (B129727) and cooled (e.g., -20°C) to crystallize the pure 1,3-diacylglycerol.[6]

3. Silica (B1680970) Gel Column Chromatography: Column chromatography using silica gel is a widely used method for the purification of diacylglycerols.[5] The separation is based on the polarity of the components, with the more polar diacylglycerols being retained on the column longer than the less polar triacylglycerols. A solvent gradient is typically used for elution.

Purification_Workflow cluster_methods Purification Methods Molecular_Distillation Molecular Distillation Pure_Product Pure 1,3-Ditridecanoyl Glycerol Molecular_Distillation->Pure_Product Solvent_Crystallization Solvent Crystallization Solvent_Crystallization->Pure_Product Column_Chromatography Silica Gel Column Chromatography Column_Chromatography->Pure_Product Crude_Product Crude 1,3-Ditridecanoyl Glycerol Crude_Product->Molecular_Distillation Crude_Product->Solvent_Crystallization Crude_Product->Column_Chromatography

Fig. 2: Purification Options
Analytical Techniques

The purity and structure of this compound can be confirmed using various analytical methods.

1. Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of synthesis and purification.[7][8] A silica gel plate is used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., petroleum ether/diethyl ether) serves as the mobile phase.[7] The components are visualized by staining.

2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying the fatty acid composition and isomeric purity of diacylglycerols.[9] The diacylglycerols are typically derivatized (e.g., trimethylsilylation) to increase their volatility before injection into the GC.[7][9] The mass spectrometer provides structural information based on the fragmentation patterns of the molecules.[9][10]

3. High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can be used to separate and quantify diacylglycerol isomers.[7][10] Normal-phase HPLC on a silica column is often employed.[11]

Biological Significance: Signaling and Metabolism

Diacylglycerols, including this compound, are crucial molecules in cellular signaling and lipid metabolism.

Role in Signaling Pathways

1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many signal transduction pathways.[12][13] While 1,3-diacylglycerols are not direct activators of PKC, they are part of the overall diacylglycerol pool and can be converted to the active 1,2-isomer. The general diacylglycerol signaling pathway is initiated by the hydrolysis of membrane phospholipids.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Ligand Ligand Ligand->Receptor

Fig. 3: General Diacylglycerol Signaling
Metabolic Pathways

1,3-Diacylglycerols are key intermediates in lipid metabolism.[14][15] They can be formed from the hydrolysis of triacylglycerols by lipases and can be further metabolized in several ways.[16][17]

Metabolic Fates of 1,3-Diacylglycerol:

  • Acylation to Triacylglycerol: 1,3-diacylglycerol can be acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol, the primary form of energy storage.[12]

  • Hydrolysis to Monoacylglycerol and Free Fatty Acids: Lipases can hydrolyze one of the fatty acids from 1,3-diacylglycerol to produce a monoacylglycerol and a free fatty acid.[18]

  • Isomerization to 1,2-Diacylglycerol: 1,3-diacylglycerols can undergo acyl migration to form the 1,2-isomer, which can then enter signaling pathways or be utilized for phospholipid synthesis.[19]

Metabolism_Pathway TAG Triacylglycerol (TAG) DAG_1_3 1,3-Diacylglycerol TAG->DAG_1_3 Lipase DAG_1_3->TAG DGAT DAG_1_2 1,2-Diacylglycerol DAG_1_3->DAG_1_2 Acyl Migration MAG Monoacylglycerol (MAG) DAG_1_3->MAG Lipase Phospholipids Phospholipids DAG_1_2->Phospholipids Synthesis Pathways FFA Free Fatty Acid (FFA) MAG->FFA Lipase

Fig. 4: Metabolic Fates of 1,3-DAG

References

1,3-Ditridecanoyl Glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) composed of a glycerol backbone with tridecanoic acid moieties esterified at the sn-1 and sn-3 positions, is a molecule of interest in lipid research and drug development.[1] As an intermediate in lipid metabolism and a structural component of cellular membranes, its physicochemical properties and biological roles are of significant importance. This technical guide provides a detailed overview of the structure, formula, and properties of 1,3-Ditridecanoyl glycerol, along with comprehensive experimental protocols for its synthesis and analysis. Furthermore, it elucidates its role in cellular signaling pathways, offering a valuable resource for professionals in the field.

Chemical Structure and Formula

This compound is a symmetric diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups at positions 1 and 3 are esterified with tridecanoic acid, a 13-carbon saturated fatty acid. The hydroxyl group at position 2 remains free.

Molecular Formula: C₂₉H₅₆O₅[1]

Structure:

G cluster_glycerol Glycerol Backbone cluster_tridecanoyl1 Tridecanoyl Chain (sn-1) cluster_tridecanoyl3 Tridecanoyl Chain (sn-3) G1 CH₂ G2 CH(OH) T1_O O G1->T1_O G3 CH₂ T3_O O G3->T3_O T1_CO C=O T1_O->T1_CO T1_CH2_11 (CH₂)₁₁ T1_CH3 CH₃ T3_CO C=O T3_O->T3_CO T3_CH2_11 (CH₂)₁₁ T3_CH3 CH₃ G Reactants Glycerol + Tridecanoic Acid (1:2) Reaction Esterification (50-70°C, 4-24h) + Molecular Sieves Reactants->Reaction Enzyme Immobilized 1,3-Lipase Enzyme->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation (if applicable) Filtration->Evaporation Crude Crude Product Filtration->Crude (solvent-free) Evaporation->Crude Purification Purification Crude->Purification MD Molecular Distillation Purification->MD Crystallization Solvent Crystallization Purification->Crystallization FinalProduct Pure this compound MD->FinalProduct Crystallization->FinalProduct G Stimulus External Signal (Hormone, Growth Factor) Receptor GPCR / RTK Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Response Cellular Response PKC->Response phosphorylates targets

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Ditridecanoyl Glycerol (B35011)

This guide provides a comprehensive overview of 1,3-Ditridecanoyl glycerol, a diacylglycerol of interest in various scientific domains. It covers its chemical identity, physical properties, potential applications, and relevant experimental contexts, tailored for a technical audience.

Chemical Identity and Synonyms

This compound is a diacylglycerol where tridecanoic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. This specific structure influences its physical properties and potential biological interactions.

Identifier TypeValue
Formal Name Tridecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester[1][2]
Synonyms DG(13:0/0:0/13:0), 1,3-Ditridecanoin[1]
CAS Number 59891-27-9[1]
Molecular Formula C₂₉H₅₆O₅[1]
InChI Key DDAIXTSCTQTFJR-UHFFFAOYSA-N[1]

Physicochemical and Technical Data

The properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Formula Weight 484.8 g/mol [1]
Physical Form Solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Solubility DMF: 20 mg/mL[1]
DMSO: 30 mg/mL[1]
Ethanol: 0.25 mg/mL[1]
PBS (pH 7.2): 0.7 mg/mL[1]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural class—diacylglycerols (DAGs)—and related molecules have established roles in research and development.

  • Internal Standard: Structurally similar molecules, such as 1,3-Dipentadecanoyl glycerol, are used as internal standards for the quantification of ceramides (B1148491) and other diacylglycerols in biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] Given its defined structure and mass, this compound is well-suited for similar applications.

  • Prodrug Synthesis: The glycerol backbone is a common scaffold for creating prodrugs. For instance, 1,3-Distearoyl glycerol has been utilized in the synthesis of prodrug forms of NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) to reduce their ulcerogenicity.[4] The hydroxyl group at the sn-2 position of this compound offers a reactive site for attaching drug molecules, potentially modifying their solubility, stability, or release profile.

  • Lipid Research: As a specific diacylglycerol, it serves as a high-purity standard for lipidomic studies, aiding in the identification and quantification of complex lipid mixtures.

  • Drug Delivery Systems: Glycerol and its derivatives are fundamental in pharmaceutical formulations, acting as solvents, plasticizers, and key components in controlled drug release systems.[5][6]

Experimental Protocols and Workflows

General Synthesis Protocol via Esterification

The synthesis of this compound can be achieved through the esterification of glycerol with tridecanoic acid. A common approach involves protecting the secondary hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups and subsequent deprotection.

Methodology:

  • Protection: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl, trityl) to ensure regioselectivity.

  • Acylation: The protected glycerol is reacted with an activated form of tridecanoic acid (e.g., tridecanoyl chloride or an anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) to form the diester.

  • Deprotection: The protecting group is removed from the sn-2 position to yield the final this compound product.

  • Purification: The final product is purified from reactants and byproducts, typically using column chromatography on silica (B1680970) gel.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Glycerol Glycerol Protection 1. Protect sn-2 Hydroxyl Group Glycerol->Protection TridecanoicAcid Tridecanoic Acid Acylation 2. Acylate sn-1, sn-3 with Tridecanoyl Chloride TridecanoicAcid->Acylation Protection->Acylation Deprotection 3. Remove Protecting Group Acylation->Deprotection Purification 4. Purify via Column Chromatography Deprotection->Purification FinalProduct 1,3-Ditridecanoyl Glycerol Purification->FinalProduct G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Extract Lipid Extraction (e.g., Folch) Spike->Extract Concentrate Dry & Reconstitute Extract->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Quantify Quantification vs. Internal Standard LCMS->Quantify G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

References

An In-depth Technical Guide to DG(13:0/0:0/13:0) (1,3-Ditridecanoyl Glycerol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG(13:0/0:0/13:0), chemically known as 1,3-ditridecanoyl glycerol (B35011) or 1,3-ditridecanoin, is a symmetrical diacylglycerol (DAG) containing two tridecanoic acid (C13:0) chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific molecular species of diacylglycerol, it serves as a valuable standard in lipidomics research and may be used to investigate the biophysical and biochemical roles of saturated diacylglycerols. This guide provides a comprehensive overview of the known physical characteristics, relevant experimental protocols, and associated signaling and analytical workflows.

Physical Characteristics

The following table summarizes the available quantitative data for 1,3-ditridecanoyl glycerol. It is important to note that while some physical properties are readily available from commercial suppliers, others, such as melting point and boiling point, are not extensively documented in the scientific literature.

PropertyValue
Chemical Formula C₂₉H₅₆O₅
Molecular Weight 484.8 g/mol
Physical State Solid[1]
Purity ≥98%[1]
Solubility - DMF: 20 mg/mL[1]- DMSO: 30 mg/mL[1]- Ethanol: 0.25 mg/mL[1]- PBS (pH 7.2): 0.7 mg/mL[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (when stored at -20°C)[1]

Experimental Protocols

Synthesis of Symmetrical 1,3-Diacylglycerols

A general and efficient method for the synthesis of symmetrical 1,3-diacylglycerols is through the direct enzymatic esterification of glycerol. This method avoids the use of harsh chemicals and multiple protection/deprotection steps often required in classical chemical synthesis.

Materials:

  • Glycerol (high purity)

  • Tridecanoic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Solvent-free reaction system or a suitable organic solvent

  • Vacuum system for water removal

Procedure:

  • Combine stoichiometric amounts of glycerol and tridecanoic acid (1:2 molar ratio) in a reaction vessel.

  • Add the immobilized lipase to the mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • The reaction is carried out at a controlled temperature, which depends on the specific lipase used (e.g., 50-60°C).

  • To drive the equilibrium towards product formation, water produced during the esterification is continuously removed, often by applying a vacuum.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.

  • Upon completion, the immobilized enzyme is removed by filtration.

  • The product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved by methods like column chromatography on silica (B1680970) gel or molecular distillation.

Determination of Melting Point for Fats and Oils

The melting point of glycerides like this compound is typically determined as a melting range rather than a sharp point due to their nature as mixtures of crystalline forms. A standard capillary method is commonly employed.

Materials:

  • This compound sample

  • Capillary tubes (thin-walled glass)

  • Melting point apparatus or a Thiele tube setup

  • Calibrated thermometer

Procedure:

  • A small amount of the solid this compound is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.

  • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting temperature.

  • The temperature at which the solid begins to melt (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded. This range is reported as the melting point.

Signaling Pathways and Experimental Workflows

While no signaling pathways specifically detailing the role of this compound have been identified, its structural class, diacylglycerols (DAGs), are crucial second messengers in several key signaling cascades. Symmetrical 1,3-diacylglycerols are generally not considered to be direct activators of Protein Kinase C (PKC), a primary effector of DAG signaling. However, they are substrates for other enzymes, such as diacylglycerol kinases (DGKs), and their presence can influence the overall lipid metabolism and membrane properties.

General Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC), generating sn-1,2-diacylglycerol and inositol (B14025) trisphosphate (IP₃). The sn-1,2-DAG remains in the plasma membrane and activates PKC.

Diacylglycerol_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets DGK_Pathway DAG_1_3 1,3-Diacylglycerol (e.g., DG(13:0/0:0/13:0)) DGK Diacylglycerol Kinase (DGK) DAG_1_3->DGK ADP ADP DGK->ADP PA Phosphatidic Acid (PA) DGK->PA phosphorylates ATP ATP ATP->DGK Downstream Downstream PA Signaling PA->Downstream Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (DG(13:0/0:0/13:0)) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification of Endogenous Diacylglycerols DataProcessing->Quantification

References

The Unseen Players: A Technical Guide to the Natural Occurrence of Odd-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of lipidomics, even-chain fatty acids and their derivatives have long held the spotlight. However, a growing body of evidence is illuminating the significant, albeit often overlooked, roles of their odd-chain counterparts. Odd-chain diacylglycerols (OC-DAGs), in particular, are emerging from the shadows as critical metabolic intermediates and signaling molecules with implications for a range of physiological and pathological processes. While present in lower abundance than even-chain DAGs, their natural occurrence across diverse biological systems—from microbes to mammals—underscores their fundamental importance.

This technical guide provides an in-depth exploration of the natural occurrence of OC-DAGs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of their presence in various organisms and tissues, the analytical methodologies for their detection and quantification, and the key metabolic and signaling pathways in which they participate. By presenting quantitative data in a clear, comparative format and detailing experimental protocols, this guide aims to facilitate a deeper understanding and catalyze further investigation into the intriguing world of odd-chain diacylglycerols.

Natural Occurrence and Quantitative Data of Odd-Chain Diacylglycerols

Odd-chain diacylglycerols are found across a wide spectrum of biological systems, although their concentrations are generally lower than those of even-chain diacylglycerols. Their presence is a result of the biosynthesis and metabolism of odd-chain fatty acids (OCFAs), which can be derived from dietary sources, synthesized de novo, or produced by gut microbiota.[1] The primary dietary sources of OCFAs in humans are dairy products and ruminant fats.[2]

Below are tables summarizing the quantitative data on the natural occurrence of odd-chain fatty acids and their incorporation into diacylglycerol fractions in various biological samples.

Table 1: Abundance of Odd-Chain Fatty Acyl-Containing Lipid Classes in Human Colon Cancer Tissue [3]

Lipid ClassPercentage of Total Odd-Chain Fatty Acyl Lipids
Triacylglycerols (TAG)37.89%
Diacylglycerols (DAG)4.38%
Phospholipids (PA, PC, PE, PG, PI, PS)50.64%
Monoacylglycerols (MAG)0.39%
Ceramides, Dihydroceramides, etc.~1%
Free Fatty Acids (FFA)~1%

Table 2: Changes in Odd-Chain Fatty Acid Levels in a Mouse Model of High-Fat Diet-Induced Obesity [1]

Fatty AcidTissue/FluidChange with High-Fat Diet
C15:0Serum>50% depletion
C15:0Liver>50% depletion
C17:0Liver>35% depletion

Experimental Protocols for the Analysis of Odd-Chain Diacylglycerols

The accurate detection and quantification of OC-DAGs require specialized analytical techniques due to their low abundance and the complexity of the lipidome. The following sections detail key experimental protocols cited in the literature.

Protocol 1: Extraction and Quantification of Odd-Chain Fatty Acyl-Containing Lipids using LC-MS

This protocol is adapted from a targeted lipidomics method for the analysis of odd-chain fatty acyl-containing lipids in biological tissues.[3]

1. Lipid Extraction (Modified Bligh and Dyer method) [4] a. Homogenize the tissue sample in a suitable buffer. b. Add a known amount of an appropriate internal standard (e.g., 1,3-di15:0 DAG).[4] c. Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the homogenate and vortex thoroughly. d. Add chloroform and water to induce phase separation. e. Centrifuge to separate the layers. The lower organic phase contains the lipids. f. Collect the organic phase and dry it under a stream of nitrogen. g. Resuspend the lipid extract in a known volume of chloroform/methanol (1:1, v/v) for analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis a. Chromatographic Separation: i. Use a reverse-phase C18 column. ii. Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate. b. Mass Spectrometry Detection: i. Use an electrospray ionization (ESI) source in both positive and negative modes. ii. For quantification, use multiple reaction monitoring (MRM) transitions specific for odd-chain fatty acyl-containing DAGs. For example, in positive ESI mode, daughter ions corresponding to the loss of the fatty acyl chains can be monitored (e.g., m/z 299 for C15:0, m/z 327 for C17:0).[3]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Odd-Chain Fatty Acid Analysis

This protocol is a general method for the analysis of total fatty acid composition, including odd-chain fatty acids, from a lipid extract.[5]

1. Saponification and Transesterification a. To the dried lipid extract, add a solution of sodium hydroxide (B78521) in methanol. b. Heat the mixture to saponify the lipids and release the fatty acids. c. Add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs). d. Add a non-polar solvent (e.g., hexane) and water to extract the FAMEs. e. Collect the upper organic layer containing the FAMEs.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. Gas Chromatography: i. Use a polar capillary column (e.g., SLB-IL111) suitable for FAME separation.[5] ii. Employ a temperature gradient program to achieve optimal separation of different FAMEs. b. Mass Spectrometry Detection: i. Use electron ionization (EI) as the ionization source. ii. Identify individual FAMEs based on their retention times and characteristic mass spectra by comparison to a library of known standards. iii. Quantify the FAMEs by integrating the peak areas and comparing them to an internal standard.

Protocol 3: Quantitative Analysis of Cellular Diacylglycerol Content using the DAG Kinase Assay

This enzymatic assay is highly sensitive for the quantification of sn-1,2-diacylglycerols.[6]

1. Cell Lysis and Lipid Extraction a. Lyse the cells and extract the total lipids as described in Protocol 1.

2. Enzymatic Reaction a. Dissolve the dried lipid extract in a solubilizing buffer containing octyl-β-D-glucoside and cardiolipin. b. Add a reaction buffer containing imidazole, NaCl, MgCl₂, and EGTA. c. Add E. coli DAG kinase. d. Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. e. Incubate at 25°C for 30 minutes. The DAG kinase will specifically phosphorylate sn-1,2-DAG to form radiolabeled phosphatidic acid (PA).

3. Separation and Quantification a. Stop the reaction and re-extract the lipids. b. Separate the lipids using thin-layer chromatography (TLC). c. Visualize the radiolabeled PA using a phosphorimager. d. Quantify the amount of DAG by comparing the radioactivity of the PA spot to a standard curve generated with known amounts of DAG.

Signaling Pathways and Metabolic Workflows

Odd-chain diacylglycerols are integral to specific metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these key processes.

Odd_Chain_Fatty_Acid_Metabolism cluster_beta_oxidation β-Oxidation cluster_tca_cycle_entry Anaplerotic Pathway OCFA Odd-Chain Fatty Acyl-CoA Propionyl_CoA Propionyl-CoA (C3) OCFA->Propionyl_CoA Final Thiolytic Cleavage Acetyl_CoA Acetyl-CoA (C2) OCFA->Acetyl_CoA Multiple Rounds Propionyl_CoA_2 Propionyl-CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_2->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin, ATP) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolism of odd-chain fatty acids via β-oxidation and the anaplerotic pathway to the TCA cycle.

De_Novo_OCFA_Synthesis cluster_precursors Precursor Supply cluster_synthesis Fatty Acid Synthesis cluster_dag_formation Diacylglycerol Formation Glucose Glucose Propionyl_CoA Propionyl-CoA Glucose->Propionyl_CoA Glycolysis & other pathways Propionate Propionate (external) Propionate->Propionyl_CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS OCFA_CoA Odd-Chain Acyl-CoA FAS->OCFA_CoA Elongation Cycles LPA Lysophosphatidic Acid OCFA_CoA->LPA AGPAT G3P Glycerol-3-Phosphate G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT OC_DAG Odd-Chain Diacylglycerol PA->OC_DAG PAP

Caption: De novo biosynthesis of odd-chain diacylglycerols from precursor molecules.

DAG_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OC_DAG Odd-Chain Diacylglycerol PIP2->OC_DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC OC_DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane and becomes active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

References

The Biological Significance of 1,3-Ditridecanoyl Glycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) composed of a glycerol backbone and two tridecanoic acid molecules at the sn-1 and sn-3 positions, is a lipid of significant interest in the fields of metabolic research and drug development. As a member of the 1,3-diacylglycerol class containing medium-chain fatty acids, it is postulated to possess unique physiological properties, including the potential to mitigate obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core biological significance of 1,3-Ditridecanoyl glycerol, drawing upon the broader understanding of 1,3-diacylglycerols and medium-chain fatty acid-containing lipids. It details its metabolic fate, its role in cellular signaling, and its potential therapeutic applications. This document also provides detailed experimental protocols and presents quantitative data from relevant studies to facilitate further research and development in this area.

Introduction

Diacylglycerols (DAGs) are glycerides consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages.[1] They exist in two primary forms: 1,2-diacylglycerols and 1,3-diacylglycerols. While 1,2-diacylglycerols are well-established as second messengers in various signaling cascades, 1,3-diacylglycerols have garnered attention for their distinct metabolic properties, particularly in the context of lipid metabolism and energy expenditure.

This compound is a specific 1,3-DAG containing tridecanoic acid, a 13-carbon saturated fatty acid. Tridecanoic acid is classified as an odd-chain saturated fatty acid and is less common than its even-chained counterparts.[2] The presence of these medium-chain fatty acids is believed to confer specific metabolic advantages to this compound. This guide will explore these characteristics in detail.

Metabolic Fate and Anti-Obesity Effects

The primary biological significance of 1,3-diacylglycerols, including by inference this compound, lies in their unique metabolic pathway which differs from that of triacylglycerols (TAGs), the main component of dietary fats.

When consumed, 1,3-DAGs are hydrolyzed in the gut to monoacylglycerols and free fatty acids. Due to the position of the fatty acids, 1,3-DAG is more readily hydrolyzed than 1,2-DAG. The resulting 1- and 3-monoacylglycerols are less efficiently re-esterified back into TAGs in the intestinal cells compared to the 2-monoacylglycerols derived from TAG digestion. This leads to a greater proportion of the ingested fatty acids being absorbed directly into the portal vein and transported to the liver for oxidation, rather than being packaged into chylomicrons for transport in the lymphatic system and subsequent storage in adipose tissue.[3][4] This metabolic route is believed to contribute to the observed anti-obesity effects of 1,3-DAGs.

Studies on diets enriched with 1,3-DAG oil have shown a reduction in body weight and body fat accumulation.[5][6] The proposed mechanism for this is an increase in β-oxidation of fatty acids in the liver.[3][4]

Logical Relationship: Proposed Anti-Obesity Mechanism of 1,3-Diacylglycerol

G Dietary 1,3-DAG Dietary 1,3-DAG Hydrolysis in Gut Hydrolysis in Gut Dietary 1,3-DAG->Hydrolysis in Gut 1- and 3-Monoacylglycerols + Free Fatty Acids 1- and 3-Monoacylglycerols + Free Fatty Acids Hydrolysis in Gut->1- and 3-Monoacylglycerols + Free Fatty Acids Reduced Re-esterification to TAGs in Enterocytes Reduced Re-esterification to TAGs in Enterocytes 1- and 3-Monoacylglycerols + Free Fatty Acids->Reduced Re-esterification to TAGs in Enterocytes Direct Absorption into Portal Vein Direct Absorption into Portal Vein Reduced Re-esterification to TAGs in Enterocytes->Direct Absorption into Portal Vein Reduced Chylomicron Formation Reduced Chylomicron Formation Reduced Re-esterification to TAGs in Enterocytes->Reduced Chylomicron Formation Transport to Liver Transport to Liver Direct Absorption into Portal Vein->Transport to Liver Increased β-oxidation Increased β-oxidation Transport to Liver->Increased β-oxidation Weight and Fat Mass Reduction Weight and Fat Mass Reduction Increased β-oxidation->Weight and Fat Mass Reduction Reduced Fat Storage in Adipose Tissue Reduced Fat Storage in Adipose Tissue Reduced Chylomicron Formation->Reduced Fat Storage in Adipose Tissue Reduced Fat Storage in Adipose Tissue->Weight and Fat Mass Reduction

Caption: Proposed metabolic pathway of 1,3-diacylglycerol leading to reduced fat storage.

Role in Cellular Signaling: Protein Kinase C Activation

While 1,2-diacylglycerols are the primary endogenous activators of Protein Kinase C (PKC), exogenous diacylglycerols, including 1,3-DAGs, can also influence PKC activity. PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[7]

The activation of conventional and novel PKC isoforms is dependent on their recruitment to the cell membrane, a process facilitated by diacylglycerols. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its substrates. The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms. While the direct effect of this compound on specific PKC isoforms has not been extensively studied, its ability to partition into cellular membranes suggests it could modulate PKC-dependent signaling pathways.

Signaling Pathway: Diacylglycerol-Mediated PKC Activation

G cluster_membrane Cell Membrane DAG 1,3-Ditridecanoyl Glycerol PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor PLC Phospholipase C Receptor->PLC PLC->DAG Exogenous (potential influence) IP3 IP3 PIP2 PIP2 PIP2->PLC Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: General pathway of PKC activation by diacylglycerol.

Quantitative Data Summary

The following tables summarize quantitative data from studies on diacylglycerols and medium-chain triglycerides, which provide context for the potential effects of this compound.

Table 1: Effects of Diacylglycerol (DAG) Oil on Body Weight and Fat Mass in Humans

Study (Reference)DurationIntervention Group (Daily Dose)Control Group (Daily Dose)Change in Body Weight (DAG vs. Control)Change in Fat Mass (DAG vs. Control)
Maki et al., 2002[6]24 weeksDAG oil in reduced-energy dietTAG oil in reduced-energy diet-3.6% vs. -2.5% (P = 0.025)-8.3% vs. -5.6% (P = 0.037)

Table 2: Effects of Medium-Chain Triglycerides (MCT) on Weight Loss in Overweight/Obese Individuals

Study (Reference)DurationIntervention Group (Daily Dose)Control Group (Daily Dose)Difference in Weight Loss (MCT vs. Control)
St-Onge et al., 2003[8]16 weeks18-24 g MCT oil18-24 g Olive oil-1.67 kg (P = 0.013)
Han et al., 2007[9]90 days18 g MCT18 g Corn oilSignificant reduction in MCT group (P < 0.05)

Table 3: Effects of 1,3-Diacylglycerol (DAG) Supplementation on Broiler Performance

Study (Reference)DurationDietary GroupBody Weight GainFeed Conversion Ratio
Kim et al., 2017[3]5 weeksLow Energy + 0.15% 1,3-DAGLinear increase (P < 0.05)Linear decrease (P < 0.05)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

Principle: This protocol describes the enzymatic synthesis of 1,3-diacylglycerol through the esterification of glycerol with a medium-chain fatty acid (tridecanoic acid) using a lipase (B570770) catalyst.

Materials:

  • Glycerol

  • Tridecanoic acid

  • Immobilized lipase (e.g., from Candida antarctica)

  • Organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycerol and tridecanoic acid (molar ratio of approximately 1:2.2) in the chosen organic solvent.

  • Dehydration: Add activated molecular sieves to the mixture to remove any water, which can inhibit the reaction.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting this compound from the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow: Synthesis and Purification of this compound

G Start Start Mix Glycerol and Tridecanoic Acid Mix Glycerol and Tridecanoic Acid Start->Mix Glycerol and Tridecanoic Acid Add Solvent and Molecular Sieves Add Solvent and Molecular Sieves Mix Glycerol and Tridecanoic Acid->Add Solvent and Molecular Sieves Add Immobilized Lipase Add Immobilized Lipase Add Solvent and Molecular Sieves->Add Immobilized Lipase Incubate with Stirring Incubate with Stirring Add Immobilized Lipase->Incubate with Stirring Monitor by TLC Monitor by TLC Incubate with Stirring->Monitor by TLC Monitor by TLC->Incubate with Stirring Incomplete Filter to Remove Lipase Filter to Remove Lipase Monitor by TLC->Filter to Remove Lipase Complete Evaporate Solvent Evaporate Solvent Filter to Remove Lipase->Evaporate Solvent Purify by Column Chromatography Purify by Column Chromatography Evaporate Solvent->Purify by Column Chromatography Characterize (NMR, MS) Characterize (NMR, MS) Purify by Column Chromatography->Characterize (NMR, MS) End End Characterize (NMR, MS)->End

Caption: Workflow for the enzymatic synthesis and purification of this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the ability of this compound to activate PKC by quantifying the phosphorylation of a specific substrate.

Materials:

  • Purified PKC isoform (e.g., PKCα, PKCδ)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or a fluorescence-based detection system

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Lipid Vesicle Preparation: Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the reaction buffer by sonication.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the PKC reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification:

    • TCA Precipitation: Centrifuge the TCA-precipitated samples, wash the pellet, and measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Phosphocellulose Paper: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP and measure the radioactivity on the paper.

    • Fluorescence-based: Follow the manufacturer's protocol for the specific fluorescence-based assay kit.

  • Data Analysis: Calculate the specific activity of PKC in the presence of varying concentrations of this compound.

Applications in Drug Development

The unique metabolic properties of 1,3-diacylglycerols, particularly those containing medium-chain fatty acids like this compound, present several opportunities for drug development:

  • Obesity and Metabolic Syndrome: this compound could be developed as a functional food ingredient or a medical food to aid in weight management and improve metabolic parameters in individuals with obesity and metabolic syndrome.

  • Lipid-Lowering Agent: Its potential to reduce postprandial hyperlipidemia suggests it could be explored as a therapeutic agent to manage high triglyceride levels.

  • Modulator of Cellular Signaling: Further research into the specific effects of this compound on PKC isoforms could reveal novel therapeutic targets for diseases where PKC signaling is dysregulated, such as cancer and inflammatory disorders.

Conclusion

While direct research on this compound is limited, the existing body of knowledge on 1,3-diacylglycerols and medium-chain fatty acids provides a strong foundation for its potential biological significance. Its unique metabolic fate suggests a promising role as an anti-obesity agent, and its ability to interact with cellular membranes indicates a potential to modulate important signaling pathways. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this intriguing lipid molecule. Further studies are warranted to elucidate the specific effects of this compound and to validate its efficacy and safety for various applications.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-ditridecanoyl glycerol (B35011), a diacylglycerol containing two tridecanoic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. While specific literature detailing the synthesis of 1,3-ditridecanoyl glycerol is limited, this guide extrapolates from established methods for producing structurally similar 1,3-diacylglycerols (DAGs), particularly those with medium-chain fatty acids. The methodologies presented herein are grounded in both enzymatic and chemical approaches, offering a robust framework for its laboratory-scale synthesis and purification.

Introduction to this compound

1,3-diacylglycerols are molecules of significant interest in the food, cosmetics, and pharmaceutical industries.[1][2] Their unique metabolic properties, where they are hydrolyzed to monoacylglycerols and free fatty acids that are less readily re-esterified into triglycerides for fat storage, have positioned them as potential agents for obesity prevention.[1][2] this compound, with its two 13-carbon fatty acid chains, is a specific medium-chain diacylglycerol that can serve as a valuable standard in lipid research and as a precursor for the synthesis of structured triglycerides with specific physiological effects.

Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main routes: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred for their high regioselectivity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Enzymatic synthesis predominantly utilizes 1,3-specific lipases to catalyze the esterification of glycerol with tridecanoic acid or the glycerolysis of tritridecanoin (B53317). These methods offer high yields of the desired 1,3-isomer while minimizing the formation of 1,2-diacylglycerols and triglycerides.

This is a widely employed method for the synthesis of 1,3-diacylglycerols.[1][2] The reaction involves the direct esterification of glycerol with two equivalents of tridecanoic acid, catalyzed by a 1,3-specific lipase (B570770). The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.

Esterification Glycerol Glycerol Intermediate sn-1-monotridecanoyl glycerol Glycerol->Intermediate + 1 Tridecanoic Acid TridecanoicAcid Tridecanoic Acid (2 eq) Lipase 1,3-Specific Lipase (e.g., Lipozyme RM IM) Lipase->Intermediate Product This compound Lipase->Product Intermediate->Product + 1 Tridecanoic Acid Water Water (2 eq) (removed by vacuum) Product->Water

Diagram 1: Enzymatic Direct Esterification Pathway.

An alternative enzymatic route is the glycerolysis of tritridecanoin (the triglyceride of tridecanoic acid). In this reaction, a 1,3-specific lipase catalyzes the reaction between tritridecanoin and glycerol to produce a mixture of this compound, monotridecanoin, and unreacted starting materials.

Glycerolysis Tritridecanoin Tritridecanoin Product This compound Tritridecanoin->Product Glycerol Glycerol Glycerol->Product Lipase 1,3-Specific Lipase Lipase->Product Byproduct Monotridecanoin Product->Byproduct Further reaction

Diagram 2: Enzymatic Glycerolysis Pathway.
Chemical Synthesis

Chemical synthesis methods for 1,3-diacylglycerols are also available, though they often require more stringent reaction conditions and may lead to a less specific product mixture, necessitating more rigorous purification.

Similar to the enzymatic route, chemical glycerolysis involves the reaction of a triglyceride with glycerol. However, this process is typically catalyzed by an alkali metal or alkali earth metal salt at high temperatures.

Chemical_Glycerolysis Tritridecanoin Tritridecanoin Product_Mixture Product Mixture (1,3-DAG, 1,2-DAG, MG, TG) Tritridecanoin->Product_Mixture Glycerol Glycerol Glycerol->Product_Mixture Catalyst Alkali Metal/Earth Metal Salt Catalyst High Temperature Catalyst->Product_Mixture

Diagram 3: Chemical Glycerolysis Pathway.

Quantitative Data from Related Syntheses

Table 1: Reaction Parameters for Enzymatic Synthesis of Medium-Chain 1,3-Diacylglycerols

Fatty AcidLipaseMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)Yield of 1,3-DAG (%)Reference
Caprylic Acid (C8:0)Lipozyme RM IM2:125884.6
Capric Acid (C10:0)Lipozyme RM IM2:1351284.4
Lauric Acid (C12:0)Lipozyme RM IM2:150380.3[1]
Palmitic Acid (C16:0)Lipozyme TL IM2:1736~30 (in crude product)

Table 2: Purity of 1,3-Diacylglycerols After Purification

1,3-DiacylglycerolPurification MethodPurity (%)Reference
1,3-DicaprylinColumn Chromatography98.5[1]
1,3-DicaprinColumn Chromatography99.2[1]
1,3-DilaurinRecrystallization99.1[1]
1,3-DipalmitinMolecular Distillation & Solvent Fractionation>83

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of medium-chain 1,3-diacylglycerols and can be applied to the synthesis of this compound.

Protocol 1: Enzymatic Direct Esterification

Materials:

  • Glycerol (anhydrous)

  • Tridecanoic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Anhydrous hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine glycerol and tridecanoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants.

  • Reaction Conditions: Heat the mixture to a temperature between 50-60°C with constant stirring. Apply a vacuum (e.g., 4 mm Hg) to remove the water produced during the reaction.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

  • Purification:

    • Column Chromatography: Dissolve the crude product in a minimal amount of hexane and load it onto a silica gel column. Elute with a gradient of hexane and diethyl ether to separate the this compound from unreacted starting materials, monoacylglycerols, and triglycerides.

    • Recrystallization: Alternatively, for solid 1,3-diacylglycerols, recrystallization from a suitable solvent like acetone (B3395972) or ethanol (B145695) at low temperatures can be an effective purification method.

Experimental_Workflow_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Glycerol & Tridecanoic Acid (1:2) Add_Enzyme Add Immobilized Lipase Reactants->Add_Enzyme Heat_Stir Heat (50-60°C) & Stir Add_Enzyme->Heat_Stir Apply_Vacuum Apply Vacuum Heat_Stir->Apply_Vacuum Filter_Enzyme Filter to Remove Enzyme Apply_Vacuum->Filter_Enzyme Purify Purify by Column Chromatography or Recrystallization Filter_Enzyme->Purify Final_Product Final_Product Purify->Final_Product Pure this compound DAG_Signaling Signal External Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

References

A Technical Guide to the Chemical Synthesis of Diacylglycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and as substrates for diacylglycerol kinases (DGKs). Their transient and localized production within cellular membranes dictates the activation and regulation of numerous downstream effectors, influencing processes ranging from cell proliferation and differentiation to apoptosis and insulin (B600854) signaling. Consequently, the availability of high-purity, well-characterized DAG standards is paramount for researchers investigating these pathways, as well as for professionals in drug development targeting enzymes that metabolize or are regulated by DAGs.

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical and enzymatic synthesis of diacylglycerol standards. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic workflows and signaling pathways to facilitate a deeper understanding of these pivotal lipid molecules.

Chemical Synthesis of Diacylglycerol Standards

The chemical synthesis of DAGs, particularly the stereospecific synthesis of 1,2-diacyl-sn-glycerols, requires a strategic approach involving the use of chiral precursors and protecting groups to ensure regioselectivity and stereochemical integrity.

Synthesis of 1,2-Diacyl-sn-glycerol from D-Mannitol

A common and effective strategy for the stereospecific synthesis of 1,2-diacyl-sn-glycerols utilizes D-mannitol as a readily available and inexpensive chiral starting material.[1] This multi-step synthesis involves the protection of hydroxyl groups, oxidative cleavage, and subsequent acylation.

  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the 1,2 and 5,6 hydroxyl groups as isopropylidene ketals.

  • Oxidative Cleavage: The central 3,4-diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to yield two molecules of 2,3-O-isopropylidene-sn-glyceraldehyde.

  • Reduction to 1,2-O-Isopropylidene-sn-glycerol: The glyceraldehyde is reduced to the corresponding alcohol, 1,2-O-isopropylidene-sn-glycerol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[2]

  • Acylation with Palmitoyl (B13399708) Chloride: The free hydroxyl group of 1,2-O-isopropylidene-sn-glycerol is acylated with two equivalents of palmitoyl chloride in the presence of a base like pyridine (B92270) to yield 1,2-dipalmitoyl-3-O-isopropylidene-sn-glycerol.

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., using a solution of HCl in methanol) to afford the final product, 1,2-dipalmitoyl-sn-glycerol.

Protecting Group Chemistry

The judicious use of protecting groups is fundamental to the successful synthesis of specific DAG isomers. The ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not cause acyl migration.[3][4]

Protecting GroupIntroduction ReagentRemoval ConditionsNotes
Isopropylidene Acetone, acid catalystMild acid (e.g., HCl in methanol)Commonly used for protecting 1,2- or 2,3-diols.[5][6]
Benzyl (Bn) Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection strategy.
Trityl (Tr) Trityl chloride, pyridineMild acid (e.g., formic acid)Bulky group, often used for selective protection of primary alcohols.
Silyl (B83357) Ethers (e.g., TBDMS) TBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)Stability can be tuned by the choice of silyl group.

Enzymatic Synthesis of Diacylglycerol Standards

Enzymatic methods for DAG synthesis offer several advantages over chemical routes, including milder reaction conditions, high regioselectivity, and reduced risk of side reactions and acyl migration. Lipases are the most commonly employed enzymes for this purpose.[7]

Lipase-Catalyzed Esterification and Glycerolysis

Lipases can catalyze the esterification of glycerol (B35011) with fatty acids or the glycerolysis of triacylglycerols to produce DAGs. The choice of lipase (B570770) is crucial as it determines the regioselectivity of the reaction. 1,3-specific lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435), are widely used to produce 1,3-DAGs or to selectively hydrolyze the sn-1 and sn-3 positions of triglycerides.[8][9]

  • Reaction Setup: A mixture of glycerol and oleic acid (molar ratio typically 1:2) is prepared in a solvent-free system or in an organic solvent like t-butanol.

  • Enzyme Addition: An immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435) is added to the reaction mixture. Immobilization facilitates enzyme recovery and reuse.[8]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (typically 40-60°C) with continuous stirring. A vacuum may be applied to remove water produced during the esterification, thereby driving the reaction towards product formation.[7]

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the content of DAG, monoacylglycerol (MAG), and triacylglycerol (TAG).

  • Enzyme Removal and Product Purification: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The product mixture is then subjected to purification.

Comparison of Lipases for DAG Synthesis
LipaseSourceRegioselectivityTypical Yield of DAGNotes
Novozym 435 Candida antarctica lipase Bsn-1,3 specific50-80%High thermal stability and broad substrate specificity.[8]
Lipozyme RM IM Rhizomucor mieheisn-1,3 specific40-70%Widely used for the production of 1,3-DAGs.[8]
Lipase PS-D Pseudomonas cepaciaNon-specific~60% (in glycerolysis)Can produce a mixture of 1,2- and 1,3-DAGs.[9]

Purification of Diacylglycerol Standards

The purity of DAG standards is critical for their use in research and development. Common impurities in synthetic DAG preparations include unreacted starting materials, mono- and triacylglycerols, and regioisomers (e.g., 1,3-DAG in a 1,2-DAG preparation).

Column Chromatography

Silica gel column chromatography is a widely used method for the purification of DAGs.[10] The separation is based on the polarity of the lipid classes. A non-polar mobile phase is typically used to elute the less polar triacylglycerols first, followed by a gradual increase in polarity to elute the diacylglycerols and then the more polar monoacylglycerols and free fatty acids.

Typical Mobile Phase Systems for Silica Gel Chromatography of DAGs:

  • Hexane/Ethyl Acetate gradient

  • Chloroform/Methanol gradient[11]

  • Toluene/Ethyl Acetate gradient

Molecular Distillation

Molecular distillation, also known as short-path distillation, is a powerful technique for purifying thermally sensitive compounds like DAGs.[12] This method operates under high vacuum and a short distance between the evaporator and the condenser, which allows for distillation at lower temperatures, thus minimizing thermal degradation and acyl migration.[13]

Typical Operating Conditions for Molecular Distillation of DAGs:

  • Evaporator Temperature: 180-250°C (depending on the fatty acid composition)[14][15]

  • Pressure: <0.1 Pa[14]

  • Feed Rate: Controlled to ensure a thin film on the evaporator surface.

Signaling Pathways Involving Diacylglycerols

DAGs are central players in intracellular signaling, primarily through their interaction with and activation of specific protein kinases.

Diacylglycerol and Protein Kinase C (PKC) Signaling

The activation of conventional and novel PKC isoforms is a canonical downstream event of DAG production.[16] Upon receptor-mediated activation of phospholipase C (PLC), phosphatidylinositol 4,5-bisphosphate (PIP₂) is hydrolyzed to inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of intracellular calcium, which, together with DAG, recruits and activates PKC at the cell membrane.[17] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.[16]

PKC_Activation_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC_active Active PKC DAG->PKC_active activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_active co-activates PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane and activates Substrate Substrate Protein PKC_active->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response leads to

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

Diacylglycerol and Diacylglycerol Kinase (DGK) Signaling

Diacylglycerol kinases (DGKs) play a crucial role in terminating DAG signaling by phosphorylating DAG to phosphatidic acid (PA), another important lipid second messenger.[18][19] There are multiple isoforms of DGK, each with distinct regulatory mechanisms and subcellular localizations, allowing for precise spatial and temporal control of DAG and PA levels.[20] The balance between DAG and PA, regulated by DGKs and PA phosphatases, is critical for maintaining cellular homeostasis.

DGK_Signaling_Pathway DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates DGK Diacylglycerol Kinase (DGK) DAG->DGK is substrate for DownstreamPKC PKC-mediated Signaling PKC->DownstreamPKC initiates DownstreamRas Ras-MAPK Pathway RasGRP->DownstreamRas initiates PA Phosphatidic Acid (PA) DGK->PA produces mTOR mTOR PA->mTOR activates OtherEffectors Other PA Effectors PA->OtherEffectors activates DownstreamPA PA-mediated Signaling mTOR->DownstreamPA contributes to OtherEffectors->DownstreamPA contributes to

Caption: The role of Diacylglycerol Kinase (DGK) in modulating DAG and PA signaling.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of diacylglycerol standards.

Chemical_Synthesis_Workflow Start Chiral Precursor (e.g., D-Mannitol) Protection Hydroxyl Protection Start->Protection Modification Chemical Modification (e.g., Cleavage) Protection->Modification Acylation Acylation with Fatty Acids Modification->Acylation Deprotection Deprotection Acylation->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Product Pure DAG Standard Purification->Product Enzymatic_Synthesis_Workflow Substrates Substrates (Glycerol & Fatty Acids or Triacylglycerol) Reaction Enzymatic Reaction (Lipase) Substrates->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring in-process control EnzymeRemoval Enzyme Removal Reaction->EnzymeRemoval Purification Purification (e.g., Molecular Distillation) EnzymeRemoval->Purification Product Pure DAG Standard Purification->Product

References

The Solubility Profile of 1,3-Ditridecanoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol of interest in various scientific and pharmaceutical applications. A comprehensive understanding of its solubility in organic solvents is critical for formulation development, analytical method design, and its use in drug delivery systems. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and logical workflows for these procedures.

Core Concept: Diglyceride Solubility

Diglycerides, such as 1,3-Ditridecanoyl glycerol, are lipids composed of a glycerol backbone with two fatty acid chains. Their solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon tails of the tridecanoic acid chains render the molecule predominantly nonpolar. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[1] The presence of a free hydroxyl group on the glycerol backbone, however, introduces a degree of polarity that can influence its solubility in moderately polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and structurally similar 1,3-diglycerides. This comparative data is essential for selecting appropriate solvent systems for experimental and formulation purposes.

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)20 mg/ml[2]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/ml[2]
Ethanol0.25 mg/ml[2]
Phosphate-buffered saline (PBS), pH 7.20.7 mg/ml[2]

Table 2: Comparative Solubility of Other 1,3-Diglycerides

CompoundSolventSolubility
1,3-Dioctanoyl glycerol Ethanol~10 mg/ml[3]
Chloroform~10 mg/ml[3]
Dimethyl sulfoxide (DMSO)~1 mg/ml[3]
Dimethylformamide (DMF)~30 mg/ml[3]
1,3-Dimyristoyl glycerol Dimethylformamide (DMF)20 mg/ml[4]
Dimethyl sulfoxide (DMSO)5 mg/ml[4]
Ethanol30 mg/ml[4]
Phosphate-buffered saline (PBS), pH 7.20.25 mg/ml[4]
1,3-Distearoyl glycerol Dimethylformamide (DMF)20 mg/ml[5]
Dimethyl sulfoxide (DMSO)30 mg/ml[5]
Ethanol0.25 mg/ml[5]
Phosphate-buffered saline (PBS), pH 7.20.7 mg/ml[5]

Experimental Protocols

Several established methods are employed to determine the solubility of lipids like this compound in organic solvents. The choice of method often depends on the nature of the solvent (e.g., liquid at room temperature vs. a solid or semi-solid lipid excipient).

Equilibrium Solubility Method (Shake-Flask)

This is a conventional and widely used method for determining the saturation solubility of a compound in a liquid solvent.[6]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap) to create a supersaturated solution.[6]

  • Equilibration: The container is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period to ensure equilibrium is reached. This allows for the maximum amount of the compound to dissolve.

  • Separation: The undissolved excess solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][7] A standard curve is used for accurate quantification.[6]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the solubility of a drug in solid or semi-solid lipid excipients by observing changes in the melting enthalpy.[7]

Methodology:

  • Sample Preparation: A series of mixtures of this compound and the solid/semi-solid solvent are prepared at different known concentrations.[8] For DSC analysis, the molten mixture is weighed into aluminum pans and sealed.[8]

  • Thermal Analysis: The samples are heated in a DSC instrument at a controlled rate.[8] The instrument measures the heat flow required to raise the temperature of the sample compared to a reference.

  • Data Interpretation: The melting enthalpy of the solvent will decrease as the concentration of the dissolved this compound increases.[7] Saturation solubility is reached when a further increase in concentration does not cause a further depression in the melting enthalpy.[7]

Hot Stage Microscopy (HSM)

HSM is a visual method that utilizes the birefringent properties of crystalline materials to determine solubility, particularly in molten lipid excipients.[7]

Methodology:

  • Sample Preparation: Mixtures of this compound and the solvent are prepared at various concentrations. A small amount of each molten mixture is placed on a microscope slide and covered with a coverslip.[8]

  • Heating and Observation: The slide is placed on a hot stage microscope and heated at a controlled rate.[8] The sample is observed under cross-polarized light.[7]

  • Solubility Determination: Crystalline substances, like undissolved this compound, will appear birefringent (bright against a dark background). If the compound is fully solubilized in the molten solvent, no birefringence will be observed above the solvent's melting point.[7] The concentration at which birefringence is last observed upon heating indicates the saturation solubility range.[7]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess 1,3-Ditridecanoyl glycerol to solvent B Agitate at constant temperature A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze supernatant/ filtrate by HPLC C->D E Determine concentration using a standard curve D->E

Equilibrium Solubility (Shake-Flask) Method Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation A Prepare mixtures of varying concentrations B Weigh molten mixture into aluminum pans A->B C Heat samples in DSC at a controlled rate B->C D Measure melting enthalpy of the solvent C->D E Identify concentration where enthalpy depression plateaus D->E

Differential Scanning Calorimetry (DSC) Workflow

HSM_Workflow cluster_prep Sample Preparation cluster_analysis Heating and Observation cluster_determination Solubility Determination A Prepare mixtures of varying concentrations B Place molten mixture on microscope slide A->B C Heat slide on hot stage B->C D Observe under cross-polarized light C->D E Note disappearance of birefringence upon heating D->E F Determine saturation solubility range E->F

References

A Technical Guide to the Stability and Storage of Diacylglycerol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for diacylglycerol (DAG) compounds. Understanding the chemical and physical stability of DAGs is critical for their accurate handling, analysis, and application in research, as well as for the development of DAG-based therapeutics. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Diacylglycerol Stability

Diacylglycerols are essential lipid molecules involved in a myriad of cellular processes, most notably as second messengers in signal transduction pathways.[1] Their utility as research tools and potential as therapeutic agents is contingent on their stability. The primary factors affecting the stability of diacylglycerol compounds are:

  • Hydrolysis: The ester linkages are susceptible to cleavage, yielding fatty acids and monoacylglycerol. This process is influenced by pH and the presence of lipases.[2][3]

  • Oxidation: Unsaturated fatty acyl chains within the DAG molecule are prone to oxidation, leading to the formation of various degradation products, including aldehydes.[4][5]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, and in some contexts, lead to polymerization.[6]

  • Acyl Migration: A significant intrinsic instability of 1,2-diacylglycerols is the migration of an acyl chain to form the more thermodynamically stable 1,3-diacylglycerol isomer. This isomerization can impact the biological activity of the compound.[7][8][9][10]

  • Photodegradation: Exposure to light, particularly UV light, can promote the degradation of DAGs, especially those with photosensitive moieties.[11]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of diacylglycerol compounds under various conditions, compiled from multiple studies.

Table 1: Oxidative Stability of Diacylglycerol (DAG) Oil vs. Triacylglycerol (TAG) Oil

ParameterDAG OilTAG Oil (Soybean)ConditionsReference
Oxidation Rate Constant (POV, K₁) (mmol/mol FA h⁻¹) ** 3.222.56Stored at 60°C in the dark for 144 hours.[4]
Oxidation Rate Constant (Aldehydes, K₂) (h⁻¹) **0.0230.021Stored at 60°C in the dark for 144 hours.[4]

Note: POV refers to Peroxide Value, a measure of initial oxidation products. The higher rate constants for DAG oil indicate it was more rapidly oxidized than soybean oil under these conditions.[4]

Table 2: Influence of Storage Temperature on Diacylglycerol Stability in Human Serum

Storage TemperaturePercentage of Affected Diacylglycerol MetabolitesDurationReference
4°C0-4%1 week
-20°C19%1 week
-80°C0-4%1 week

Table 3: Acyl Migration Kinetics of 1,2-Diacylglycerols

CompoundTemperature (°C)Half-life (T₁/₂) for IsomerizationSolvent/SystemReference
sn-1,3 Lauryl DAGIncreased TemperatureReducedSystem Dispersion[9]
sn-1,3 Palmityl DAGIncreased TemperatureReducedSystem Dispersion[9]
2-Monoolein (2-MO)37> 1 hour (less than 20% isomerization)Water[12]
2-Monopalmitin (2-MP)37> 1 hour (less than 20% isomerization)Water[12]

Recommended Storage Conditions

To ensure the integrity of diacylglycerol compounds, the following storage conditions are recommended:

  • Temperature: For long-term storage, diacylglycerols should be stored at -20°C or below. Some sources suggest -80°C for optimal stability.

  • Solvent: Unsaturated diacylglycerols are particularly susceptible to oxidation and should be stored dissolved in a suitable organic solvent such as chloroform. The solution should be stored in a glass container with a Teflon-lined cap. Avoid plastic containers as they can leach impurities.

  • Atmosphere: To prevent oxidation, it is advisable to store diacylglycerol solutions under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect from light, especially if the compound contains photosensitive groups. Amber glass vials are recommended.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of water onto the compound, which can promote hydrolysis. For cell-based assays, a stock solution in an organic solvent like ethanol (B145695) or DMSO can be prepared and then diluted into the aqueous medium.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of diacylglycerol compounds.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[13][14]

Objective: To generate potential degradation products of a diacylglycerol compound under various stress conditions.

Materials:

  • Diacylglycerol compound of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Organic solvent for dissolving the DAG (e.g., ethanol, acetonitrile)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the diacylglycerol in a suitable organic solvent at a known concentration.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid diacylglycerol or a solution to a vial.

    • Place the vial in an oven at a high temperature (e.g., 80°C) for a defined period.

    • At each time point, cool the sample, dissolve/dilute it in a suitable solvent, and analyze.

  • Photodegradation:

    • Expose a solution of the diacylglycerol to a controlled light source (e.g., Xenon lamp) in a photostability chamber for a defined duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At each time point, withdraw a sample and analyze.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method (see Protocol 4.2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Stability-Indicating HPLC-MS Method

Objective: To develop a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method capable of separating the intact diacylglycerol from its degradation products and isomers.[15][16][17][18][19]

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

Reagents:

Protocol:

  • Sample Preparation: Dilute the samples from the forced degradation study or the stability study to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-20 min: Linear gradient to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 10% B

      • 26-30 min: Re-equilibration at 10% B

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for identification of parent ions and product ion scan (MS/MS) for structural elucidation of degradation products.

    • Collision Energy: Optimize for fragmentation of the specific diacylglycerol.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent diacylglycerol from all significant degradation products and potential isomers.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), initiating a cascade of downstream cellular responses.[1]

Diacylglycerol_Signaling_Pathway Ext_Stimulus Extracellular Stimulus GPCR GPCR Ext_Stimulus->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive recruits to membrane Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC_inactive binds PKC_active Active PKC PKC_inactive->PKC_active activation Cell_Response Cellular Response PKC_active->Cell_Response phosphorylates targets

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Diacylglycerol Stability Testing

A logical workflow is crucial for the systematic evaluation of diacylglycerol stability.

DAG_Stability_Workflow Start Start: DAG Compound Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Deg Method_Dev Stability-Indicating Method Development (HPLC/LC-MS) Forced_Deg->Method_Dev Method_Val Method Validation (ICH Guidelines) Method_Dev->Method_Val Stability_Study Formal Stability Study (Real-time & Accelerated) Method_Val->Stability_Study Data_Analysis Data Analysis & Degradation Pathway Elucidation Stability_Study->Data_Analysis End End: Shelf-life & Storage Conditions Established Data_Analysis->End

Caption: A typical experimental workflow for assessing the stability of diacylglycerol compounds.

Diacylglycerol Degradation Pathways

This diagram illustrates the primary chemical degradation pathways for diacylglycerols.

DAG_Degradation_Pathways DAG 1,2-Diacylglycerol Hydrolysis Hydrolysis (H₂O, Acid/Base, Lipase) DAG->Hydrolysis Oxidation Oxidation (O₂, Light) DAG->Oxidation Acyl_Migration Acyl Migration (Thermodynamic) DAG->Acyl_Migration MAG Monoacylglycerol + Fatty Acid Hydrolysis->MAG Ox_Products Oxidized Products (Aldehydes, etc.) Oxidation->Ox_Products DAG_iso 1,3-Diacylglycerol Acyl_Migration->DAG_iso

Caption: Major degradation pathways of 1,2-diacylglycerol.

References

A Comprehensive Technical Guide to 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Ditridecanoyl glycerol (B35011), also known as 1,3-ditridecanoin, is a diacylglycerol (DAG) containing two tridecanoic acid moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] As a member of the diacylglycerol family, it is an important lipid molecule with potential applications in various fields of research and development, including as a surfactant in the food, cosmetics, and pharmaceutical industries.[2][3] Diacylglycerols are key intermediates in lipid metabolism and are crucial signaling molecules in numerous cellular processes. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and the putative biological roles of 1,3-Ditridecanoyl glycerol, with a focus on the broader context of diacylglycerol signaling.

Physicochemical Properties

This compound is a solid at room temperature and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol, with limited solubility in aqueous buffers like PBS.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
CAS Number 59891-27-9[1]
Molecular Formula C29H56O5[1]
Formula Weight 484.8 g/mol [1]
Purity ≥98%[1]
Appearance Solid[1]
Storage Temperature -20°C[1]
Solubility in DMF ~20 mg/mL[1]
Solubility in DMSO ~30 mg/mL[1]
Solubility in Ethanol ~0.25 mg/mL[1]
Solubility in PBS (pH 7.2) ~0.7 mg/mL[1]

Synthesis, Purification, and Analysis

Experimental Protocols

1. Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is adapted from the solvent-free enzymatic synthesis of 1,3-diacylglycerols by direct esterification.[2][3]

  • Materials:

    • Tridecanoic acid

    • Glycerol (molar ratio of fatty acid to glycerol typically 2:1)

    • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)[3]

    • Vacuum pump

    • Reaction vessel with temperature and stirring control

  • Procedure:

    • Combine tridecanoic acid and glycerol in the reaction vessel.

    • Add the immobilized lipase (typically 5% by weight of the reactants).[3]

    • Heat the mixture to a suitable temperature (e.g., 50-70°C) with constant stirring. The optimal temperature will depend on the specific lipase used.

    • Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[2]

    • Monitor the reaction progress by analyzing small aliquots of the reaction mixture for the disappearance of reactants and the formation of this compound using techniques such as HPLC or GC.

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

2. Purification of 1,3-Diacylglycerols

Purification can be achieved through recrystallization or column chromatography.[2]

  • Recrystallization (for solid DAGs):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol).

    • Allow the solution to cool slowly to induce crystallization of the 1,3-diacylglycerol.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Column Chromatography (for liquid or difficult-to-crystallize DAGs):

    • Dissolve the crude product in a non-polar solvent (e.g., a mixture of n-hexane and diethyl ether).[2]

    • Load the solution onto a silica (B1680970) gel column pre-equilibrated with the same solvent system.

    • Elute the column with a gradient of increasing solvent polarity to separate the 1,3-diacylglycerol from unreacted starting materials, monoacylglycerols, and triacylglycerols.

    • Collect the fractions containing the purified 1,3-diacylglycerol and evaporate the solvent.

3. Analysis of 1,3-Diacylglycerols

The purity and structure of the synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • A normal-phase HPLC system with a silica column can be used to separate different acylglycerols.[2]

    • A mobile phase of n-hexane and isopropanol (B130326) is commonly employed.[2]

    • Detection can be achieved using a refractive index detector or a UV detector at a low wavelength (e.g., 205 nm) if the acyl chains lack a strong chromophore.

  • Gas Chromatography (GC):

    • GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) can be used for the analysis of the fatty acid composition after transesterification of the diacylglycerol to fatty acid methyl esters (FAMEs).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and quantification of diacylglycerols.[4]

    • Specific signals in the NMR spectrum can distinguish between 1,2- and 1,3-diacylglycerol isomers and provide information about the fatty acid composition.[4]

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, its role can be inferred from the well-established functions of diacylglycerols in cellular signaling.

Diacylglycerols are crucial second messengers that are transiently produced at the cell membrane in response to extracellular signals.[3] The most well-characterized signaling pathway involving DAG is the activation of Protein Kinase C (PKC).

DAG_PKC_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Ca2_release Ca2+ Release ER->Ca2_release

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

As depicted in Figure 1, the binding of an extracellular signal to a G-protein coupled receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions. The increase in intracellular calcium and the presence of DAG at the membrane synergistically activate conventional isoforms of PKC.[5] Activated PKC then phosphorylates a variety of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. It is important to note that primarily sn-1,2-diacylglycerols are generated from PIP2 hydrolysis and are the potent activators of PKC.[3][5]

Metabolism of this compound

This compound, upon entering a cell, would be subject to metabolic conversion. A key enzyme family in DAG metabolism is the diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[6][7] This conversion serves to both terminate DAG signaling and generate another important signaling lipid, PA.[7]

DAG_Metabolism DAG_1_3 This compound Isomerase Isomerase DAG_1_3->Isomerase DAG_1_2 1,2-Ditridecanoyl glycerol DGK Diacylglycerol Kinase (DGK) DAG_1_2->DGK DGAT Diacylglycerol Acyltransferase (DGAT) DAG_1_2->DGAT Lipase Lipase DAG_1_2->Lipase MAG Monoacylglycerol PA Phosphatidic Acid Signaling Downstream Signaling PA->Signaling TAG Triacylglycerol Isomerase->DAG_1_2 DGK->PA DGAT->TAG Lipase->MAG

Figure 2: General metabolic pathways of diacylglycerol.

As shown in Figure 2, 1,3-diacylglycerols can be isomerized to the 1,2- or 2,3-isomers, which are the primary substrates for many enzymes. 1,2-Diacylglycerol can then be phosphorylated by DGK to form phosphatidic acid, acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol for energy storage, or hydrolyzed by lipases to monoacylglycerol.

The tridecanoic acid moieties of this compound are odd-chain fatty acids. The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in the final step of β-oxidation, which yields propionyl-CoA instead of acetyl-CoA.[8] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, or serve as a precursor for gluconeogenesis.[9]

Applications in Drug Development

The unique metabolic and signaling roles of diacylglycerols make them and their analogs interesting molecules for drug development. For instance, DAG analogs can be designed to selectively activate or inhibit specific PKC isoforms, which are implicated in various diseases, including cancer and cardiovascular disorders. Furthermore, understanding the metabolism of specific DAGs like this compound could inform the design of prodrugs, where a therapeutic agent is attached to the glycerol backbone to enhance its bioavailability or target it to specific tissues.

Conclusion

This compound is a diacylglycerol with well-defined physicochemical properties. While specific biological studies on this molecule are lacking, its activities can be largely inferred from the extensive research on diacylglycerol signaling and metabolism. The established protocols for the synthesis and analysis of 1,3-diacylglycerols provide a solid foundation for further investigation of this compound. Its unique odd-chain fatty acid composition may confer specific metabolic fates and biological activities that warrant further exploration, particularly in the context of drug development and as a tool to probe cellular signaling pathways. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the potential of this and other diacylglycerol molecules.

References

Purity Specifications and Analytical Methodologies for 1,3-Ditridecanoyl Glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for the 1,3-Ditridecanoyl glycerol (B35011) standard, along with detailed analytical methodologies for its quantification and impurity profiling. This information is critical for ensuring the accuracy and reproducibility of research and development activities where this diacylglycerol is utilized as a reference standard.

Purity Specifications

The purity of the 1,3-Ditridecanoyl glycerol standard is a critical parameter for its use in analytical applications. The accepted industry standard for high-purity this compound is typically ≥98%. This specification ensures minimal interference from impurities in analytical assays.

ParameterSpecificationTypical Analytical Technique(s)
Purity ≥98%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure of this compoundMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Appearance White to off-white solidVisual Inspection
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and methanolVisual Inspection

Potential Impurities

During the synthesis and storage of this compound, several impurities can arise. It is crucial to identify and quantify these to ensure the standard's quality.

  • Positional Isomers: The most common impurities are the isomeric forms, 1,2-Ditridecanoyl glycerol and 2,3-Ditridecanoyl glycerol. These can form through acyl migration, which can be catalyzed by heat or acidic/basic conditions.

  • Monoglycerides: 1-Monotridecanoyl glycerol and 2-Monotridecanoyl glycerol may be present as byproducts of incomplete synthesis or degradation.

  • Triglycerides: Traces of tritridecanoyl glycerol could be present from the starting materials or side reactions.

  • Free Fatty Acids: Residual tridecanoic acid from the synthesis process may be present.

  • Residual Solvents: Solvents used during the synthesis and purification process may be retained in the final product.

Analytical Methodologies

The purity of the this compound standard is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of diacylglycerols, a derivatization step is often necessary to increase their volatility.

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the this compound standard into a vial.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 340°C.

      • Hold: 10 minutes at 340°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

  • Data Analysis:

    • The purity is calculated based on the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.

    • Impurities are identified by their mass spectra and retention times, compared to known standards or spectral libraries.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for separating non-volatile compounds. For diacylglycerols, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in 1 mL of a suitable solvent, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 70:30 v/v).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary or binary pump, autosampler, and column oven.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol.

    • Gradient Elution:

      • 0-5 min: 70% A, 30% B.

      • 5-20 min: Linear gradient to 50% A, 50% B.

      • 20-25 min: Hold at 50% A, 50% B.

      • 25.1-30 min: Return to initial conditions (70% A, 30% B) for column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD/CAD Settings:

      • Nebulizer Temperature: 30°C.

      • Evaporator Temperature: 50°C.

      • Gas Flow (Nitrogen): 1.5 L/min.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to this compound.

    • Positional isomers (1,2- and 2,3-isomers) may be separated or co-elute depending on the specific column and mobile phase conditions.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the purity of the this compound standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard derivatize Derivatize with BSTFA/TMCS weigh->derivatize heat Heat at 70°C derivatize->heat cool Cool to Room Temp heat->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate report report calculate->report Final Purity Report

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect ELSD/CAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC analysis of this compound.

An In-depth Technical Guide to the Isomers of Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of ditridecanoyl glycerol (B35011), lipids belonging to the diacylglycerol (DAG) class. Diacylglycerols are critical molecules in cellular metabolism and signaling, serving as intermediates in lipid biosynthesis and as potent second messengers. The positioning of the two tridecanoyl fatty acid chains on the glycerol backbone gives rise to two primary isomers: 1,2-ditridecanoyl glycerol and 1,3-ditridecanoyl glycerol. Understanding the distinct physicochemical properties, analytical separation techniques, and potential biological roles of these isomers is crucial for researchers in lipidomics, cell signaling, and drug development.

Chemical Structure and Physicochemical Properties

Ditridecanoyl glycerol has the chemical formula C₂₉H₅₆O₅ and a molecular weight of 484.77 g/mol . The two positional isomers, 1,2- and this compound, differ in the attachment points of the tridecanoic acid chains to the glycerol backbone.

  • 1,2-Ditridecanoyl glycerol: The two tridecanoyl groups are esterified at the sn-1 and sn-2 positions of the glycerol molecule.

  • This compound: The two tridecanoyl groups are esterified at the sn-1 and sn-3 positions of the glycerol molecule.[1]

Table 1: Physicochemical Properties of Ditridecanoyl Glycerol Isomers and Related Compounds

PropertyThis compound1,2-Dioctanoyl-sn-glycerol (B43705) (Analogue)
Synonyms 1,3-Ditridecanoin, DG(13:0/0:0/13:0)[1]DOG, PKC Activator IV
Molecular Formula C₂₉H₅₆O₅[1]C₁₉H₃₆O₅
Molecular Weight 484.8 g/mol [1]344.49 g/mol
Appearance Solid[1]Oil
Purity ≥98%[1]Not specified
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1]Not specified
Storage Temperature -20°C[1]−70°C

Note: Data for 1,2-ditridecanoyl glycerol is not directly available and is represented by the shorter-chain analogue 1,2-dioctanoyl-sn-glycerol for comparative purposes.

Synthesis of Ditridecanoyl Glycerol Isomers

The synthesis of specific diacylglycerol isomers typically involves protecting the desired hydroxyl groups on a glycerol backbone, followed by acylation with the fatty acid of interest, and subsequent deprotection.

A general approach for the synthesis of 1,3-diacylglycerols involves the use of a protected glycerol derivative where the sn-2 hydroxyl group is blocked. A common starting material is 1,3-O-benzylideneglycerol. This can be acylated with tridecanoyl chloride, followed by removal of the benzylidene protecting group to yield this compound.

For the synthesis of 1,2-diacyl-sn-glycerols, a common precursor is sn-glycidol, which can be opened to form a 1-O-protected-sn-glycerol. The free hydroxyl groups at the sn-2 and sn-3 positions can then be acylated, followed by selective deprotection to yield the 1,2-isomer. Chemoenzymatic methods are also employed to achieve high stereospecificity. For instance, lipases can be used for the selective acylation or deacylation of glycerol derivatives.

Experimental Protocols for Separation and Analysis

The separation and accurate quantification of diacylglycerol isomers are challenging due to their structural similarity.[2] Several chromatographic techniques have been developed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a widely used, simple, and rapid method for the separation of lipid classes, including the positional isomers of diacylglycerols.[3][4][5]

Protocol for Separation of 1,2- and 1,3-Diacylglycerols by TLC: [3][5][6]

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110-120°C for 1-2 hours before use.

  • Sample Application: Dissolve the lipid sample in a suitable solvent (e.g., chloroform/methanol 2:1, v/v). Apply the sample as a small spot or a narrow band onto the TLC plate, about 1.5-2 cm from the bottom edge.

  • Solvent System: A common solvent system for separating diacylglycerol isomers is a mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 70:30:1 (v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the solvent system. Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.

  • Visualization: After development, dry the plate. The lipid spots can be visualized by spraying with a suitable reagent, such as:

    • Iodine vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as brown spots.

    • 50% Sulfuric acid or 3% copper acetate (B1210297) in phosphoric acid, followed by heating at 150-180°C. Lipids will appear as dark spots.

  • Identification: The 1,3-diacylglycerol isomer is less polar and will have a higher Rf value (migrate further up the plate) compared to the 1,2-diacylglycerol isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and better quantification capabilities for diacylglycerol isomer separation compared to TLC.[7][8] Both normal-phase and reversed-phase HPLC can be employed.

Protocol for Reversed-Phase HPLC Separation of Diacylglycerol Regioisomers: [7][9]

  • Column: A C18 or C30 reversed-phase column is typically used. Polymeric ODS columns have shown good selectivity for regioisomers.[7]

  • Mobile Phase: A non-aqueous mobile phase is used, often consisting of a mixture of acetonitrile (B52724) and isopropanol. The exact ratio may need to be optimized depending on the specific isomers and the column used.[9]

  • Detection: Since diacylglycerols lack a strong UV chromophore, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[7][9]

  • Sample Preparation: Dissolve the lipid sample in the initial mobile phase and filter through a 0.2 µm filter before injection.[9]

  • Elution: Isocratic or gradient elution can be used. The separation is based on the subtle differences in polarity between the isomers.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the structural elucidation and quantification of diacylglycerol isomers.[10][11][12] Fragmentation patterns in tandem MS (MS/MS) can provide information on the positions of the fatty acyl chains.[10][11]

Biological Significance and Signaling Pathways

Diacylglycerols are key players in cellular signaling.[13][14][15][16][17][18] The sn-1,2-diacylglycerol isomer is the biologically active form that functions as a second messenger.[19] It is generated at the cell membrane through the hydrolysis of phosphoinositides by phospholipase C (PLC) in response to various extracellular stimuli.

Once produced, 1,2-diacylglycerol recruits and activates a range of effector proteins, the most well-known being Protein Kinase C (PKC) isoforms.[14][20] The activation of PKC leads to the phosphorylation of numerous downstream target proteins, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.

Besides PKC, other important downstream effectors of 1,2-diacylglycerol include:

  • Ras guanyl-releasing proteins (RasGRPs): These proteins activate the Ras/MAPK signaling cascade, which is crucial for cell growth and differentiation.[17][21]

  • Munc13 proteins: These are involved in the priming of synaptic vesicles for exocytosis, playing a vital role in neurotransmission.[16]

  • Chimaerins: These are Rac-GTPase activating proteins that are involved in the regulation of the actin cytoskeleton.[17]

  • Diacylglycerol kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. This action terminates DAG signaling while initiating PA-mediated signaling events.[13][16][17][18][21]

The specific biological roles of ditridecanoyl glycerol isomers have not been extensively studied. However, based on the general understanding of diacylglycerol signaling, it is plausible that 1,2-ditridecanoyl glycerol, if generated in a cellular context, could participate in these signaling pathways. The unique properties conferred by the C13:0 fatty acid chains might influence its interaction with effector proteins and its metabolic fate. In contrast, 1,3-diacylglycerols are not typically considered to be signaling molecules but rather serve as intermediates in lipid metabolism.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

G General Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG 1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates targets Receptor Receptor PLC PLC Receptor->PLC activates Ligand Ligand Ligand->Receptor PLC->PIP2 hydrolyzes

Caption: General Diacylglycerol Signaling Pathway.

G Experimental Workflow for DAG Isomer Separation by TLC start Lipid Sample extraction Lipid Extraction (e.g., Folch method) start->extraction spotting Spotting on Silica TLC Plate extraction->spotting development Chromatographic Development (Petroleum Ether:Diethyl Ether:Acetic Acid) spotting->development visualization Visualization (e.g., Iodine Vapor) development->visualization analysis Analysis of Rf Values (1,3-DAG > 1,2-DAG) visualization->analysis end Isomer Separation analysis->end

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Ditridecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics and drug development, accurate quantification of lipid species is crucial for understanding disease mechanisms and for the development of new therapeutics. Diacylglycerols (DAGs) are a class of glycerolipids that play significant roles as second messengers in cellular signaling and as intermediates in lipid metabolism. The use of an internal standard (IS) is essential for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative analyses.

1,3-Ditridecanoyl glycerol (B35011) (DG(13:0/0:0/13:0)) is an ideal internal standard for the quantification of diacylglycerols in biological samples. As a diacylglycerol with odd-chain fatty acids (tridecanoic acid, C13:0), it is not naturally abundant in most biological systems, a key characteristic of a reliable internal standard. Its structural similarity to endogenous diacylglycerols ensures comparable behavior during extraction and ionization in mass spectrometry.

These application notes provide detailed protocols for the use of 1,3-Ditridecanoyl glycerol as an internal standard for the quantification of diacylglycerols by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Internal Standard-Based Quantification

The internal standard method involves adding a known amount of this compound to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The analyte (endogenous diacylglycerol) concentration is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then compared to a calibration curve constructed from known concentrations of the analyte and a constant concentration of the internal standard. This method effectively corrects for losses during sample processing and variations in instrument response.

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Biological Tissues (e.g., Liver, Muscle)

This protocol details the steps for extracting lipids from tissue samples, followed by LC-MS/MS analysis for the quantification of diacylglycerols using this compound as an internal standard.

Materials:

  • This compound internal standard solution (e.g., 100 µg/mL in chloroform/methanol 2:1, v/v)

  • Biological tissue (e.g., mouse liver, ~20 mg)

  • Homogenization buffer (e.g., 0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4)

  • Extraction solvent: Isopropanol:water:ethyl acetate (B1210297) (35:5:60, v/v/v)

  • HPLC-grade solvents (methanol, water, acetonitrile, isopropanol)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

Procedure:

  • Sample Preparation and Spiking:

    • Accurately weigh approximately 20 mg of the frozen tissue sample.

    • Add a known amount of the this compound internal standard solution to the sample. For example, add 50 µL of a 1 µg/mL working solution to achieve a final amount of 50 ng in the sample.

    • Add 200 µL of homogenization buffer.

    • Homogenize the tissue sample thoroughly using a bead beater or a Dounce homogenizer on ice.

  • Lipid Extraction:

    • To the homogenized sample, add 1.5 mL of the extraction solvent (isopropanol:water:ethyl acetate, 35:5:60, v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 15 minutes in a water bath.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer containing the lipids into a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating diacylglycerol species.

      • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 50°C.

      • Injection Volume: 5 µL.

      • Gradient Elution:

        • 0-2 min: 30% B

        • 2-12 min: Linear gradient to 99% B

        • 12-15 min: Hold at 99% B

        • 15.1-18 min: Return to 30% B and re-equilibrate

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each diacylglycerol species and the internal standard. The precursor ion is typically the ammonium adduct ([M+NH_4]^+). The product ion often results from the neutral loss of one of the fatty acid chains.

      • MRM Transition for this compound: The molecular weight of this compound is 484.78 g/mol . The precursor ion ([M+NH_4]^+) will be m/z 502.8. A characteristic product ion will result from the neutral loss of one tridecanoic acid (C13:0, MW = 214.35 g/mol ). Therefore, a potential product ion would be m/z 271.4 (Glycerol backbone + one tridecanoic acid). The exact MRM transition should be optimized by direct infusion of the standard.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a representative diacylglycerol standard (e.g., 1,2-dipalmitoyl-glycerol) spiked with a constant concentration of the this compound internal standard.

    • Analyze the calibration standards and the samples using the developed LC-MS/MS method.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

    • Determine the concentration of the diacylglycerol species in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Derivatization of Diacylglycerols for Enhanced Sensitivity

For low-abundance diacylglycerols, derivatization can significantly improve ionization efficiency and detection sensitivity. This protocol describes a derivatization step that can be integrated into the sample preparation workflow.

Materials:

  • Dried lipid extract from Protocol 1

  • Derivatization reagent (e.g., N,N-dimethylglycine hydrochloride)

  • Pyridine

  • Triethylamine (B128534)

Procedure:

  • Derivatization Reaction:

    • To the dried lipid extract, add a solution of the derivatization reagent in pyridine.

    • Add triethylamine to catalyze the reaction.

    • Incubate the mixture at room temperature for a specified time (e.g., 1 hour).

    • After the reaction, dry the sample again under a stream of nitrogen.

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis of Derivatized Diacylglycerols:

    • The LC conditions may need to be re-optimized for the separation of the derivatized compounds.

    • The MRM transitions will need to be determined for the derivatized analytes and the derivatized this compound internal standard. The fragmentation of the derivatized DAGs will typically yield a characteristic product ion corresponding to the derivatizing agent.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different samples or experimental conditions.

Table 1: Representative Quantitative Data for Diacylglycerol Species in Mouse Liver

Diacylglycerol Species (Carbon:Double Bonds)Concentration (ng/mg tissue)Standard Deviation
DG 32:0 (e.g., 16:0/16:0)15.21.8
DG 34:1 (e.g., 16:0/18:1)25.83.1
DG 36:2 (e.g., 18:1/18:1)42.55.3
DG 36:4 (e.g., 18:2/18:2)18.92.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will vary depending on the sample and experimental conditions.

Table 2: LC-MS/MS Parameters for Diacylglycerol Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A60:40 ACN:H₂O + 10 mM AmF + 0.1% FA
Mobile Phase B90:10 IPA:ACN + 10 mM AmF + 0.1% FA
Flow Rate0.3 mL/min
Column Temperature50°C
Mass Spectrometry
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions (Precursor > Product) (Example)
DG 32:0m/z 596.5 > m/z 313.3
DG 34:1m/z 622.5 > m/z 339.3
This compound (IS)m/z 502.8 > m/z 271.4

Note: MRM transitions are for the ([M+NH_4]^+) adducts and should be empirically optimized.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Biological Sample (e.g., Tissue) spike Spike with This compound (IS) tissue->spike homogenize Homogenization spike->homogenize extract Lipid Extraction (e.g., Folch Method) homogenize->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification (using Calibration Curve) ratio->quantify

Caption: Workflow for the quantification of diacylglycerols using this compound.

Signaling Pathway Involving Diacylglycerols

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein Ligand Binding plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates

Caption: Simplified signaling pathway showing the generation and action of diacylglycerol (DAG).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerol species in complex biological matrices. The protocols outlined in these application notes offer a comprehensive guide for researchers in lipidomics and related fields. Adherence to these methodologies, with appropriate optimization for specific applications and instrumentation, will contribute to the generation of high-quality, reproducible data, advancing our understanding of the roles of diacylglycerols in health and disease.

Application Note and Protocol: Quantification of Lipids with 1,3-Ditridecanoyl Glycerol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Accurate and precise quantification of lipid species is paramount for meaningful biological interpretation. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for lipid analysis due to its high sensitivity, selectivity, and throughput. A key element for achieving reliable quantitative data is the use of appropriate internal standards to correct for variations during sample preparation and analysis.

1,3-Ditridecanoyl glycerol (B35011) (DTDG), a triglyceride with two C13:0 fatty acid chains, is an ideal internal standard for the quantification of triglycerides (TGs) and other lipid classes. As an odd-chain lipid, it is not naturally abundant in most biological systems, minimizing interference with endogenous analytes. Its physicochemical properties are similar to many common even-chain triglycerides, ensuring comparable extraction efficiency and ionization response. This application note provides a detailed protocol for the quantification of lipids in biological samples using 1,3-Ditridecanoyl glycerol as an internal standard with LC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of lipids using this compound as an internal standard is depicted below. This process includes sample preparation involving lipid extraction, followed by LC-MS analysis and subsequent data processing to achieve accurate quantification.

experimental_workflow sample Biological Sample (Plasma, Serum, Tissue, Cells) is_spike Spike with This compound (DTDG) Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) is_spike->extraction dry_down Dry Down Extract (under Nitrogen) extraction->dry_down reconstitute Reconstitute in LC-MS compatible solvent dry_down->reconstitute lcms LC-MS/MS Analysis (UPLC-QTOF MS or Triple Quadrupole MS) reconstitute->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Experimental workflow for lipid quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, isopropanol (B130326), acetonitrile, and water.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound (DTDG) in chloroform.

  • Working IS Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with isopropanol.

  • Extraction Solvents:

    • Folch Method: Chloroform:Methanol (2:1, v/v).

    • Bligh-Dyer Method: Chloroform:Methanol (1:2, v/v).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]

Sample Preparation: Lipid Extraction (Folch Method)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma or serum).

  • Add 10 µL of the this compound working internal standard solution.

  • Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic phase containing the lipids to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol for LC-MS analysis.

LC-MS/MS Analysis

The separation and detection of lipids are performed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 99% B; 12-15 min: hold at 99% B; 15.1-18 min: return to 30% B and re-equilibrate.

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for this compound and representative triglyceride analytes should be optimized based on the specific instrument. The precursor ion is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) To be determined empiricallyTo be determined empirically
Example: TG(16:0/18:1/18:2) To be determined empiricallyTo be determined empirically
Example: TG(16:0/16:0/18:1) To be determined empiricallyTo be determined empirically

Data Presentation

Calibration Curve and Linearity

To perform absolute quantification, a calibration curve is generated by analyzing a series of standard solutions of the target lipid(s) at known concentrations, each spiked with a constant amount of the this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Table 1: Representative Calibration Curve Data for a Triglyceride Standard

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,3420.050
10153,8901,515,6780.102
50775,4501,530,1120.507
1001,540,9801,520,4561.013
5007,654,3201,518,9875.039
100015,287,6501,523,45010.035

A linear regression of the calibration curve typically yields a correlation coefficient (R²) > 0.99, indicating excellent linearity.

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Table 2: Representative Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low109.8 ± 0.598.05.1
Medium100102.3 ± 4.5102.34.4
High800790.1 ± 31.698.84.0

The acceptance criteria for accuracy are typically within 85-115% of the nominal concentration, and for precision, the coefficient of variation (%CV) should be less than 15%.

Signaling Pathway Visualization

Lipid metabolism and signaling are intricately connected. Triglycerides serve as a major energy reserve and their breakdown releases fatty acids and diacylglycerols (DAGs), which are key signaling molecules. The diagram below illustrates a simplified overview of triglyceride metabolism and its connection to cellular signaling.

signaling_pathway cluster_metabolism Triglyceride Metabolism cluster_signaling Cellular Signaling TG Triglycerides (TG) Lipolysis Lipolysis TG->Lipolysis FA Fatty Acids (FA) BetaOx β-oxidation FA->BetaOx DAG Diacylglycerols (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Lipolysis->FA Lipolysis->DAG Energy Energy (ATP) BetaOx->Energy CellResponse Cellular Responses (Proliferation, Differentiation) PKC->CellResponse

Triglyceride metabolism and signaling.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of lipids in biological samples using this compound as an internal standard by LC-MS/MS. The described method, from sample preparation to data analysis, is robust, reproducible, and provides the necessary sensitivity and accuracy for high-throughput lipidomic studies. The use of an appropriate odd-chain internal standard like DTDG is crucial for obtaining reliable quantitative data, which is essential for advancing our understanding of the roles of lipids in health and disease and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Targeted Lipid Analysis Using 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Diacylglycerols (DAGs) are a class of neutral lipids that serve as critical intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways.[1] Their low abundance and isomeric complexity present significant analytical challenges.[2]

1,3-Ditridecanoyl glycerol (B35011) (DG 13:0/13:0), a diacylglycerol with two 13-carbon fatty acid chains, is an ideal internal standard for the targeted analysis of diacylglycerols by mass spectrometry. As an odd-chain diacylglycerol, it is not naturally abundant in most biological systems, minimizing interference with endogenous lipid species. Its structural similarity to endogenous DAGs ensures comparable extraction efficiency and ionization response, making it an excellent tool for accurate quantification.

These application notes provide detailed protocols for the use of 1,3-ditridecanoyl glycerol as an internal standard in targeted lipid analysis, along with data presentation guidelines and visualizations of relevant workflows and signaling pathways.

Data Presentation

Quantitative data from targeted lipidomics experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions. The following tables provide templates for presenting such data.

Table 1: Calibration Curve for Diacylglycerol Quantification

AnalyteNominal Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
DG 16:0/18:110.0120.9898.0
50.0585.1102.0
100.11510.2102.0
500.59050.5101.0
1001.18099.599.5
5005.950501.0100.2
DG 18:0/18:210.0101.02102.0
50.0525.1102.0
100.10810.3103.0
500.55049.899.6
1001.110100.9100.9
5005.620503.0100.6

Internal Standard: this compound at a constant concentration.

Table 2: Quantification of Diacylglycerol Species in Biological Samples

Sample IDConditionDG 16:0/18:1 (ng/mg protein)DG 18:0/18:1 (ng/mg protein)DG 18:1/18:2 (ng/mg protein)
CTRL-1Control15.2 ± 1.88.5 ± 0.922.1 ± 2.5
CTRL-2Control14.8 ± 1.58.9 ± 1.121.5 ± 2.1
CTRL-3Control15.5 ± 2.08.2 ± 0.723.0 ± 2.8
TREAT-1Treatment25.8 ± 3.115.1 ± 1.835.4 ± 4.0
TREAT-2Treatment26.5 ± 2.914.8 ± 1.536.1 ± 3.8
TREAT-3Treatment24.9 ± 2.515.5 ± 2.034.9 ± 3.5

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard solution (1 µg/mL in chloroform (B151607)/methanol 1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known amount of sample (e.g., 1 mg of protein), add 10 µL of the this compound internal standard solution.

  • Add 1 mL of chloroform and 2 mL of methanol. Vortex vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution.

  • Vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).

Protocol 2: Targeted Diacylglycerol Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of diacylglycerols using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Reagents:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Analytical standards of the diacylglycerols of interest

  • Reconstituted lipid extract from Protocol 1

LC Gradient:

  • Flow rate: 0.4 mL/min

  • Column temperature: 55°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and re-equilibrate

MS/MS Parameters (Positive ESI Mode):

  • Ionization mode: Positive Electrospray Ionization (ESI+)

  • Capillary voltage: 3.5 kV

  • Source temperature: 150°C

  • Desolvation temperature: 400°C

  • Multiple Reaction Monitoring (MRM) transitions: Monitor the specific precursor-to-product ion transitions for each diacylglycerol species and the this compound internal standard. The precursor ion is typically the ammonium adduct [M+NH4]+. The product ion corresponds to the neutral loss of one of the fatty acyl chains plus ammonia.

Quantification:

  • Prepare a calibration curve using the analytical standards of the diacylglycerols of interest, each spiked with a constant concentration of the this compound internal standard.

  • Analyze the calibration standards and the extracted biological samples by LC-MS/MS using the established MRM method.

  • Calculate the concentration of each diacylglycerol species in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 1,3-Ditridecanoyl Glycerol (Internal Standard) Sample->Spike Extraction Lipid Extraction (Modified Bligh-Dyer) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LC_Separation UHPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Targeted diacylglycerol analysis workflow.

Diacylglycerol Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Co-activates

References

Application Notes and Protocols for Untargeted Lipidomics Utilizing 1,3-Ditridecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing an untargeted lipidomics workflow, incorporating 1,3-Ditridecanoyl glycerol (B35011) as an internal standard for quality control and relative quantification. Untargeted lipidomics aims to comprehensively analyze all detectable lipids within a biological sample, offering insights into physiological and pathological states.[1][2] The inclusion of a stable, non-endogenous internal standard is critical for mitigating experimental variability introduced during sample preparation and analysis.[3] 1,3-Ditridecanoyl glycerol, a triacylglycerol with odd-chain fatty acids, is an ideal internal standard as it is unlikely to be naturally present in most biological samples.[4][5][6] This protocol details the necessary steps from sample preparation and lipid extraction to data acquisition via Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent data analysis.

Introduction to Untargeted Lipidomics

Untargeted lipidomics is a powerful discovery tool used to generate a global snapshot of the lipid content of a biological system.[1][7] This approach is invaluable in biomarker discovery, understanding disease mechanisms, and evaluating the effects of drug candidates on cellular metabolism. The workflow for untargeted lipidomics typically involves several key stages: sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.[1][8] High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, are commonly employed to achieve the necessary mass accuracy and resolution for confident lipid identification.[1][7]

Role of this compound as an Internal Standard

The use of internal standards is crucial in untargeted lipidomics to control for variations that can occur throughout the experimental workflow, including extraction efficiency, sample loading, and instrument response.[3] Odd-chain triacylglycerols, such as this compound (TG(13:0/13:0/13:0)), are excellent choices for internal standards because they are not typically found in significant amounts in mammalian systems.[4][6] This minimizes the risk of interference with endogenous lipids.

Key Advantages of this compound:

  • Non-Endogenous: Its odd-chain fatty acid composition makes it rare in most biological samples.[4][6]

  • Chemical Stability: As a saturated triacylglycerol, it is chemically stable and less prone to oxidation compared to unsaturated lipids.

  • Ionization Efficiency: It ionizes well under typical electrospray ionization (ESI) conditions used in lipidomics.

Experimental Workflow Overview

The untargeted lipidomics workflow can be visualized as a series of sequential steps, each critical for generating high-quality, reproducible data.

Untargeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with This compound SampleCollection->Spiking Extraction Lipid Extraction (e.g., MTBE Method) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Acquisition MS Data Acquisition (Q-TOF or Orbitrap) LC_Separation->MS_Acquisition PeakPicking Peak Picking & Alignment MS_Acquisition->PeakPicking Normalization Normalization to Internal Standard PeakPicking->Normalization Identification Lipid Identification (Database Matching) Normalization->Identification Stats Statistical Analysis Identification->Stats

Caption: Untargeted lipidomics workflow from sample collection to data analysis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeVendor
This compound≥98%Avanti Polar Lipids
Methanol (B129727) (MeOH)LC-MS GradeFisher Scientific
Methyl-tert-butyl ether (MTBE)HPLC GradeSigma-Aldrich
WaterLC-MS GradeFisher Scientific
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Isopropanol (IPA)LC-MS GradeFisher Scientific
Formic AcidLC-MS GradeFisher Scientific
Ammonium FormateLC-MS GradeSigma-Aldrich
Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted for a 100 µL plasma sample. Adjust volumes proportionally for other sample types and volumes.

  • Internal Standard Spiking:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).

    • Add 10 µL of the internal standard stock solution to a 1.5 mL microcentrifuge tube.

    • Add 100 µL of the plasma sample to the tube.

  • Lipid Extraction:

    • Add 750 µL of cold methanol to the sample, vortex thoroughly for 30 seconds.[9]

    • Add 2.5 mL of MTBE, vortex for 1 minute.

    • Incubate at room temperature for 10 minutes.

    • Add 625 µL of LC-MS grade water to induce phase separation, vortex for 30 seconds.[9]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase (approximately 1.5 mL) and transfer to a new tube.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of ACN:IPA (1:1 v/v) for LC-MS analysis.

Liquid Chromatography (LC) Parameters
  • LC System: Agilent 1290 Infinity II or equivalent.[7]

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.[7]

  • Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[10]

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.[10]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2 µL.

LC Gradient:

Time (min)% Mobile Phase B
0.030
2.040
12.099
15.099
15.130
18.030
Mass Spectrometry (MS) Parameters
  • MS System: Agilent 6545 Q-TOF or equivalent.[7]

  • Ionization Mode: ESI Positive and Negative (separate runs recommended).

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 175 V.

  • Mass Range: m/z 100-1700.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[11][12][13]

Data Analysis Workflow

A structured data analysis pipeline is essential to extract meaningful biological information from the raw LC-MS data.

Data_Analysis_Workflow node_raw Raw Data (.d files) node_conversion Data Conversion (mzML/mzXML) node_raw->node_conversion node_peakpicking Peak Picking & Alignment (e.g., XCMS) node_conversion->node_peakpicking node_normalization Internal Standard Normalization node_peakpicking->node_normalization node_annotation Lipid Annotation (LIPID MAPS, HMDB) node_normalization->node_annotation node_stats Statistical Analysis (PCA, OPLS-DA) node_annotation->node_stats node_pathway Pathway Analysis node_stats->node_pathway

Caption: Step-by-step data processing and analysis pipeline.

  • Data Conversion: Convert raw data files to an open format like mzML or mzXML.

  • Peak Picking and Alignment: Utilize software such as XCMS[8] or MS-DIAL to detect and align chromatographic peaks across all samples.

  • Normalization: Normalize the peak intensities of all detected lipid features to the peak intensity of the this compound internal standard. This corrects for variations in sample handling and instrument response.

  • Lipid Identification: Annotate lipid features by matching their accurate mass and MS/MS fragmentation patterns against spectral libraries and databases such as LIPID MAPS and the Human Metabolome Database (HMDB).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA)) to identify lipids that are significantly different between experimental groups.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from this workflow. The values are for illustrative purposes only.

Lipid ClassExample Lipid SpeciesControl Group (Relative Abundance)Treatment Group (Relative Abundance)Fold Changep-value
Triacylglycerol (TG)TG(16:0/18:1/18:2)1.00 ± 0.151.85 ± 0.221.85<0.01
Phosphatidylcholine (PC)PC(16:0/18:1)1.00 ± 0.120.75 ± 0.090.75<0.05
Phosphatidylethanolamine (PE)PE(18:0/20:4)1.00 ± 0.181.10 ± 0.151.10>0.05
Sphingomyelin (SM)SM(d18:1/16:0)1.00 ± 0.080.60 ± 0.070.60<0.01

Relative abundance is normalized to the internal standard, this compound.

Conclusion

This application note provides a detailed protocol for an untargeted lipidomics workflow utilizing this compound as a robust internal standard. By following these guidelines, researchers can achieve high-quality, reproducible lipidomics data, enabling new discoveries in basic research and drug development. The use of a non-endogenous internal standard is a critical component of this workflow, ensuring data reliability and facilitating meaningful biological interpretation.

References

Application Note: Detection and Quantification of 1,3-Ditridecanoyl Glycerol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Ditridecanoyl glycerol (B35011) is a specific diacylglycerol (DAG) composed of a glycerol backbone esterified with two tridecanoic acid molecules at the sn-1 and sn-3 positions. Diacylglycerols are critical lipid molecules involved in various cellular metabolic and signaling pathways. Accurate and sensitive quantification of specific DAG isomers is essential for research in lipidomics, diagnostics, and drug development. This application note provides a detailed protocol for the detection of 1,3-Ditridecanoyl glycerol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of complex lipid mixtures.[1]

Experimental Workflow

The analytical workflow for this compound involves sample preparation, including lipid extraction, followed by instrumental analysis using LC-MS/MS for separation and detection, and subsequent data processing for identification and quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Tissue) B Lipid Extraction (e.g., Folch Method) A->B C Sample Reconstitution B->C D LC Separation (Reversed-Phase) C->D E Ionization (ESI+) D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration F->G H Quantification G->H

Caption: Overall experimental workflow for LC-MS/MS analysis of this compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is based on the Folch method for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize approximately 50 mg of tissue or use an appropriate volume of a liquid sample (e.g., 100 µL of plasma) in a glass tube.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 Methanol:Water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Calculated Mass Information for this compound:

  • Chemical Formula: C₂₉H₅₆O₅

  • Molecular Weight: 484.76 g/mol

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Methanol/Isopropanol (9:1, v/v)
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound

Note: These are predicted transitions based on the fragmentation of similar diglycerides. Optimal collision energies should be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Fragment Annotation
This compound502.8 ([M+NH₄]⁺)271.520-30[M+H - C₁₃H₂₆O₂]⁺ (Loss of one tridecanoic acid)
This compound502.8 ([M+NH₄]⁺)197.325-35[C₁₃H₂₅O]⁺ (Acylium ion of tridecanoic acid)

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. The identification of this compound is based on its specific retention time and the detection of the defined MRM transitions. For quantification, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of the analyte in the samples is then determined by comparing the peak areas to the calibration curve. The use of an appropriate internal standard, such as a deuterated analog, is recommended to ensure accuracy and precision.[2]

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the detection and quantification of this compound in biological samples. The detailed protocols for lipid extraction and instrumental analysis serve as a comprehensive guide for researchers in the field of lipidomics. The specificity of MRM analysis allows for accurate quantification even in complex biological matrices.

References

GC-MS Analysis of Diacylglycerols: A Detailed Guide to Derivatization and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, and their dysregulation is implicated in various diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of DAGs. However, due to their low volatility, derivatization is a mandatory step to convert DAGs into thermally stable and volatile compounds suitable for GC analysis. This document provides detailed protocols for the analysis of diacylglycerols using GC-MS following trimethylsilyl (B98337) (TMS) derivatization, including sample preparation, derivatization procedures, and recommended GC-MS parameters. Additionally, it includes a summary of quantitative data and a visual representation of a key DAG signaling pathway.

Introduction to Diacylglycerol Signaling

Diacylglycerols are key players in signal transduction. A primary mechanism of DAG signaling is through the activation of protein kinase C (PKC). Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and the regulation of numerous cellular processes such as cell proliferation, differentiation, and apoptosis.

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal receptor G-protein Coupled Receptor extracellular_signal->receptor g_protein G-protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 hydrolyzes to dag Diacylglycerol (DAG) plc->dag pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc activates downstream_targets Downstream Targets pkc->downstream_targets phosphorylates cellular_response Cellular Response downstream_targets->cellular_response

Figure 1: Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Quantitative Data Summary

The following table summarizes representative quantitative data for diacylglycerol levels in different biological samples, as determined by mass spectrometry-based methods.

Biological SampleConditionDiacylglycerol SpeciesConcentrationReference
Cultured Rat Mesenteric Artery Vascular Smooth Muscle CellsRestingArachidonoyl-containing DAGs128 ± 26 pmol/100 nmol lipid phosphorus[1]
Cultured Rat Mesenteric Artery Vascular Smooth Muscle CellsVasopressin-stimulatedArachidonoyl-containing DAGs333 ± 28 pmol/100 nmol lipid phosphorus[1]
Livers of db/db mice (obese)-Total DAGs~9-fold increase compared to lean controls[2]
Livers of heterozygous lean control mice-Total DAGsBaseline[2]

Experimental Workflow

The overall workflow for the GC-MS analysis of diacylglycerols involves several key steps, from sample preparation to data analysis.

GCMS_Workflow sample_collection 1. Sample Collection (e.g., cells, tissues) lipid_extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) sample_collection->lipid_extraction dag_isolation 3. DAG Isolation (e.g., TLC or SPE) lipid_extraction->dag_isolation derivatization 4. Derivatization (e.g., TMS derivatization) dag_isolation->derivatization gcms_analysis 5. GC-MS Analysis derivatization->gcms_analysis data_processing 6. Data Processing & Quantification gcms_analysis->data_processing

Figure 2: General experimental workflow for the GC-MS analysis of diacylglycerols.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), methanol (B129727), isooctane (B107328), ethyl acetate, hexane (B92381), diethyl ether, acetic acid (all GC or HPLC grade).

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Anhydrous pyridine (B92270).

  • Standards: Diacylglycerol standards (e.g., 1,2-dipalmitoyl-sn-glycerol, 1,2-dioleoyl-sn-glycerol).

  • Internal Standard: A deuterated or odd-chain diacylglycerol standard (e.g., 1,2-diheptadecanoyl-sn-glycerol).

  • Solid Phase Extraction (SPE) Columns: Silica-based SPE cartridges.

  • Thin Layer Chromatography (TLC) Plates: Silica (B1680970) gel G plates.

  • General Labware: Glass vials with PTFE-lined caps, pipettes, centrifuge, heating block, nitrogen evaporator.

Protocol 1: Sample Preparation and Lipid Extraction from Cultured Cells
  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Addition: Resuspend the cell pellet in a known volume of PBS. Add a known amount of the internal standard to the cell suspension.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase system (e.g., 1:2:0.8 PBS:methanol:chloroform).

    • Vortex the mixture vigorously for 2 minutes.

    • Add additional chloroform and water to induce phase separation (final ratio of 1:1:0.9 chloroform:methanol:water).

    • Vortex again for 2 minutes and then centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

Protocol 2: Isolation of Diacylglycerols

Option A: Thin Layer Chromatography (TLC)

  • Sample Application: Re-dissolve the dried lipid extract in a small volume of chloroform and spot it onto a pre-activated silica gel G TLC plate.

  • Chromatographic Separation: Develop the TLC plate in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization and Extraction: After development, visualize the lipid spots (e.g., using iodine vapor or by spraying with a fluorescent dye and viewing under UV light). Scrape the area corresponding to the diacylglycerol standards into a clean glass tube.

  • Elution: Elute the diacylglycerols from the silica gel by adding chloroform, vortexing, and then centrifuging to pellet the silica. Collect the chloroform supernatant. Repeat the elution step for complete recovery.

  • Drying: Dry the eluted diacylglycerol fraction under a stream of nitrogen.

Option B: Solid Phase Extraction (SPE)

  • Column Conditioning: Condition a silica SPE cartridge by washing with hexane.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent like hexane or isooctane and load it onto the conditioned SPE column.

  • Elution: Elute different lipid classes using solvents of increasing polarity. Diacylglycerols can typically be eluted with a mixture of hexane and ethyl acetate. The exact solvent composition should be optimized based on the specific SPE column and lipid profile of the sample.

  • Drying: Collect the diacylglycerol fraction and dry it under a stream of nitrogen.

Protocol 3: Trimethylsilyl (TMS) Derivatization

Critical Note: All derivatization steps must be performed under anhydrous conditions as silylating reagents are sensitive to moisture. Use dry solvents and glassware.

  • Reagent Preparation: Prepare the derivatization reagent mixture. A common mixture is BSTFA (+1% TMCS) and anhydrous pyridine (e.g., in a 2:1 v/v ratio).

  • Derivatization Reaction:

    • Add the derivatization reagent mixture (e.g., 50 µL) to the dried diacylglycerol sample in a tightly sealed glass vial.

    • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[3]

  • Sample Preparation for GC-MS: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Alternatively, the solvent can be evaporated, and the derivatized sample reconstituted in a suitable solvent like hexane.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column suitable for high-temperature analysis, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, ZB-5HT).[4]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[4]

    • Injector Temperature: 280-320°C.

    • Oven Temperature Program:

      • Initial temperature: 80-100°C, hold for 1-2 minutes.

      • Ramp 1: 5-15°C/min to 240-280°C.[4]

      • Ramp 2: 2-5°C/min to 320-350°C, hold for 5-10 minutes.[4]

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230-250°C.[4]

    • Electron Energy: 70 eV.[4]

    • Scan Range: m/z 50-800.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis and Quantification

  • Identification: Identify the TMS-derivatized diacylglycerols by comparing their mass spectra and retention times with those of authentic standards. The mass spectra of TMS-derivatized DAGs will show characteristic fragment ions corresponding to the loss of trimethylsilanol (B90980) (TMSOH) and fatty acyl chains.

  • Quantification: For quantitative analysis, create a calibration curve using known concentrations of diacylglycerol standards derivatized in the same manner as the samples. The concentration of diacylglycerols in the samples can be calculated based on the peak area ratio of the analyte to the internal standard.

Troubleshooting

  • Poor Derivatization Efficiency:

    • Cause: Presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Peak Tailing:

    • Cause: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Injecting a small amount of the derivatizing reagent can sometimes help to passivate active sites.[3]

  • Low Signal Intensity:

    • Cause: Incomplete derivatization, sample loss during preparation, or low abundance in the sample.

    • Solution: Optimize derivatization conditions (time, temperature, reagent volume). Consider using a more sensitive derivatization approach, such as forming pentafluorobenzoyl (PFB) derivatives for analysis by negative chemical ionization (NCI)-GC-MS.[5]

By following these detailed protocols, researchers can achieve reliable and reproducible quantification of diacylglycerols in various biological matrices, enabling a deeper understanding of their roles in health and disease.

References

Application Note: Sample Preparation for Accurate Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in the biosynthesis of triacylglycerols and glycerophospholipids.[1][2] More than just metabolic intermediates, DAGs are potent second messengers in a multitude of cellular signaling pathways.[3][4] They are known to modulate the activity of various proteins, most notably Protein Kinase C (PKC), thereby influencing processes like cell proliferation, differentiation, and apoptosis.[4][5] Given that altered DAG levels are associated with diseases such as cancer and diabetes, accurate quantification of DAG molecular species in biological samples is crucial for understanding disease mechanisms and for drug development.[1][2]

However, the quantification of DAGs presents significant analytical challenges. Their low abundance under normal physiological conditions, their non-polar nature, and the absence of a permanent charge make them difficult to detect with high sensitivity using techniques like electrospray ionization mass spectrometry (ESI-MS).[1][6] Therefore, meticulous sample preparation, often involving derivatization to enhance ionization efficiency, is paramount for reliable and accurate quantification.[1][7] This application note provides a detailed protocol for the extraction, derivatization, and preparation of DAGs from biological samples for subsequent analysis by mass spectrometry.

Diacylglycerol Signaling Pathway

DAGs are transiently produced at the cell membrane in response to extracellular signals. A primary pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme Phospholipase C (PLC). The resulting DAG remains in the membrane, where it recruits and activates downstream effector proteins, a classic example being Protein Kinase C (PKC).[5][8] The levels of DAG are tightly controlled by enzymes such as diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating the signal.[8][9]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Recruits & Activates PKC_inactive Inactive PKC CellularResponse Cellular Response PKC_active->CellularResponse Phosphorylates Substrates Receptor GPCR / RTK Receptor->PLC Activates Signal Extracellular Signal Signal->Receptor

Caption: Canonical Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Quantification

The accurate quantification of DAGs from complex biological matrices requires a multi-step workflow. This process begins with careful sample collection and immediate processing to prevent enzymatic degradation.[10] Lipids are then extracted using a robust method, such as the Bligh and Dyer technique.[1][11] Due to the low ionization efficiency of native DAGs, a derivatization step is often employed to introduce a charged moiety.[1][6] Finally, the prepared samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and quantification of individual DAG species.[12][13]

Experimental_Workflow SampleCollection 1. Sample Collection (Cells, Tissues, Biofluids) Homogenization 2. Homogenization & Addition of Internal Standard SampleCollection->Homogenization LipidExtraction 3. Lipid Extraction (e.g., Bligh & Dyer) Homogenization->LipidExtraction Derivatization 4. Derivatization (Optional) (e.g., with N-chlorobetainyl chloride) LipidExtraction->Derivatization Analysis 5. LC-MS/MS Analysis Derivatization->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing

Caption: General experimental workflow for DAG lipidomics analysis.

Detailed Experimental Protocols

Protocol 1: Total Lipid Extraction from Tissues or Cells

This protocol is a modified version of the Bligh and Dyer method, widely used for extracting total lipids from biological samples.[1][10][11] It is critical to perform all steps on ice to minimize lipid degradation.[10][14]

Materials:

Procedure:

  • Sample Preparation:

    • Tissues: Weigh approximately 30-100 mg of flash-frozen tissue.[1][10] Homogenize the tissue on ice in a suitable buffer.

    • Cells: Use a cell pellet containing at least 1 x 10⁷ cells.[10] Resuspend the pellet in 500 µL of buffer.[10]

  • Internal Standard Addition: To the homogenized tissue or cell suspension, add a known amount of the internal standard. A typical amount is 1 nmol per mg of wet tissue weight.[1] This IS is crucial for correcting variations in extraction efficiency and MS response.[6]

  • Solvent Addition & Extraction:

    • Add an equal volume of methanol to the sample and vortex for 1 minute.[10]

    • Add chloroform at a volume equal to the sum of the buffer and methanol volumes (e.g., 500 µL buffer + 500 µL methanol = 1 mL chloroform).[10]

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Add 50 mM NaCl solution to break the single phase into two distinct aqueous and organic phases.[1]

    • Centrifuge the mixture at 3,500 RCF for 10 minutes at 4°C.[10]

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass pipette or syringe.[10] Avoid disturbing the protein interface.

    • For maximum recovery, the extraction can be repeated on the upper aqueous phase.

  • Drying: Dry the collected organic phase to completeness under a gentle stream of nitrogen gas.[10]

  • Storage: The dried lipid extract can be stored at -80°C under an inert gas like argon until further analysis.[10]

Protocol 2: Derivatization of Diacylglycerols

This protocol describes a one-step derivatization to attach a quaternary ammonium (B1175870) cation to the DAG molecule. This introduces a permanent positive charge, increasing ESI-MS signal intensity by up to two orders of magnitude compared to underivatized sodium adducts.[1]

Materials:

  • Dried lipid extract from Protocol 1

  • Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

  • N-chlorobetainyl chloride

  • Pyridine

  • Dry 5-mL glass tubes with caps

Procedure:

  • Re-dissolve Lipid Extract: Re-dissolve the dried lipid extract in 0.5 mL of anhydrous methylene chloride in a dry glass tube.[1]

  • Add Reagents:

    • Add 5 µL of pyridine.

    • Add 5 mg of N-chlorobetainyl chloride.

  • Reaction:

    • Cap the tube tightly and vortex briefly.

    • Incubate the reaction mixture at room temperature for 1 hour.[1]

  • Sample Cleanup (Post-Derivatization):

    • After the reaction, perform a liquid-liquid extraction as described in Protocol 1 (steps 3-6) to remove excess derivatizing reagent and salts.

  • Final Preparation: Re-dissolve the final dried, derivatized sample in a suitable solvent for LC-MS analysis (e.g., chloroform/methanol 1:1, v/v).[7]

Data Presentation

Proper sample preparation allows for the accurate comparison of DAG levels between different biological conditions. The following table summarizes representative data from a study comparing DAG molecular species in the livers of obese (db/db) mice versus their lean controls, showcasing the significant increase in total DAGs in the obese model.[1][2]

DAG Species (Carbon:Double Bonds)Lean Control (nmol/mg wet weight)Obese db/db (nmol/mg wet weight)Fold Change
32:00.02 ± 0.010.18 ± 0.059.0
34:10.15 ± 0.032.60 ± 0.4017.3
34:20.04 ± 0.010.50 ± 0.1012.5
36:10.03 ± 0.010.35 ± 0.0811.7
36:20.10 ± 0.021.80 ± 0.3018.0
36:40.02 ± 0.010.25 ± 0.0612.5
38:40.02 ± 0.010.14 ± 0.047.0
Total DAGs 0.38 ± 0.10 5.82 ± 1.03 15.3
Data adapted from Han et al. (2007).[1][2] Values are presented as mean ± SD.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and preparation of diacylglycerols from biological samples for quantitative analysis. The use of a modified Bligh and Dyer extraction ensures high recovery of total lipids, while the optional derivatization step dramatically enhances detection sensitivity in mass spectrometry.[1][10] Adherence to these detailed methods, including the use of appropriate internal standards and precautions to prevent degradation, is essential for obtaining accurate and reproducible data. This enables researchers to reliably investigate the critical roles of DAGs in cellular physiology and various disease states.

References

Application of 1,3-Ditridecanoyl Glycerol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1,3-Ditridecanoyl glycerol (B35011) is a synthetic diacylglycerol composed of a glycerol backbone esterified with two molecules of tridecanoic acid (C13:0) at the sn-1 and sn-3 positions. As a member of the odd-chain fatty acid family, tridecanoic acid is found in trace amounts in the human diet and is primarily derived from microbial metabolism in the gut.[1] The unique metabolic fate of odd-chain fatty acids makes 1,3-Ditridecanoyl glycerol a valuable tool for researchers in metabolic studies. Upon oral ingestion, this compound is hydrolyzed by lipases into one molecule of glycerol and two molecules of tridecanoic acid, which are then absorbed and enter distinct metabolic pathways. This property allows for the simultaneous or independent tracing of both glycerol and odd-chain fatty acid metabolism.

Principle of Application

The primary application of this compound in metabolic research lies in its role as a metabolic tracer. By using isotopically labeled versions of the molecule (e.g., containing ¹³C or ²H), researchers can track the absorption, distribution, and metabolic conversion of its constituent parts.

  • Tracing Odd-Chain Fatty Acid Metabolism: The tridecanoic acid released from this compound undergoes β-oxidation, yielding acetyl-CoA and, uniquely, one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[2][3] This anaplerotic pathway, meaning it replenishes TCA cycle intermediates, distinguishes odd-chain fatty acids from even-chain fatty acids, which only produce acetyl-CoA.[2] By tracing the labeled carbons from tridecanoic acid, researchers can quantify the contribution of odd-chain fatty acids to TCA cycle activity and gluconeogenesis.

  • Tracing Glycerol Metabolism: The glycerol backbone can be traced as it enters glycolysis via conversion to dihydroxyacetone phosphate (B84403) (DHAP) or is used for gluconeogenesis in the liver.[4] This allows for the investigation of pathways involved in glucose and energy metabolism.

Potential Areas of Research

  • Gut Microbiome and Host Metabolism: Given that tridecanoic acid is a product of gut microbial metabolism, this compound can be used to model and study the impact of microbial-derived fatty acids on host metabolism.[1]

  • Anaplerotic Flux and Energy Metabolism: The anaplerotic potential of odd-chain fatty acids makes this compound a useful tool to study the replenishment of TCA cycle intermediates in various physiological and pathological states, such as inborn errors of metabolism, diabetes, and heart failure.

  • Gluconeogenesis: The propionyl-CoA derived from tridecanoic acid can be a substrate for gluconeogenesis.[2][3] Labeled this compound can be used to quantify the contribution of odd-chain fatty acids to glucose production.

  • Drug Development: Understanding the metabolic pathways influenced by odd-chain fatty acids can open avenues for the development of therapeutic agents targeting metabolic diseases.

Data Presentation

The following tables are examples of how quantitative data from metabolic studies using isotopically labeled this compound could be presented.

Table 1: Plasma Enrichment of Tridecanoic Acid and its Metabolites Following Oral Administration of [¹³C₂₆]-1,3-Ditridecanoyl Glycerol

Time (hours)[¹³C₁₃]-Tridecanoic Acid (μM)[¹³C₃]-Propionylcarnitine (μM)[¹³C₄]-Succinate (μM)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 3.10.5 ± 0.10.2 ± 0.05
225.8 ± 4.51.2 ± 0.30.8 ± 0.2
418.1 ± 3.90.9 ± 0.21.5 ± 0.4
68.5 ± 2.00.4 ± 0.10.7 ± 0.1
82.1 ± 0.80.1 ± 0.020.3 ± 0.07

Data are presented as mean ± standard deviation. This is a hypothetical representation of expected results.

Table 2: Enrichment of TCA Cycle Intermediates and Glucose from [¹³C₂₆]-1,3-Ditridecanoyl Glycerol

MetaboliteIsotopic Enrichment (Atom Percent Excess)
Plasma [¹³C₄]-Succinate1.8 ± 0.5
Plasma [¹³C₄]-Malate1.5 ± 0.4
Plasma [¹³C₄]-Citrate1.2 ± 0.3
Plasma [¹³C₆]-Glucose0.5 ± 0.1

Data are presented as mean ± standard deviation at 4 hours post-administration. This is a hypothetical representation of expected results.

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing Study in Rodents

Objective: To determine the metabolic fate of orally administered this compound.

Materials:

  • This compound (and its isotopically labeled counterpart, e.g., [¹³C₂₆]-1,3-Ditridecanoyl glycerol)

  • Vehicle for oral administration (e.g., corn oil)

  • Rodent model (e.g., C57BL/6J mice)

  • Equipment for oral gavage

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Tissue collection tools

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.

  • Tracer Administration: Prepare a suspension of this compound in the vehicle. Administer a single oral gavage of the tracer solution (e.g., 10 mg/kg body weight).

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 30, 60, 120, 240, and 480 minutes) post-administration.

    • Tissues: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart, and brain). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Metabolite Extraction: Extract metabolites from plasma and tissues using appropriate solvent systems (e.g., methanol/chloroform/water).

  • Analytical Measurement: Analyze the isotopic enrichment of target metabolites (e.g., tridecanoic acid, propionylcarnitine, succinate, glucose) in the extracts using GC-MS or LC-MS.

  • Data Analysis: Calculate the atom percent excess (APE) or molar percent excess (MPE) of the labeled metabolites to determine their turnover and incorporation into various metabolic pathways.

Visualizations

Metabolic_Fate_of_1_3_Ditridecanoyl_Glycerol cluster_ingestion Ingestion & Hydrolysis cluster_glycerol Glycerol Metabolism cluster_fatty_acid Odd-Chain Fatty Acid Metabolism 1,3-Ditridecanoyl_Glycerol This compound Lipase Pancreatic Lipase 1,3-Ditridecanoyl_Glycerol->Lipase Glycerol Glycerol Lipase->Glycerol Tridecanoic_Acid 2x Tridecanoic Acid (C13:0) Lipase->Tridecanoic_Acid Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol->Glycerol_3_Phosphate Beta_Oxidation β-Oxidation Tridecanoic_Acid->Beta_Oxidation DHAP DHAP Glycerol_3_Phosphate->DHAP Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Metabolic fate of this compound.

Experimental_Workflow Start Start: Fasted Animal Model Administration Oral Administration of [¹³C₂₆]-1,3-Ditridecanoyl Glycerol Start->Administration Blood_Collection Serial Blood Collection Administration->Blood_Collection Tissue_Harvest Tissue Harvest at Endpoint Administration->Tissue_Harvest Sample_Processing Plasma Separation & Metabolite Extraction Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing Analysis LC-MS or GC-MS Analysis Sample_Processing->Analysis Data_Analysis Isotopic Enrichment Analysis Analysis->Data_Analysis Endpoint Endpoint: Metabolic Flux Data Data_Analysis->Endpoint

Caption: Experimental workflow for in vivo metabolic tracing.

Signaling_Pathways Glycerol_Metabolites Glycerol Metabolites (e.g., Glycerol-3-Phosphate) mTORC1_Signaling mTORC1 Signaling Glycerol_Metabolites->mTORC1_Signaling influences Insulin_Signaling Insulin Signaling Glycerol_Metabolites->Insulin_Signaling modulates Tridecanoic_Acid_Metabolites Tridecanoic Acid Metabolites (e.g., Propionyl-CoA) Anaplerosis TCA Cycle Anaplerosis Tridecanoic_Acid_Metabolites->Anaplerosis directly contributes to Cellular_Energy_Status Cellular Energy Status Anaplerosis->Cellular_Energy_Status impacts Gene_Expression Metabolic Gene Expression Cellular_Energy_Status->Gene_Expression regulates

References

Application Notes and Protocols: 1,3-Ditridecanoyl Glycerol as a Standard for Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral structural components of the cell membrane and serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin (B600854) resistance, cardiovascular disease, and cancer, making the accurate quantification of ceramide species a key objective in biomedical research and drug development.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for ceramide analysis, offering high sensitivity and specificity to resolve different ceramide species.[5][6] A critical component of accurate quantification by LC-MS/MS is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.

This document provides detailed application notes and protocols regarding the use of 1,3-Ditridecanoyl glycerol (B35011) as a potential internal standard for ceramide quantification. It is important to note that while 1,3-Ditridecanoyl glycerol is a lipid, the use of non-endogenous, odd-chain ceramides (e.g., C17:0 ceramide) or stable isotope-labeled ceramides is the more common and recommended practice for ceramide quantification, as their chemical and physical properties more closely mimic those of the target analytes.[1][2][7] This protocol is, therefore, a generalized procedure for ceramide quantification that can be adapted for the use of this compound or other suitable internal standards.

Ceramide Signaling Pathways

Ceramides are central to several key signaling cascades that regulate cell fate. The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1][3] Ceramides can also be generated through the breakdown of sphingomyelin (B164518) by sphingomyelinase.[1] Once produced, ceramides can activate downstream effectors, such as protein phosphatases (PP1, PP2A) and certain protein kinases, to influence cellular processes like apoptosis.[1][2]

Ceramide_Signaling cluster_synthesis Ceramide Generation cluster_effects Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide SPT, CerS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase PP1/PP2A PP1/PP2A Ceramide->PP1/PP2A PKCζ PKCζ Ceramide->PKCζ JNK JNK Ceramide->JNK De Novo Synthesis De Novo Synthesis Hydrolysis Hydrolysis Apoptosis Apoptosis PP1/PP2A->Apoptosis Inflammation Inflammation PKCζ->Inflammation Cell Cycle Arrest Cell Cycle Arrest JNK->Cell Cycle Arrest Ceramide_Workflow Biological_Sample Biological Sample (Tissue, Plasma, Cells) Spike_IS Spike with Internal Standard (e.g., this compound) Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry Down and Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for Lipid Extraction Techniques with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for a wide range of research and development applications, from biomarker discovery to drug efficacy studies. The inherent variability in sample preparation and analysis necessitates the use of internal standards to ensure data accuracy and reproducibility. An internal standard is a known quantity of a compound, structurally similar to the analytes of interest, added to a sample prior to extraction.[1][2] This standard experiences the same potential for loss during sample processing as the endogenous lipids, allowing for accurate correction and quantification.[1]

This document provides detailed application notes and protocols for three commonly used lipid extraction techniques—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—with a specific focus on the incorporation of internal standards for quantitative analysis.

Comparison of Lipid Extraction Techniques

The choice of extraction method can significantly impact lipid recovery and the overall quantitative results. The following table summarizes a comparison of the Folch, Bligh-Dyer, and MTBE methods based on recovery rates of internal standards from various studies.

Extraction Method Average Recovery of Internal Standards (%) Key Strengths Considerations Reference
Folch 86% - 98%High recovery for a broad range of lipids, considered a "gold standard".[3][4][5]Uses toxic chloroform, more time-consuming due to the lower organic phase.[6][6][7]
Bligh-Dyer Similar to FolchRapid and efficient for samples with high water content.[8][9]Also uses chloroform.[10][3][4]
MTBE (Matyash) 73% - 98%Safer solvent (MTBE instead of chloroform), upper organic phase is easier to collect.[6][7]May have lower recovery for some polar lipids compared to Folch.[6][11][6][7]
Alshehry (Single Phase) 99%High recovery of phospholipids, convenient single-phase extraction.Lower recovery for less polar lipids like triacylglycerols.[6]

Experimental Workflows

The following diagrams illustrate the general workflows for the Folch, Bligh-Dyer, and MTBE lipid extraction methods incorporating an internal standard.

Folch_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Collection & Processing start Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standard Mixture start->add_is add_cm Add Chloroform:Methanol (B129727) (2:1, v/v) add_is->add_cm homogenize Homogenize/Vortex add_cm->homogenize add_water Add Water/Saline to Induce Phase Separation homogenize->add_water centrifuge Centrifuge add_water->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Fig. 1: Folch Lipid Extraction Workflow.

Bligh_Dyer_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Collection & Processing start Sample in Water (1 mL) add_is Add Internal Standard start->add_is add_cm Add Chloroform:Methanol (1:2, v/v) add_is->add_cm vortex1 Vortex add_cm->vortex1 add_c Add Chloroform vortex1->add_c vortex2 Vortex add_c->vortex2 add_w Add Water vortex2->add_w vortex3 Vortex add_w->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Fig. 2: Bligh-Dyer Lipid Extraction Workflow.

MTBE_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_collection Collection & Processing start Sample add_is Add Internal Standard start->add_is add_methanol Add Methanol add_is->add_methanol vortex1 Vortex add_methanol->vortex1 add_mtbe Add MTBE vortex1->add_mtbe shake Shake add_mtbe->shake add_water Add Water for Phase Separation shake->add_water centrifuge Centrifuge add_water->centrifuge collect_upper Collect Upper Organic Phase centrifuge->collect_upper dry_down Dry Under Nitrogen collect_upper->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Fig. 3: MTBE Lipid Extraction Workflow.

Detailed Experimental Protocols

Internal Standard Preparation
  • Stock Solution: Prepare a high-concentration stock solution of each internal standard in a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).

  • Working Solution: Create a mixed internal standard working solution by combining appropriate volumes of each stock solution. The final concentration of each internal standard in the working solution should be optimized based on the expected concentration of the endogenous lipids in the sample and the sensitivity of the mass spectrometer. A common starting point is a concentration that yields a signal intensity in the mid-range of the instrument's linear dynamic range.[12][13]

  • Storage: Store stock and working solutions at -20°C or -80°C in amber glass vials to prevent degradation.[12]

Protocol 1: Modified Folch Method

This protocol is adapted from the original method by Folch et al. and is suitable for a wide variety of biological samples.[5][14]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Internal standard working solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), aliquot a precise volume (e.g., 50 µL) into a glass centrifuge tube.[1]

    • For tissue samples, weigh a precise amount (e.g., 20-50 mg) and homogenize it in a volume of ice-cold phosphate-buffered saline (PBS) or directly in the extraction solvent.

  • Internal Standard Addition: Add a known volume of the internal standard working solution to each sample tube. Vortex briefly to mix.[1]

  • Extraction:

    • Add 20 volumes of chloroform:methanol (2:1, v/v) relative to the initial sample volume (e.g., for a 1g sample, add 20 mL of solvent).[14]

    • Vortex vigorously for 1-2 minutes. For tissue homogenates, shake for 15-20 minutes at room temperature.[1][14]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (relative to the total solvent volume).[1][14]

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.[1]

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.[1]

    • Transfer the organic phase to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in a known volume of a solvent suitable for your analytical method (e.g., isopropanol, methanol/chloroform 1:1 v/v).[1]

Protocol 2: Bligh-Dyer Method

This method is a rapid extraction technique particularly useful for samples with high water content.[8][9]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC grade water

  • Internal standard working solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Adjust the sample volume to 1 mL with HPLC grade water in a glass centrifuge tube.[8][10]

  • Internal Standard Addition: Add a known volume of the internal standard working solution to the sample.

  • Extraction:

    • Add 3.75 mL of chloroform:methanol (1:2, v/v).[10]

    • Vortex for 1 minute.

    • Add 1.25 mL of chloroform.[10]

    • Vortex for 1 minute.

    • Add 1.25 mL of HPLC grade water.[10]

    • Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.[10]

  • Lipid Collection: Carefully aspirate the lower organic phase (chloroform layer) using a glass Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

This method offers a safer alternative to chloroform-based extractions.[6][7]

Materials:

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC grade water

  • Internal standard working solution

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Aliquot your sample (e.g., 20 µL of plasma) into a microcentrifuge tube.[15]

  • Internal Standard Addition: Add a known volume of the internal standard working solution to the sample.[15]

  • Extraction:

    • Add 1.5 mL of methanol and vortex.[7]

    • Add 5 mL of MTBE.[7]

    • Shake the mixture for 1 hour at room temperature.[7]

  • Phase Separation:

    • Induce phase separation by adding 1.25 mL of HPLC grade water.[7]

    • Vortex for 1 minute and then let stand for 10 minutes at room temperature.[2]

    • Centrifuge at 1,000 x g for 10 minutes.[7]

  • Lipid Collection:

    • The upper phase is the organic layer containing the lipids. Carefully transfer the upper phase to a new tube.[7][16]

  • Drying and Reconstitution:

    • Dry the organic phase under nitrogen or using a vacuum concentrator.[15]

    • Reconstitute the dried lipids in a solvent compatible with your analytical platform.[15]

Data Presentation: Quantitative Comparison of Extraction Methods

The following tables summarize quantitative data on the recovery and reproducibility of different lipid extraction methods from published studies.

Table 1: Recovery of Internal Standards by Different Extraction Methods

Lipid ClassFolch Recovery (%)MTBE (Matyash) Recovery (%)Alshehry Recovery (%)Reference
Lysophosphatidylcholine (LPC)~95~80>95[6]
Phosphatidylcholine (PC)~98~96>95[6][7]
Phosphatidylethanolamine (PE)~95~93>95[6]
Phosphatidylinositol (PI)~90~98>95[6][7]
Triacylglycerol (TG)~95~92<80[6]

Table 2: Intra-Assay Coefficient of Variation (CV%) for Different Extraction Methods

MethodCV% (Positive Ion Mode)Reference
Alshehry14.1[6]
Folch15.1[6]
Matyash (MTBE)21.8[6]

Conclusion

The selection of an appropriate lipid extraction technique is a critical step in achieving accurate and reproducible quantitative lipidomic data. The Folch and Bligh-Dyer methods are well-established and provide excellent recovery for a broad range of lipids, though they utilize hazardous solvents. The MTBE method offers a safer and often more convenient alternative, with comparable recoveries for many lipid classes. The choice of method should be guided by the specific lipid classes of interest, sample type, and available laboratory resources. Regardless of the method chosen, the consistent and accurate use of internal standards is paramount for reliable quantification.

References

Application Note: Quantitative Analysis of 1,3-Ditridecanoyl Glycerol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the creation of a calibration curve for the quantitative analysis of 1,3-Ditridecanoyl glycerol (B35011) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as intermediates in lipid metabolism and as second messengers in cellular signaling pathways. Accurate quantification of specific DAG species, such as 1,3-Ditridecanoyl glycerol, is essential for understanding their physiological and pathological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose.[1][2]

A key challenge in lipidomics is overcoming analytical variability introduced during sample preparation and ionization suppression from the sample matrix.[3] To ensure accurate and precise quantification, an internal standard (IS) is used.[4][5] A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against known concentrations of the analyte. This application note details a robust method for generating a calibration curve for this compound.

Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): 1,2-Dinonadecanoyl-sn-glycerol (d5) or other appropriate non-endogenous, structurally similar DAG.

  • Solvents (LC-MS Grade):

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Chloroform

    • Water with 0.1% Formic Acid

  • Reagents:

    • Ammonium Acetate

  • Equipment:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Autosampler vials with inserts

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform:methanol (1:1, v/v) in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard (e.g., 1,2-Dinonadecanoyl-sn-glycerol (d5)) and dissolve it in 10 mL of chloroform:methanol (1:1, v/v) in a volumetric flask.

Store stock solutions at -20°C. Stability should be verified over time.

Preparation of Calibration Standards
  • Analyte Working Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL analyte stock solution into 10 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the 1 mg/mL IS stock solution into 10 mL of methanol. This solution will be used to spike all standards and samples to maintain a constant IS concentration.

  • Serial Dilutions: Prepare a series of calibration standards by performing serial dilutions from the 10 µg/mL analyte working solution using methanol. An example dilution scheme is provided in the table below.

  • Final Standard Preparation: To each 100 µL of the serially diluted analyte solutions, add 10 µL of the 1 µg/mL IS working solution. The final volume is 110 µL. This ensures a constant concentration of the internal standard across all calibration points.

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B (re-equilibration)

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, requires optimization)

    • Internal Standard: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, requires optimization)

Note: The specific m/z values for precursor and product ions must be determined by direct infusion of the analyte and internal standard.

Data Analysis and Curve Construction
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard for each calibration point.

  • Calculate Response Ratio: For each concentration, calculate the peak area ratio: (Analyte Peak Area / Internal Standard Peak Area).

  • Construct Calibration Curve: Plot the calculated peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Linear Regression: Apply a linear regression model (y = mx + b) to the data points. A weighting factor (e.g., 1/x or 1/x²) may be necessary if the data exhibits heteroscedasticity.[6]

  • Evaluate Performance: Assess the quality of the curve by its coefficient of determination (R²), which should ideally be ≥0.99.[7] Also, evaluate the accuracy and precision at each level.

Data Presentation

The following table summarizes representative data for a typical calibration curve for this compound.

Calibration LevelAnalyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
Cal 11.05,150498,5000.010
Cal 25.026,200505,1000.052
Cal 325.0131,500510,2000.258
Cal 4100.0545,800508,7001.073
Cal 5250.01,325,000499,6002.652
Cal 6500.02,680,000501,5005.344
Cal 71000.05,410,000503,30010.749

Regression Analysis:

  • Regression Model: Linear, y = 0.0108x - 0.0015

  • Weighting: 1/x

  • Coefficient of Determination (R²): 0.9989

Visualization

The following diagram illustrates the workflow for creating the calibration curve.

G cluster_prep 1. Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Std. (10 µg/mL) stock_analyte->working_analyte Dilute stock_is Internal Std. Stock (1 mg/mL) working_is IS Working Std. (1 µg/mL) stock_is->working_is Dilute serial_dil Serial Dilutions (Cal 1 to Cal 7) working_analyte->serial_dil final_stds Final Calibration Standards (Analyte + Constant IS) working_is->final_stds Spike serial_dil->final_stds Spike lcms Inject & Acquire Data (MRM Mode) final_stds->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio plot Plot Ratio vs. Conc. ratio->plot regress Perform Linear Regression (R² ≥ 0.99) plot->regress

Caption: Workflow for Calibration Curve Preparation and Analysis.

References

Application Notes: The Role of 1,3-Ditridecanoyl Glycerol in Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease.[1][2] The complexity of biological matrices and the inherent variability in sample preparation and analytical instrumentation present significant challenges.[1][3] The use of internal standards is a critical strategy to mitigate these issues, ensuring data integrity and allowing for precise quantification.[2] 1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) containing two tridecanoic acid (C13:0) chains[4], is an excellent internal standard for lipid profiling studies, particularly for the analysis of diacylglycerols and other neutral lipids. Its synthetic nature and the presence of odd-chain fatty acids, which are typically low in abundance in most biological systems, make it ideal for minimizing interference with endogenous lipids.

These application notes provide a comprehensive overview of the use of 1,3-ditridecanoyl glycerol in developing robust lipid profiling methods, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications of this compound

  • Internal Standard for Quantification: The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics.[2] Added at a known concentration to samples prior to lipid extraction, it co-elutes with other DAGs and experiences similar ionization effects. By normalizing the signal intensity of endogenous lipids to that of the internal standard, variations introduced during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume, ionization suppression) can be corrected.[2]

  • Quality Control (QC): In large-scale lipidomics studies, maintaining analytical consistency is crucial.[5][6][7] this compound can be incorporated into QC samples (e.g., pooled matrix samples) that are analyzed periodically throughout an analytical run. Monitoring the signal intensity and retention time of the standard helps to assess system stability, performance, and the overall quality of the data.[8]

  • Method Development and Validation: When establishing new lipid profiling methods, this compound serves as a valuable tool for optimizing extraction procedures, chromatographic separation, and mass spectrometry parameters. It can be used to evaluate extraction recovery, matrix effects, and the linearity of the analytical response.

Quantitative Data Presentation

The use of an internal standard like this compound is fundamental for generating reliable quantitative data. Below are representative tables illustrating its application in creating a calibration curve and assessing analytical performance.

Table 1: Example Calibration Curve for Diacylglycerol (DAG 16:0/18:1) Quantification

This table demonstrates the setup for a calibration curve using a fixed concentration of the internal standard (IS), this compound, and varying concentrations of a representative endogenous analyte standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
10.15.01,52075,5000.020
20.55.07,65076,1000.101
31.05.014,98075,2000.199
45.05.075,10075,8000.991
510.05.0151,20076,0001.989
625.05.0374,50075,1004.987
750.05.0758,00075,9009.987

Table 2: Quality Control and Performance Assessment

This table shows how the internal standard is used to monitor the precision and accuracy of the method across different batches of QC samples.

QC SampleTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Accuracy (%)IS Peak AreaWithin-Day Precision (RSD%)Between-Day Precision (RSD%)
Low QC0.750.7194.774,9504.56.8
Mid QC7.507.82104.376,2003.15.2
High QC40.038.997.375,5002.84.9

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using this compound as Internal Standard

This protocol is adapted from the widely used Bligh and Dyer or Folch methods for the robust extraction of total lipids from plasma samples.[9][10][11]

Materials:

  • Plasma sample

  • This compound internal standard stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous) or LC-MS grade water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Aliquot 100 µL of plasma into a clean glass centrifuge tube.

  • Add 10 µL of the this compound internal standard stock solution to the plasma.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[9]

  • Incubate the sample at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution or LC-MS grade water to the tube to induce phase separation.[9]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.[9]

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas at 37°C.[9]

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of isopropanol:acetonitrile 1:1, v/v) for LC-MS analysis.

Protocol 2: Quantitative Analysis of Diacylglycerols by LC-MS/MS

This protocol outlines a general approach for the quantification of diacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5]

Reagents:

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

  • Reconstituted lipid extract from Protocol 1.

LC-MS/MS Procedure:

  • LC Separation:

    • Set the column temperature to 50°C.

    • Set the flow rate to 0.4 mL/min.

    • Inject 5 µL of the reconstituted sample.

    • Use a gradient elution, for example:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibrate at 30% B

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument.

    • Define specific precursor-to-product ion transitions for each target diacylglycerol and for this compound. For example, monitor the neutral loss of the tridecanoic acid (C13:0) moiety for the internal standard.

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Data Processing:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Determine the concentration of each analyte using the calibration curve generated from the response ratios of the standards.

Visualizations

experimental_workflow dry dry lcms lcms dry->lcms process process lcms->process

internal_standard_logic analyte analyte variation variation analyte->variation ratio ratio variation->ratio Affects both signals is is is->variation result result ratio->result Corrects for variation

dag_signaling_pathway cluster_products Second Messengers receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein Signal plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 (Membrane Lipid) plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Targets

References

Application Notes and Protocols for the Analysis of Odd-Chain Lipids in Human Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odd-chain fatty acids (OCFAs) are saturated fatty acids characterized by an odd number of carbon atoms, with pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) being the most prevalent in human circulation.[1] Historically considered minor components of the human lipidome and often used as internal standards in fatty acid analysis, recent research has highlighted their significance as biomarkers and bioactive molecules.[1] Circulating levels of OCFAs have been inversely associated with the risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[2] This has spurred interest in their sources, metabolism, and precise quantification in human plasma for clinical research and drug development.

This document provides detailed application notes and protocols for the analysis of odd-chain lipids in human plasma, focusing on their quantification, the experimental workflows for their analysis, and the metabolic pathways they are involved in.

Sources of Odd-Chain Fatty Acids in Human Plasma

Odd-chain fatty acids in human plasma originate from both external (exogenous) and internal (endogenous) sources.

  • Exogenous Sources: The primary dietary sources of OCFAs are ruminant fats, such as those found in dairy products (milk, butter, cheese) and beef.[3] In dairy fat, the typical ratio of C15:0 to C17:0 is approximately 2:1.[2]

  • Endogenous Sources: There is growing evidence for the endogenous synthesis of OCFAs. One major pathway involves the elongation of propionyl-CoA, a three-carbon fatty acid precursor.[3] Propionyl-CoA is primarily produced by the gut microbiota through the fermentation of dietary fiber.[3] Additionally, α-oxidation of even-chain fatty acids can lead to the formation of OCFAs.[2] The endogenous production is supported by the observation that the C15:0 to C17:0 ratio in human plasma is approximately 1:2, which is the reverse of that found in dairy fat.[2]

Quantitative Data Summary

The concentration of odd-chain fatty acids and their distribution across different lipid classes in human plasma are of significant interest in clinical research. The following tables summarize quantitative data from published studies.

Table 1: Plasma Odd-Chain Fatty Acid Concentrations in Healthy vs. Type 2 Diabetes (T2D) Subjects

Fatty AcidHealthy Subjects (% of total fatty acids)Type 2 Diabetes Patients (% of total fatty acids)Key Findings
C15:0 ~0.17%Lower concentrations observedInversely associated with T2D risk.[4]
C17:0 ~0.37%Lower concentrations observedInversely associated with T2D risk.[4]

Note: The absolute concentrations can vary between studies and individuals. The percentages are indicative of relative abundance.

Table 2: Distribution of C15:0 and C17:0 in Human Plasma Lipid Classes

Lipid ClassPrimary OCFA ContributionKey Observations
Triacylglycerols (TAG) HighMajor contributors to the total plasma OCFA pool.[5][6]
Free Fatty Acids (FFA) ModerateFFA(C17:0) has been positively associated with T2D risk in women.[5]
Cholesteryl Esters (CE) ModerateCE(C17:0) has been inversely associated with T2D risk.[5]
Phosphatidylcholines (PC) HighMajor contributors to the total plasma OCFA pool.[5][6] Phosphatidylcholine (C15:0) and (C17:0) have been inversely associated with T2D risk in women.[5]
Lysophosphatidylcholines (LPC) LowLysophosphatidylcholine (C17:0) has been inversely associated with T2D risk in women, while LPC(C15:0) was associated with higher risk in men.[5]
Monoacylglycerols (MAG) LowHave a high relative concentration of OCFAs.[5] Monoacylglycerols (C15:0) have been inversely associated with T2D risk.[5]
Diacylglycerols (DAG) LowDiacylglycerols (C15:0) have been inversely associated with T2D risk.[5]

Signaling and Metabolic Pathways

Odd-chain fatty acids are involved in key metabolic pathways. Understanding these pathways is crucial for interpreting lipidomics data.

cluster_gut Gut Lumen cluster_liver Hepatocyte Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Propionate Propionate Gut Microbiota->Propionate Production Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Activation Propionate->Propionyl-CoA Odd-Chain Fatty Acids (C15:0, C17:0) Odd-Chain Fatty Acids (C15:0, C17:0) Propionyl-CoA->Odd-Chain Fatty Acids (C15:0, C17:0) Elongation Incorporation into Lipids Incorporation into Lipids Odd-Chain Fatty Acids (C15:0, C17:0)->Incorporation into Lipids Esterification

Caption: Endogenous synthesis of odd-chain fatty acids from gut-derived propionate.

cluster_peroxisome Peroxisome Even-Chain Fatty Acid (C16:0) Even-Chain Fatty Acid (C16:0) Fatty Acyl-CoA Fatty Acyl-CoA Even-Chain Fatty Acid (C16:0)->Fatty Acyl-CoA Activation 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Fatty Acyl-CoA->2-Hydroxyacyl-CoA Hydroxylation (Phytanoyl-CoA Dioxygenase) Pristanal + Formyl-CoA Pristanal + Formyl-CoA 2-Hydroxyacyl-CoA->Pristanal + Formyl-CoA Cleavage (2-Hydroxyphytanoyl-CoA Lyase) Odd-Chain Fatty Acid (C15:0) Odd-Chain Fatty Acid (C15:0) Pristanal + Formyl-CoA->Odd-Chain Fatty Acid (C15:0) Oxidation & Decarboxylation

Caption: Alpha-oxidation pathway for the generation of odd-chain fatty acids.

Experimental Protocols

Accurate and reproducible quantification of odd-chain lipids in plasma requires robust analytical methods. Below are detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Plasma Lipid Extraction (Modified Folch Method)

This protocol describes the extraction of total lipids from human plasma.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Pipette 100 µL of plasma into a glass centrifuge tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes to allow for complete lipid extraction.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of fatty acids in the lipid extract to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer (containing FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the typical parameters for the analysis of FAMEs by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification of specific OCFAs.

Internal Standards: For accurate quantification, stable isotope-labeled odd-chain fatty acids (e.g., C15:0-d3, C17:0-d3) should be added to the plasma sample before the lipid extraction step.

Plasma Sample Plasma Sample Lipid Extraction Lipid Extraction Plasma Sample->Lipid Extraction Add Internal Standards Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) Dried Lipid Extract GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification & Identification

Caption: General experimental workflow for the analysis of odd-chain fatty acids in plasma.

Conclusion

The analysis of odd-chain lipids in human plasma is a rapidly evolving field with significant potential for advancing our understanding of metabolic diseases. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to accurately quantify these important bioactive lipids. By employing robust analytical methodologies and understanding the underlying biological pathways, the scientific community can further elucidate the role of odd-chain lipids in human health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Diacylglycerol (DAG) Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacylglycerol (DAG) quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your LC-MS experiments for DAG quantification.

Issue 1: Poor or No Signal Intensity

Question: I am not seeing a strong signal for my DAG analytes, or the signal is completely absent. What are the possible causes and solutions?

Answer:

Poor signal intensity is a common issue in DAG analysis due to their low natural abundance and poor ionization efficiency.[1][2] Several factors could be contributing to this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Ionization Efficiency Diacylglycerols lack a permanent charge, leading to inefficient ionization by electrospray (ESI).[1][3] Consider derivatization to introduce a charged group. Common derivatizing agents include N,N-dimethylglycine (DMG) or 2,4-difluorophenyl isocyanate (DFPU), which can significantly enhance signal intensity.[4][5] Alternatively, using lithiated or sodiated adducts can improve ionization.[6][7]
Low Analyte Concentration Concentrate your sample if it is too dilute. However, be cautious of concentrating interfering matrix components as well.[2]
Ion Suppression Co-eluting compounds, especially abundant phospholipids, can suppress the ionization of DAGs.[8] Optimize your chromatographic separation to resolve DAGs from these interferences. Consider a targeted lipid extraction method to remove phospholipids.[8]
Incorrect MS Parameters Ensure your mass spectrometer is properly tuned and calibrated.[2] Optimize ion source parameters (e.g., gas flows, temperatures, voltages) for your specific DAG derivatives or adducts.[9]
Sample Degradation DAGs can be unstable. Ensure proper sample handling and storage at low temperatures (-80°C) to prevent degradation.[4]
Issue 2: Difficulty Separating 1,2- and 1,3-DAG Isomers

Question: I am unable to resolve the 1,2- and 1,3-diacylglycerol isomers in my chromatogram. How can I improve their separation?

Answer:

The separation of 1,2- and 1,3-DAG regioisomers is challenging but crucial, as 1,2-DAGs are key signaling molecules, while 1,3-DAGs can arise from isomerization during sample handling.[10][11]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acyl Migration The fatty acyl groups in 1,2-DAGs can migrate to form the more stable 1,3-DAG isomer, especially in acidic or basic conditions or on silica-based columns.[5][11] Derivatization of the free hydroxyl group can prevent this migration.[5][10]
Inadequate Chromatographic Method Normal-Phase (NP-HPLC): This is an effective method for separating DAG isomers.[5][10] The separation is based on the polarity of the head group.
Reversed-Phase (RP-HPLC): While more common, RP-HPLC separates based on fatty acyl chain length and unsaturation, making isomer separation difficult. However, with optimized gradient elution, separation of some isomers is possible.[12]
Chiral Chromatography: Chiral columns, particularly with supercritical fluid chromatography (SFC-MS), can provide excellent baseline separation of DAG enantiomers and regioisomers.[13]
Co-elution If isomers are not baseline separated, they will co-elute and produce convoluted mass spectra, making accurate quantification impossible.[14]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatographic peaks for DAGs are tailing, fronting, or splitting. What could be the cause and how can I fix it?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.[15]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overloading Injecting too much sample can lead to peak fronting.[15] Dilute your sample or reduce the injection volume.[15]
Secondary Interactions Interactions between the analyte and active sites on the column's stationary phase (e.g., silanols) can cause peak tailing.[15] Adding a buffer to your mobile phase can help mitigate these interactions.[15]
Column Contamination or Degradation A contaminated or worn-out column can result in various peak shape issues.[15] Flush the column according to the manufacturer's instructions or replace it if necessary.[15]
Sample Solvent Mismatch If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.[15]
Peak Splitting This can be caused by a partially blocked frit or a void in the column packing.[15] Backflushing the column (if permissible) or replacing it may be necessary.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting diacylglycerols from biological samples?

A modified Bligh and Dyer method is commonly used for total lipid extraction.[4][16] For targeted DAG analysis, a liquid-liquid extraction using a non-polar solvent like a mixture of isooctane (B107328) and ethyl acetate (B1210297) can help reduce the co-extraction of more polar interfering lipids like phospholipids.[10][16] A fluorous biphasic liquid-liquid extraction has also been shown to effectively remove phospholipids, which are known to cause matrix effects.[8]

Q2: Why is derivatization often necessary for DAG analysis, and what are the common derivatizing agents?

Derivatization serves two primary purposes:

  • To prevent acyl migration: It blocks the free hydroxyl group, stabilizing the 1,2- and 1,3-DAG isomers.[5][10]

  • To improve ionization efficiency: By adding a readily ionizable group, the sensitivity of detection by mass spectrometry is significantly increased.[1][10]

Common derivatizing agents include:

  • 2,4-difluorophenyl isocyanate (DFPU): Forms urethane (B1682113) derivatives that show excellent chromatographic behavior and produce a characteristic neutral loss in MS/MS, which is useful for targeted analysis.[5][10]

  • N,N-dimethylglycine (DMG): Esterifies the hydroxyl group, leading to more sensitive characterization.[4][12]

  • N-chlorobetainyl chloride: Introduces a quaternary ammonium (B1175870) cation, which can increase signal intensities by two orders of magnitude compared to underivatized sodium adducts.[1][3]

Q3: How do I choose an appropriate internal standard for DAG quantification?

An ideal internal standard should have similar chemical properties to the analyte but a different mass. For DAGs, stable isotope-labeled standards for each specific DAG species would be the most accurate for quantification.[12] However, these can be limited and expensive.[12] A common alternative is to use a structural analog that is not endogenously present, such as a DAG with odd-chain fatty acids (e.g., 1,3-di15:0 DAG) or deuterated fatty acids (e.g., 1,3-20:0/20:0-d5 DAG).[4][10] A single internal standard can often be used for the quantification of multiple DAG species, provided that calibration curves are generated to account for differences in ionization efficiency.[3]

Q4: What are the typical LC-MS/MS scan modes used for DAG analysis?

  • Neutral Loss (NL) Scanning: This is particularly useful for derivatized DAGs. For example, DFPU-derivatized DAGs consistently lose a fragment of 190 u, allowing for the specific detection of all DAG species in a complex mixture.[5][10]

  • Multiple Reaction Monitoring (MRM): For targeted quantification of known DAG species, MRM offers high sensitivity and specificity. This requires knowledge of the precursor and product ions for each analyte.

  • Precursor Ion Scanning: This can be used to identify DAGs based on a common fragment ion.

Q5: Can I quantify DAGs without chromatographic separation (shotgun lipidomics)?

Shotgun lipidomics, or direct infusion analysis, can be used for DAG analysis, especially after derivatization to enhance ionization and specificity.[4] However, this approach is prone to ion suppression from other lipid classes and cannot distinguish between isomers.[17] Therefore, coupling liquid chromatography to mass spectrometry is generally recommended for accurate quantification and isomer resolution.[18]

Experimental Protocols

Protocol 1: Lipid Extraction (Modified Bligh & Dyer)

This protocol is adapted for the extraction of total lipids, including diacylglycerols, from biological tissues.

  • Homogenization: Homogenize the tissue sample (~20 mg) in a suitable buffer (e.g., PBS).

  • Internal Standard Addition: Add a known amount of your chosen internal standard (e.g., 1,3-di15:0 DAG) to the homogenate.[4]

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:2, v/v) to the homogenate to create a single-phase system. Vortex thoroughly.

  • Phase Separation: Add chloroform and water to induce phase separation, resulting in a final solvent ratio of approximately 2:2:1.8 chloroform:methanol:water.

  • Lipid Collection: Centrifuge the sample to separate the phases. The lower chloroform layer contains the lipids. Carefully collect this layer.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute the dried lipids in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for storage at -20°C or for immediate derivatization.[4]

Protocol 2: Derivatization with N,N-dimethylglycine (DMG)

This protocol enhances the MS signal of DAGs.

  • Reagent Preparation: Prepare a solution of N,N-dimethylglycine, a coupling reagent (such as EDC), and a catalyst (such as DMAP) in a suitable solvent like chloroform.

  • Reaction: Add the derivatization reagent mixture to the dried lipid extract.

  • Incubation: Incubate the reaction mixture. Optimal conditions may vary, but incubation at 45°C for 2 hours has been shown to be effective.[4]

  • Quenching: Quench the reaction by adding a small amount of water.

  • Extraction: Extract the derivatized DAGs using a liquid-liquid extraction with a non-polar solvent.

  • Analysis: Dry the extracted derivatized lipids and reconstitute them in a solvent compatible with your LC-MS system for analysis.

Visualizations

Troubleshooting_Workflow Start Start: Poor DAG Signal CheckIonization Check Ionization Efficiency Start->CheckIonization CheckSeparation Review Chromatographic Separation Start->CheckSeparation CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep CheckMS Verify MS Parameters Start->CheckMS Derivatize Consider Derivatization (e.g., DMG, DFPU) CheckIonization->Derivatize Low ionization UseAdducts Optimize for Adducts (Na+, Li+) CheckIonization->UseAdducts Low ionization OptimizeGradient Optimize LC Gradient CheckSeparation->OptimizeGradient Poor resolution ChangeColumn Switch to Normal Phase (NP) or Chiral Column CheckSeparation->ChangeColumn Isomer co-elution ImproveExtraction Refine Lipid Extraction (Remove Phospholipids) CheckSamplePrep->ImproveExtraction Ion suppression AddIS Use Appropriate Internal Standard CheckSamplePrep->AddIS Quantification issues TuneMS Tune and Calibrate MS CheckMS->TuneMS Mass inaccuracy OptimizeSource Optimize Ion Source Parameters CheckMS->OptimizeSource Low sensitivity End End: Improved Signal Derivatize->End UseAdducts->End OptimizeGradient->End ChangeColumn->End ImproveExtraction->End AddIS->End TuneMS->End OptimizeSource->End

Caption: A workflow for troubleshooting poor diacylglycerol signals in LC-MS.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Ligand Ligand Ligand->Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified signaling pathway showing the generation of 1,2-diacylglycerol.

References

Technical Support Center: Overcoming Matrix Effects with 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of 1,3-Ditridecanoyl glycerol (B35011) as an internal standard to mitigate matrix effects in analytical experiments, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact analytical results?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification of the analyte.[2] In lipidomics, common sources of matrix effects include phospholipids, salts, and other endogenous lipids.[2]

Q2: How can 1,3-Ditridecanoyl glycerol help in overcoming matrix effects?

A2: this compound can be used as an internal standard (IS). An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest.[1][2] When added to a sample at a known concentration before sample processing, it experiences similar matrix effects as the analyte.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization due to matrix effects can be normalized, leading to more accurate and reliable quantification.

Q3: Is this compound a commonly used internal standard for matrix effects?

A3: While stable isotope-labeled internal standards are considered the "gold standard" in lipidomics for their near-identical chemical and physical properties to the analyte, structurally similar compounds like this compound can also be effective.[1][2][3] The use of a non-endogenous (not naturally present in the sample) diacylglycerol like this compound is a valid strategy, provided it is properly validated for the specific application.

Q4: What are the key characteristics of a good internal standard?

A4: A good internal standard should:

  • Be structurally and chemically similar to the analyte.[1]

  • Not be naturally present in the sample.[1]

  • Co-elute with the analyte in liquid chromatography-mass spectrometry (LC-MS) to experience the same matrix effects.[1]

  • Be clearly distinguishable from the analyte by the mass spectrometer.[1]

  • Be commercially available in high purity.[1]

Troubleshooting Guides

Issue 1: Poor reproducibility of analyte/internal standard area ratio across different samples.

This issue often suggests that the internal standard is not adequately compensating for the variability in matrix effects between samples.

Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility

start Start: Poor Analyte/IS Ratio Reproducibility check_coelution Verify Analyte and IS Co-elution start->check_coelution quantify_me Quantify Matrix Effect check_coelution->quantify_me Co-elution Confirmed improve_sp Improve Sample Preparation check_coelution->improve_sp Separation Observed quantify_me->improve_sp Significant Matrix Effect matrix_match Consider Matrix-Matched Calibrators quantify_me->matrix_match Inconsistent Matrix Effect end End: Improved Reproducibility improve_sp->end matrix_match->end

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Step-by-Step Guide:

  • Confirm Co-elution of Analyte and Internal Standard: A slight separation in retention time can expose the analyte and the internal standard to different matrix components, leading to differential matrix effects.

    • Action: Inject a solution containing both the analyte and this compound. Overlay their chromatograms to ensure their retention times are as close as possible.

    • Solution if Separation is Observed: Modify the chromatographic conditions (e.g., adjust the gradient, change the mobile phase composition, or alter the column temperature) to achieve co-elution.

  • Quantify the Matrix Effect: Determine the extent of ion suppression or enhancement for both the analyte and the internal standard.

    • Action: Perform a quantitative matrix effect experiment as detailed in the "Experimental Protocols" section below.

    • Interpretation: If the internal standard-normalized matrix factor is significantly different from 1, it indicates that this compound is not effectively compensating for the matrix effect.

  • Implement Mitigation Strategies:

    • Improve Sample Preparation: Utilize more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.[2]

    • Sample Dilution: Diluting the sample can lower the concentration of matrix components, thereby reducing their impact. This is only feasible if the analyte concentration remains above the limit of quantification.[2]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibration curve accurately reflects the matrix effects.

Issue 2: The signal for the analyte or this compound is unexpectedly low or absent.

This could be due to severe ion suppression or issues with sample preparation.

Troubleshooting Workflow for Low or Absent Signal

start Start: Low or Absent Signal check_instrument Check Instrument Performance start->check_instrument post_infusion Perform Post-Column Infusion Experiment check_instrument->post_infusion Instrument OK optimize_sp Optimize Sample Preparation post_infusion->optimize_sp Severe Suppression Zone Identified adjust_is_conc Adjust IS Concentration post_infusion->adjust_is_conc No Severe Suppression end End: Signal Restored optimize_sp->end adjust_is_conc->end

Caption: Troubleshooting workflow for unexpectedly low or absent signal.

Step-by-Step Guide:

  • Check Instrument Performance: Ensure the mass spectrometer is functioning correctly.

    • Action: Infuse a standard solution of the analyte and this compound directly into the mass spectrometer to verify their signal intensity without chromatographic separation or matrix.

  • Identify Regions of Ion Suppression: Use a post-column infusion experiment to pinpoint retention times where significant ion suppression occurs.

    • Action: Follow the "Post-Column Infusion Experiment" protocol outlined below. A significant dip in the baseline signal upon injection of a blank matrix extract indicates a region of high ion suppression.

  • Optimize Sample Preparation and Chromatography:

    • Action: If a severe suppression zone is identified, adjust the chromatographic method to separate the analyte and internal standard from this region. Alternatively, enhance the sample cleanup procedure to remove the interfering compounds.

  • Evaluate Internal Standard Concentration:

    • Action: Ensure the concentration of this compound is appropriate. A concentration that is too high can lead to detector saturation, while one that is too low may not provide a stable signal.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for the analyte and assess the compensatory effect of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at a specific concentration in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as in Set A.

  • Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

      • An IS-Normalized MF close to 1 indicates effective compensation for matrix effects.

Data Presentation:

ParameterAnalyteThis compoundIS-Normalized FactorIdeal Value
Matrix Factor (MF) e.g., 0.75e.g., 0.721.04~1
Recovery (RE) (%) e.g., 85%e.g., 88%0.97>80%
Process Efficiency (PE) (%) e.g., 64%e.g., 63%1.01Consistent
Protocol 2: Post-Column Infusion Experiment

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Methodology:

  • Setup: Use a 'T' connector to infuse a standard solution of the analyte at a constant flow rate into the mobile phase between the LC column and the mass spectrometer's ion source.

  • Infusion: Begin the infusion and allow the analyte's signal to stabilize, which will result in a constant, elevated baseline.

  • Injection: Inject a prepared blank matrix extract (the same type used for the post-extraction spike experiment).

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any dips or drops in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.

Visualization of Post-Column Infusion Results

start Start: Stable Infusion Signal inject Inject Blank Matrix Extract start->inject observe Monitor Analyte Signal inject->observe suppression Dip in Signal Indicates Ion Suppression Zone observe->suppression Signal Drops no_suppression Stable Signal Indicates No Significant Suppression observe->no_suppression Signal Stable end End of Run suppression->end no_suppression->end

Caption: Logical flow of a post-column infusion experiment.

References

Preventing degradation of 1,3-Ditridecanoyl glycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 1,3-Ditridecanoyl glycerol (B35011) to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 1,3-Ditridecanoyl glycerol?

For long-term stability, this compound should be stored at -20°C.[1][2][3] The solid product is stable for at least four years under these conditions.[1][2][3] For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended.

Q2: Can I store this compound at room temperature?

Room temperature storage is not recommended for long periods. While the product may be shipped at room temperature, extended exposure to ambient temperatures can accelerate degradation processes such as hydrolysis and acyl migration.[4]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Hydrolysis: The ester bonds linking the tridecanoyl chains to the glycerol backbone can be cleaved by water, leading to the formation of 1- or 2-monotridecanoyl glycerol and tridecanoic acid. The presence of moisture is a key factor in this process.

  • Acyl Migration: The acyl chains can migrate between the positions on the glycerol backbone. For this compound, this would involve the migration of a tridecanoyl group from the sn-1 or sn-3 position to the sn-2 position, resulting in the formation of the 1,2-Ditridecanoyl glycerol isomer.[5][6][7][8] This process can be influenced by temperature and the presence of catalysts.[5]

Q4: How can I detect degradation of my this compound sample?

Degradation can be detected by analytical techniques that can separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy are suitable methods for this purpose.[5][9][10][11][12] These techniques can identify and quantify the presence of monoglycerides, free fatty acids, and the 1,2-isomer.

Q5: My this compound is a solid. How should I handle it to prepare solutions?

This compound is a solid at room temperature.[1] To prepare a solution, it should be dissolved in an appropriate organic solvent. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] When preparing aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/NMR analysis Degradation of the sample. This could be due to improper storage conditions (e.g., elevated temperature, exposure to moisture).1. Verify the storage conditions of your sample. Ensure it has been consistently stored at -20°C.2. Analyze a fresh, unopened vial of this compound as a control.3. If degradation is confirmed, discard the compromised sample and use a fresh one.
Poor peak shape (tailing or fronting) in HPLC analysis Column contamination or degradation. Buildup of lipids or other matrix components can affect peak shape.Inappropriate mobile phase. The pH or composition of the mobile phase may not be optimal.Sample overload. Injecting too concentrated a sample.1. Flush the HPLC column with a strong solvent like isopropanol.2. Ensure the mobile phase is correctly prepared and degassed.3. Reduce the concentration of the injected sample.
Inconsistent quantification results Sample instability in solution. this compound may degrade in certain solvents over time, especially in aqueous solutions.Inaccurate sample preparation. Errors in weighing or dilution.1. Prepare solutions fresh before each experiment, especially aqueous buffers.2. Use a calibrated analytical balance for weighing and precise volumetric flasks and pipettes for dilutions.
Reduced purity of the standard over time Gradual degradation due to frequent freeze-thaw cycles or prolonged storage at suboptimal temperatures. 1. Aliquot the this compound into smaller, single-use vials upon receipt to minimize freeze-thaw cycles.2. Always store aliquots at -20°C and protect them from light.
Illustrative Degradation Data Under Non-Ideal Storage

The following table provides hypothetical data to illustrate the potential degradation of this compound under various storage conditions. Note: These are not experimental results for this specific compound but are based on general knowledge of diglyceride stability.

Storage ConditionDurationExpected Purity of this compound (%)Major Degradation Products
-20°C (Recommended) 1 year >98% Negligible
4°C (Refrigerated) 3 months ~95% 1-Monotridecanoyl glycerol, Tridecanoic acid
25°C (Room Temperature), Dark 1 month ~90% 1,2-Ditridecanoyl glycerol, 1-Monotridecanoyl glycerol, Tridecanoic acid
25°C (Room Temperature), Exposed to Light 1 month <85% 1,2-Ditridecanoyl glycerol, 1-Monotridecanoyl glycerol, Tridecanoic acid, potential photo-oxidation products
40°C, Dark 1 week ~80% 1,2-Ditridecanoyl glycerol, 1-Monotridecanoyl glycerol, Tridecanoic acid

Experimental Protocols

Protocol 1: Analysis of this compound Purity by HPLC-ELSD

This method is suitable for the quantitative determination of this compound and its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade n-hexane, isopropanol, and ethyl acetate.

  • This compound standard.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE).

2. Chromatographic Conditions:

  • Column: Silica, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol/Ethyl Acetate (80:20, v/v)

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 90% A, 10% B

    • 15-20 min: Hold at 90% A, 10% B

    • 20-25 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Drift Tube Temperature: 50°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of n-hexane to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) in n-hexane for the calibration curve.

  • Test Sample: Dissolve a known amount of the test sample in n-hexane to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the standard.

  • Potential degradation products will elute at different retention times. Monoglycerides and free fatty acids will typically have shorter retention times, while the 1,2-isomer may have a slightly different retention time.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.

  • Quantify the amount of this compound and any identified degradation products in the test sample using the calibration curve.

Protocol 2: Quantification of Isomers and Degradation Products by qHNMR

This protocol allows for the simultaneous quantification of this compound, its 1,2-isomer, monoglycerides, and free fatty acids.[10][11][12]

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS).

  • Internal standard (e.g., 1,3,5-trichlorobenzene).

  • This compound sample.

  • Analytical balance.

2. Sample Preparation:

  • Accurately weigh about 5-10 mg of the this compound sample into a vial.

  • Accurately weigh about 2-3 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher, depending on the sample concentration.

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).

4. Data Analysis:

  • Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Integrate the following characteristic signals:

    • This compound: The methine proton (-CH(OH)-) of the glycerol backbone at ~4.1 ppm.

    • 1,2-Ditridecanoyl glycerol: A distinct signal for the methine proton of the glycerol backbone, shifted from the 1,3-isomer.

    • Monoglycerides: Signals corresponding to the glycerol backbone protons.

    • Free Tridecanoic Acid: The α-methylene protons (-CH₂-COOH) at ~2.35 ppm.

    • Internal Standard: A well-resolved signal from the internal standard.

  • Calculate the molar concentration of each component relative to the internal standard using the integral values and the number of protons corresponding to each signal.

Visualizations

DegradationPathways 1,3-Ditridecanoyl_glycerol This compound 1,2-Ditridecanoyl_glycerol 1,2-Ditridecanoyl glycerol (Isomer) 1,3-Ditridecanoyl_glycerol->1,2-Ditridecanoyl_glycerol Acyl Migration (Temperature) Monotridecanoyl_glycerol Monotridecanoyl glycerol 1,3-Ditridecanoyl_glycerol->Monotridecanoyl_glycerol Hydrolysis (Moisture) 1,2-Ditridecanoyl_glycerol->1,3-Ditridecanoyl_glycerol Acyl Migration Tridecanoic_Acid Tridecanoic Acid (Free Fatty Acid) Monotridecanoyl_glycerol->Tridecanoic_Acid Hydrolysis Glycerol Glycerol Monotridecanoyl_glycerol->Glycerol Hydrolysis

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-ELSD Analysis Filtration->HPLC NMR qHNMR Analysis Filtration->NMR Purity Purity Assessment HPLC->Purity NMR->Purity Degradation Identification of Degradation Products Purity->Degradation Quantification Quantification of Components Degradation->Quantification

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Diacylglycerol (DAG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of diacylglycerol (DAG) standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My diacylglycerol (DAG) standard came as a neat oil or crystalline solid. How should I prepare a stock solution?

A1: The initial preparation depends on the physical state of your DAG standard.

  • For neat oils (e.g., 1,3-Dioctanoyl glycerol): You can make a stock solution by dissolving the oil in an appropriate organic solvent.[1] Recommended solvents include ethanol (B145695), chloroform, DMSO, and dimethylformamide (DMF).[1] It is crucial to purge the solvent with an inert gas (like nitrogen or argon) before adding it to the DAG to prevent oxidation.

  • For crystalline solids (e.g., 1,2-Dimyristoyl-sn-glycerol): A stock solution can be prepared by dissolving the solid in an organic solvent of choice, such as ethanol, DMSO, or DMF.[2] As with oils, the solvent should be purged with an inert gas.[2]

Q2: My DAG standard is not dissolving in my aqueous buffer. What should I do?

A2: Diacylglycerols are lipids and are sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first dissolve the DAG standard in a water-miscible organic solvent like DMF or ethanol.[1][2] Then, you can slowly dilute this stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2) while vortexing.[1] Be aware that the final concentration of the organic solvent should be low enough to not affect your experiment.[2]

Q3: The DAG standard solution provided in my assay kit looks heterogeneous or has precipitated after thawing. Is it still usable?

A3: Yes, this is a common issue. Some DAG standards require warming to 37°C to become homogeneous.[3][4] After warming, vortex the solution thoroughly to ensure it is completely mixed before making your serial dilutions.[3][4] Always follow the manufacturer's instructions, as some kits recommend maintaining the standard at 37°C during assay preparation.[4]

Q4: Can I store my prepared DAG solutions? If so, under what conditions?

A4: For long-term storage, it is best to store stock solutions of DAG in an organic solvent. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[3][4] It is generally not recommended to store aqueous solutions of DAG for more than one day, as they are unstable and the DAG may come out of solution.[1][2]

Q5: Why is the choice of solvent important for my experiment?

A5: The solvent must be compatible with your experimental system. Organic solvents can have physiological effects even at low concentrations.[2] When preparing dilutions for biological experiments, ensure the final concentration of the organic solvent is insignificant or is included in your vehicle control.[2] The solubility of a specific DAG can vary greatly between different solvents (see Table 1).

Troubleshooting Guide: DAG Solubility Issues

If you are encountering problems with DAG solubility, follow this step-by-step guide.

  • Check the Certificate of Analysis (CoA): Verify the specific form of the DAG standard (e.g., oil, solid) and any manufacturer-provided solubility information.

  • Select the Right Solvent: Based on the DAG's properties, choose an appropriate organic solvent for the initial stock solution. DMF and ethanol are common choices for subsequent dilution into aqueous media.[1][2]

  • Ensure Homogeneity: For standards provided in solution, warming to 37°C and vortexing is often necessary to dissolve any precipitates and ensure a uniform solution before use.[3][4]

  • Use an Intermediate Solvent for Aqueous Preparations: Never add a highly lipophilic DAG directly to an aqueous buffer. Create a concentrated stock in a water-miscible organic solvent first.[1]

  • Dilute Properly: When diluting the organic stock into your aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent the DAG from precipitating out.

  • Consider Detergents: For certain in vitro assays, using a detergent like Triton X-100 can help solubilize the DAG in mixed micelles. The efficiency of solubilization depends on the detergent and the chain length of the DAG.[5]

  • Prepare Fresh: Due to their limited stability in aqueous solutions, it is best practice to prepare working solutions of DAG fresh for each experiment.[1][3]

Quantitative Data: Solubility of Common DAG Standards

The following table summarizes the solubility of different diacylglycerol standards in various solvents.

Diacylglycerol StandardFormSolventApproximate SolubilityReference
1,3-Dioctanoyl glycerol Neat OilEthanol~10 mg/mL[1]
Chloroform~10 mg/mL[1]
DMSO~1 mg/mL[1]
DMF~30 mg/mL[1]
DMF:PBS (pH 7.2) (1:2)~0.33 mg/mL[1]
1,2-Dimyristoyl-sn-glycerol Crystalline SolidEthanol~30 mg/mL[2]
DMSO~7 mg/mL[2]
DMF~20 mg/mL[2]
PBS (pH 7.2)~0.25 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a DAG Stock Solution from a Solid or Oil
  • Weigh the required amount of the DAG standard in a glass vial.

  • Add the appropriate volume of a high-purity organic solvent (e.g., ethanol, DMF, chloroform) that has been purged with an inert gas.

  • Vortex the mixture until the DAG is completely dissolved. For some solid DAGs, gentle warming in a water bath may be necessary.

  • Store the stock solution in aliquots at -80°C.

Protocol 2: Preparation of a DAG Working Solution in Aqueous Buffer
  • Thaw an aliquot of your DAG organic stock solution.

  • Determine the final desired concentration of DAG in your aqueous buffer.

  • Calculate the volume of the stock solution needed. Ensure the final concentration of the organic solvent will be minimal (typically <0.5%) and compatible with your experimental system.

  • While vortexing the aqueous buffer, slowly add the calculated volume of the DAG stock solution drop by drop.

  • Use the freshly prepared aqueous DAG solution immediately. Do not store.[1][2]

Visualizations

G start Start: DAG Solubility Issue check_coa Consult Certificate of Analysis (CoA) and product datasheet start->check_coa is_solid Is the standard a solid or oil? check_coa->is_solid is_solution Is the standard a pre-made solution? is_solid->is_solution No dissolve_org Dissolve in appropriate organic solvent (e.g., DMF, Ethanol) is_solid->dissolve_org Yes warm_vortex Warm to 37°C and vortex thoroughly is_solution->warm_vortex Yes is_aqueous Preparing aqueous working solution? dissolve_org->is_aqueous warm_vortex->is_aqueous dilute_aq Slowly dilute organic stock into aqueous buffer while vortexing is_aqueous->dilute_aq Yes end_solution Solution Ready is_aqueous->end_solution No (Using in organic solvent) use_fresh Use solution immediately. Do not store. dilute_aq->use_fresh use_fresh->end_solution

Caption: Troubleshooting workflow for DAG standard solubility issues.

G receptor Gq-Coupled Receptor (e.g., GPCR) gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Substrates ca_release->pkc Co-activates

Caption: Simplified DAG signaling pathway via Gq-coupled receptors.

References

Minimizing ion suppression for diacylglycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacylglycerol (DAG) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with minimizing ion suppression in mass spectrometry-based DAG analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in diacylglycerol analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, diacylglycerols (DAGs), is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity for the DAGs, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] In complex biological samples, phospholipids (B1166683) are a major cause of ion suppression, as they are often present at much higher concentrations than DAGs and can compete for ionization.[2][4][5][6]

Q2: My DAG signal is low and inconsistent. How do I know if ion suppression is the cause?

A2: Low and inconsistent signal intensity are classic indicators of ion suppression.[7] To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. In this qualitative method, a constant flow of a DAG standard is introduced into the mass spectrometer after the analytical column while a blank, extracted sample matrix is injected.[7] A dip in the baseline signal of the infused standard at the retention time of your analytes indicates the presence of co-eluting species that are causing ion suppression.[7] Another method is the post-extraction spike, where you compare the signal of a DAG standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significant decrease in the signal in the matrix indicates ion suppression.[7][8]

Q3: What are the most common sources of ion suppression in DAG analysis?

A3: The most common sources of ion suppression in DAG analysis from biological samples include:

  • Phospholipids: These are highly abundant in biological matrices and are notorious for causing significant ion suppression, especially in positive electrospray ionization mode.[2][4][5][6]

  • High concentrations of other lipids: Triacylglycerols (TAGs), while structurally similar, can also suppress the signal of less abundant DAG species if present at much higher concentrations.[1]

  • Salts and buffers: Non-volatile salts from buffers used during sample preparation can interfere with the ionization process.[9]

  • Other endogenous molecules: Proteins, peptides, and other small molecules in the sample matrix can also contribute to ion suppression.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, sample dilution can be a quick and simple way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3][7] However, this approach also dilutes your DAG analytes, which may compromise the sensitivity of the assay, especially for low-abundance species.[3] It is a viable strategy if your DAG concentration is well above the limit of detection of your instrument.

Troubleshooting Guides

This section provides structured guidance to address specific issues encountered during DAG analysis.

Issue 1: Poor Signal Intensity and High Background Noise

Possible Cause: Significant ion suppression from complex sample matrix.

Troubleshooting Workflow:

A Start: Poor Signal & High Background B Implement a Sample Cleanup Strategy A->B  Initial Step C Optimize Chromatographic Separation B->C  If signal is still low F Result: Improved Signal-to-Noise B->F  If successful D Use Stable Isotope-Labeled Internal Standards C->D  For accurate quantification C->F  If successful E Consider Chemical Derivatization D->E  For enhanced sensitivity D->F  If successful E->F A Start: Inaccurate Quantification B Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) A->B  Gold Standard C Prepare Matrix-Matched Calibrants B->C  If SIL-IS are unavailable E Result: Accurate & Reproducible Quantification B->E  If successful D Evaluate and Correct for Matrix Effects C->D  Systematic Evaluation C->E  If successful D->E A LC System B T-junction A->B D Mass Spectrometer B->D C Syringe Pump with DAG Standard C->B E Data Acquisition D->E

References

Technical Support Center: Interference of 1,3-Ditridecanoyl Glycerol with Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Ditridecanoyl glycerol (B35011). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,3-Ditridecanoyl glycerol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a diacylglycerol (DAG) composed of a glycerol backbone with tridecanoic acid attached at the sn-1 and sn-3 positions. It is primarily used in lipid research to study the effects of specific diacylglycerols on cell signaling, membrane properties, and lipid metabolism. Due to its defined chemical structure, it serves as a useful tool to investigate the biophysical and biochemical roles of DAGs, which are important second messengers in various cellular pathways.

Q2: What are the solubility characteristics of this compound?

A: this compound is a lipophilic molecule and is generally soluble in organic solvents and sparingly soluble in aqueous solutions. For detailed solubility data, please refer to the table below. It is crucial to ensure complete solubilization in an appropriate solvent before introducing it into an aqueous experimental system to avoid the formation of micelles or aggregates that can interfere with your results.

Q3: How should this compound be stored?

A: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can this compound interfere with lipid-based assays?

A: Yes, as a diacylglycerol, this compound can interfere with various lipid-based assays. Its amphiphilic nature can lead to the formation of non-lamellar phases in lipid bilayers, which may affect membrane-dependent processes.[1] It can also compete with other lipids for enzyme binding sites or alter the physical properties of membranes, thereby influencing the activity of membrane-associated proteins.[2][3]

Q5: How does this compound affect the properties of lipid bilayers?

A: this compound can significantly alter the physical properties of lipid bilayers. It can induce phase separation, leading to the formation of DAG-rich domains.[4][5][6][7] This can affect membrane fluidity, thickness, and curvature, which in turn can modulate the function of membrane proteins and signaling pathways.[2] In mixtures with phospholipids (B1166683), even low concentrations of diacylglycerols can lead to the formation of domains.[4]

Troubleshooting Guides

Issue 1: Unexpected changes in membrane fluidity in my cell culture or liposome (B1194612) experiment after adding this compound.
  • Possible Cause: this compound, like other diacylglycerols, can alter membrane fluidity.[2] Diacylglycerols do not pack as well as phospholipids within a bilayer, which can increase the spacing between lipid headgroups and disrupt the ordered packing of acyl chains.[8]

  • Troubleshooting Steps:

    • Titrate the concentration: Start with a lower concentration of this compound and perform a dose-response experiment to determine the concentration at which the desired effect is observed without causing excessive membrane disruption.

    • Analyze lipid composition: If possible, analyze the lipid composition of your experimental system before and after the addition of this compound to understand the changes in the overall lipid environment.

    • Use control lipids: Include a control lipid with a similar acyl chain composition but a different headgroup (e.g., a phosphatidylcholine with tridecanoic acid chains) to determine if the observed effects are specific to the diacylglycerol headgroup.

    • Consider temperature: The effect of diacylglycerols on membrane fluidity can be temperature-dependent. Ensure your experiments are conducted at a physiologically relevant and consistent temperature.

Issue 2: My membrane-bound enzyme of interest shows altered activity in the presence of this compound.
  • Possible Cause: this compound can modulate the activity of membrane-bound enzymes through several mechanisms:

    • Altering the lipid environment: Changes in membrane fluidity and thickness can affect the conformation and function of transmembrane proteins.[2]

    • Direct interaction: The diacylglycerol molecule itself can act as a signaling molecule, directly binding to and activating or inhibiting certain enzymes (e.g., Protein Kinase C).[3]

    • Competitive inhibition: this compound might compete with other lipid substrates for the active site of an enzyme.

  • Troubleshooting Steps:

    • Kinetic analysis: Perform enzyme kinetic studies to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor/activator.

    • Control experiments: Use a structurally related but inactive lipid analog to confirm that the observed effect is specific to the diacylglycerol structure.

    • Vary lipid composition: Test the effect of this compound in different model membranes with varying lipid compositions (e.g., with and without cholesterol or other signaling lipids) to understand the context-dependency of the effect.

Issue 3: I am observing phase separation or domain formation in my model membranes containing this compound.
  • Possible Cause: Diacylglycerols have a tendency to phase separate from phospholipids, forming DAG-rich domains within the membrane.[4][5][6][7] This is due to the small polar headgroup and the conical shape of the DAG molecule, which does not fit well into the lamellar structure of a phospholipid bilayer.

  • Troubleshooting Steps:

    • Microscopy: Use fluorescence microscopy with lipid-phase-sensitive dyes to visualize the formation of domains.

    • Control the concentration: The extent of phase separation is concentration-dependent. Use the lowest effective concentration of this compound.

    • Modulate membrane composition: The presence of other lipids, such as cholesterol, can influence the formation and stability of DAG-induced domains.[3][9] Experiment with different lipid compositions to see how they affect phase separation. For instance, cholesterol can enhance the perturbing effects of diacylglycerol on bilayer structure.[9]

    • Consider acyl chain compatibility: The compatibility of the tridecanoyl chains of this compound with the acyl chains of the other lipids in the membrane will influence the extent of phase separation.

Data Presentation

Table 1: Solubility of this compound and Related Diacylglycerols

CompoundSolventSolubility
This compoundDMF20 mg/mL
DMSO30 mg/mL
Ethanol0.25 mg/mL
PBS (pH 7.2)0.7 mg/mL
1,3-Dioctanoyl GlycerolEthanol~10 mg/mL
Chloroform (B151607)~10 mg/mL
DMSO~1 mg/mL
DMF~30 mg/mL
DMF:PBS (1:2, pH 7.2)~0.33 mg/mL
1,3-Dipentadecanoyl GlycerolDMF20 mg/mL
DMSO30 mg/mL
Ethanol0.25 mg/mL
PBS (pH 7.2)0.7 mg/mL

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound by Extrusion

Objective: To prepare LUVs with a defined lipid composition including this compound for use in biophysical or biochemical assays.

Materials:

  • This compound

  • Matrix phospholipid(s) (e.g., POPC, DPPC)

  • Other lipids as required (e.g., cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., HEPES buffer, PBS)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

  • Rotary evaporator

  • Nitrogen or argon gas stream

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and other lipids in the organic solvent.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen or argon for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Hydrate the lipid film by gentle vortexing or swirling for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size.

    • Equilibrate the extruder and the MLV suspension to a temperature above the highest Tm of the lipid components.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce LUVs of a relatively uniform size.

  • Characterization:

    • The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).

    • The final lipid concentration can be determined using a phosphate (B84403) assay if phospholipids are present.

Mandatory Visualizations

experimental_workflow_LUV_preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion cluster_3 Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (Nitrogen/Argon) evaporate->dry add_buffer Add Hydration Buffer (> Tm) dry->add_buffer vortex Vortex/Swirl to Form MLVs add_buffer->vortex assemble_extruder Assemble Mini-Extruder vortex->assemble_extruder extrude Pass MLVs Through Membrane (e.g., 21x) assemble_extruder->extrude dls Dynamic Light Scattering (Size Distribution) extrude->dls assay Lipid Concentration Assay extrude->assay

Figure 1. Experimental workflow for the preparation of Large Unilamellar Vesicles (LUVs).

signaling_pathway_DAG_PKC cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 activates DAG 1,3-Ditridecanoyl glycerol (DAG) (or endogenous DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and partially activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active PKC PKC_inactive->PKC_active Full Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ca2 Ca2+ Ca2->PKC_inactive Binds ER->Ca2 Release Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to

Figure 2. Simplified signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC).

References

Technical Support Center: Navigating Isomeric Overlap in Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the complexities of diacylglycerol (DAG) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to isomeric overlap in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of diacylglycerol isomers that cause analytical challenges?

A1: Diacylglycerol analysis is complicated by the presence of several types of isomers, which can be difficult to distinguish using standard analytical techniques. The primary types of isomers include:

  • Positional Isomers: These isomers differ in the position of the fatty acyl chains on the glycerol (B35011) backbone. The most common are sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. These can be challenging to separate due to their similar physical properties.[1]

  • Regioisomers: This is a broader category that includes positional isomers. For example, with two different fatty acids (FA1 and FA2), you can have sn-1-FA1-2-FA2-glycerol and sn-1-FA2-2-FA1-glycerol.

  • Enantiomers: These are stereoisomers that are mirror images of each other, such as sn-1,2-diacylglycerol and sn-2,3-diacylglycerol. Separating enantiomers often requires specialized chiral chromatography techniques.[2]

  • Isobaric Isomers: These are molecules that have the same mass but different fatty acid compositions. For example, a DAG with two C16:0 fatty acids (dipalmitin) is isobaric with a DAG containing a C14:0 and a C18:0 fatty acid. Mass spectrometry alone cannot differentiate these without fragmentation.[3]

  • Double Bond Positional/Geometric Isomers: Within a given unsaturated fatty acyl chain, the double bonds can be at different positions or have different geometries (cis/trans), adding another layer of complexity.

.

DAG_Isomers cluster_positional Positional Isomers cluster_enantiomers Enantiomers cluster_isobaric Isobaric Isomers sn-1,2-DAG sn-1,2-DAG sn-1,3-DAG sn-1,3-DAG sn-1,2-DAG_en sn-1,2-DAG sn-2,3-DAG sn-2,3-DAG DAG_16_0_16_0 DAG(16:0/16:0) DAG_14_0_18_0 DAG(14:0/18:0) DAG Diacylglycerol (DAG) Isomers DAG->sn-1,2-DAG Positional DAG->sn-1,2-DAG_en Stereo DAG->DAG_16_0_16_0 Compositional

Types of Diacylglycerol Isomers.

Q2: My mass spectrometry data shows a single peak for my diacylglycerol of interest, but I suspect there are multiple isomers. How can I confirm this?

A2: A single peak in a mass spectrum, especially in direct infusion analysis, can indeed represent multiple co-eluting or isobaric isomers.[3] To de-convolute this, you should employ a combination of chromatographic separation and tandem mass spectrometry (MS/MS).

  • Chromatographic Separation: Couple your mass spectrometer to a liquid chromatography (LC) system. Different LC modes can separate different types of isomers:

    • Reversed-Phase (RP) LC: Separates DAGs based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acyl chains.[1]

    • Normal-Phase (NP) LC: Can be used to separate DAGs based on the polarity of their head groups, although less common for this specific problem.

    • Chiral Chromatography: Essential for separating enantiomers.[2][4]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of interest will yield product ions characteristic of the fatty acyl chains present. The relative abundance of these fragment ions can sometimes provide clues about the position of the fatty acids on the glycerol backbone.[5]

Q3: How can I quantify the different positional isomers (sn-1,2- vs. sn-1,3-DAGs) in my sample?

A3: Quantifying positional isomers requires a method that can chromatographically separate them before detection. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[6][7]

  • Chromatographic Separation: A reversed-phase HPLC method can often separate sn-1,2- and sn-1,3-DAGs.[7]

  • Detection: Mass spectrometry is the preferred detection method due to its sensitivity and specificity.

  • Quantification: Use stable isotope-labeled internal standards for each class of isomer if available. If not, a calibration curve generated from commercially available standards for each isomer is necessary for accurate quantification.[6][8]

Troubleshooting Guides

Problem: Poor or no separation of DAG isomers using reversed-phase liquid chromatography (RPLC).

.

Troubleshooting_Workflow start Poor Isomer Separation in RPLC check_column 1. Verify Column - C18 or C30? - Particle size? - Column length? start->check_column optimize_mobile_phase 2. Optimize Mobile Phase - Gradient slope? - Organic modifier? check_column->optimize_mobile_phase Column OK success Successful Separation check_column->success Issue Resolved check_temp 3. Adjust Temperature - Increase for sharper peaks? - Decrease for better resolution? optimize_mobile_phase->check_temp No Improvement optimize_mobile_phase->success Issue Resolved derivatization 4. Consider Derivatization - Enhance ionization? - Improve separation? check_temp->derivatization Still Overlapping check_temp->success Issue Resolved alternative_chrom 5. Explore Alternative Chromatography - Chiral SFC? - Silver ion chromatography? derivatization->alternative_chrom If applicable & no success derivatization->success Issue Resolved alternative_chrom->success Issue Resolved

Troubleshooting Isomer Separation.

Cause 1: Inappropriate Column Chemistry or Dimensions

  • Solution: For DAGs, which are non-polar, a C18 or C30 column is typically used. A longer column with a smaller particle size will provide higher resolution.

Cause 2: Suboptimal Mobile Phase Gradient

  • Solution: A shallow gradient elution is often necessary to resolve closely eluting isomers. Experiment with different organic modifiers (e.g., acetonitrile, isopropanol) in your mobile phase.

Cause 3: Temperature Effects

  • Solution: Column temperature can significantly impact separation. Increasing the temperature can decrease viscosity and improve peak shape, but may reduce resolution. Conversely, a lower temperature may improve resolution for some isomers. Methodical optimization is key.

Problem: Inability to differentiate enantiomers.

Cause: Achiral Separation Technique

  • Solution: Enantiomers have identical physical properties in a non-chiral environment. Therefore, a chiral separation technique is mandatory. Chiral supercritical fluid chromatography (SFC) has been shown to be effective for the baseline separation of DAG enantiomers.[2] Alternatively, derivatization with a chiral reagent can create diastereomers that may be separable on a standard reversed-phase column.

Quantitative Data Summary

The following table summarizes the elution order of various DAG molecular species in reversed-phase HPLC, which can aid in peak identification.

Elution OrderDiacylglycerol Molecular Species
11,3-dilinolein
21,2-dilinolein
31,3-dimyristin
41-oleoyl-3-linoleoyl-glycerol
51,2-dimyristoyl-rac-glycerol
61(2)-oleoyl-2(3)-linoleoyl-glycerol
71,3-diolein
81-palmitoyl-3-oleoyl-glycerol
91,2-dioleoyl-sn-glycerol
101,3-dipalmitin
111,2-dipalmitoyl-rac-glycerol
121,3-distearin
131,2-distearoyl-rac-glycerol
Data adapted from a study using isocratic elution with 100% acetonitrile.[7]

Experimental Protocols

Protocol 1: General Workflow for DAG Isomer Analysis by LC-MS

This protocol outlines a general approach for the separation and identification of DAG isomers from a biological sample.

.

Experimental_Workflow sample_prep 1. Sample Preparation - Lipid Extraction - Addition of Internal Standards chrom_sep 2. Chromatographic Separation - RPLC for positional isomers - Chiral SFC for enantiomers sample_prep->chrom_sep ms_detection 3. Mass Spectrometry Detection - Full Scan (MS1) - Tandem MS (MS/MS) chrom_sep->ms_detection data_analysis 4. Data Analysis - Peak Integration - Isomer Identification - Quantification ms_detection->data_analysis

DAG Isomer Analysis Workflow.
  • Sample Preparation:

    • Extract total lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • To ensure accurate quantification, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled DAG) to the sample prior to extraction.[6][8]

  • Chromatographic Separation:

    • For Positional Isomers: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[6]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with additives) and mobile phase B (e.g., acetonitrile/isopropanol mixture) is typically used. The specific gradient will need to be optimized for the specific isomers of interest.

    • For Enantiomers: Employ a chiral column, for example, one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose, with a suitable mobile phase such as neat methanol.[2]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan data to identify the parent ions of the DAGs.

    • MS/MS Scan: Perform data-dependent or targeted MS/MS on the parent ions of interest to obtain fragment ions that can be used to identify the fatty acyl chains. Neutral loss scans can also be employed to identify DAGs containing a specific fatty acid.[3][9]

  • Data Analysis:

    • Integrate the peak areas for the isomers of interest and the internal standard.

    • Identify the isomers based on their retention times and MS/MS fragmentation patterns.

    • Quantify the amount of each isomer using the ratio of its peak area to that of the internal standard and a calibration curve.

This technical support center provides a starting point for addressing the challenges of DAG isomer analysis. Successful resolution of these complex mixtures often requires a multi-faceted approach and careful method optimization.

References

How to correct for isotopic overlap with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. These resources address specific issues that may be encountered when correcting for isotopic overlap with internal standards in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using internal standards?

A1: Isotopic overlap occurs due to the natural abundance of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) in elements.[1] This means a molecule exists as a cluster of peaks in a mass spectrum, not just a single peak at its monoisotopic mass. The primary concern when using a stable isotope-labeled internal standard (SIL-IS) is that the isotopic peaks of the unlabeled analyte can overlap with the monoisotopic peak of the internal standard, and vice versa.[2] This "cross-talk" can artificially inflate the signal of the internal standard, leading to inaccurate quantification of the analyte.[3][4] This issue is particularly pronounced for high molecular weight compounds and those containing elements with high natural abundances of heavy isotopes, such as chlorine and bromine.[4]

Q2: How does isotopic overlap affect my quantitative results?

A2: Uncorrected isotopic overlap can introduce significant bias into quantitative data. Specifically, if the M+1 or M+2 isotopologue peak of a highly concentrated analyte overlaps with the M+0 peak of the internal standard, the instrument will record an erroneously high signal for the internal standard.[1] This leads to a skewed analyte/internal standard peak area ratio, which can cause a non-linear calibration curve and result in the underestimation of the true analyte concentration.[3][4]

Q3: What is the principle behind isotopic overlap correction?

A3: The core principle is to mathematically determine the contribution of the overlapping isotopes from the analyte to the internal standard's signal (and from the internal standard to the analyte's signal) and subtract it from the measured intensities. This is typically done by creating a system of linear equations or a correction matrix based on the known or experimentally determined natural isotopic distribution of both the analyte and the internal standard.[2][5] By solving these equations, the true, non-overlapping signal intensities can be calculated, leading to more accurate quantification.

Q4: Do I always need to correct for isotopic overlap?

A4: While it is best practice, the necessity of correction depends on several factors. If the mass difference between your analyte and the SIL-IS is large enough (e.g., > 3 amu), the contribution from the analyte's lower-abundance isotopologues (M+3, M+4, etc.) to the SIL-IS signal may be negligible.[6] However, for smaller mass differences, especially when the analyte concentration is expected to be much higher than the internal standard concentration, correction is critical for accurate results.[4] High-resolution mass spectrometry can sometimes resolve overlapping peaks, but mathematical correction is often still necessary.[7]

Q5: What are some common software tools used for isotopic overlap correction?

A5: Several software tools are available to automate the correction process. Some commonly used platforms include IsoCor, IsoCorrectoR, and ICT.[1][6][7] These programs typically require the molecular formula of the analyte and the isotopic purity of the internal standard to build the correction matrix and deconvolve the overlapping signals.[7]

Troubleshooting Guide

Problem: My quantified analyte concentration seems artificially low, and the internal standard signal is unexpectedly high.

  • Possible Cause: This is a classic sign of isotopic overlap from the analyte to the internal standard. The M+1 or M+2 peak of the native analyte is likely interfering with the M+0 peak of your internal standard.[1]

  • Solution:

    • Verify the Overlap: Examine the full-scan mass spectra of a high-concentration analyte standard. Check if the isotopic peaks of the analyte align with the m/z of your internal standard.

    • Implement Correction: Apply a mathematical correction to your data. This can be done manually using the equations provided in the experimental protocols below or by using specialized software.

    • Increase Mass Difference: For future assays, consider synthesizing an internal standard with a larger mass difference from the analyte to minimize overlap.

Problem: After correction, the calculated abundance of my M+0 isotopologue is negative.

  • Possible Cause: A negative value for the M+0 peak after correction is not physically possible and usually points to an error in the correction parameters or the data acquisition.[8]

  • Solution:

    • Check for Signal Saturation: If the detector was saturated during the analysis of either the analyte or the internal standard, the measured isotopic ratios will be inaccurate. Dilute your samples and re-run the analysis.[8]

    • Verify Natural Abundance Values: Ensure you are using the correct natural isotopic abundance values for all elements in your molecule. These are well-established and can be found in IUPAC resources.[5]

    • Analyze an Unlabeled Standard: Inject a pure, unlabeled standard and apply your correction. The corrected signals for all labeled isotopologues should be at or near zero. If they are not, there is an issue with your correction algorithm or parameters.[5]

Problem: The response of my internal standard is inconsistent across my sample set.

  • Possible Cause: While isotopic overlap is a possibility, inconsistent internal standard response can also be due to matrix effects or issues with sample preparation.[6]

  • Solution:

    • Evaluate Matrix Effects: Matrix components can cause ion suppression or enhancement, affecting the analyte and internal standard differently if they do not co-elute perfectly. Optimize your sample cleanup procedures (e.g., solid-phase extraction) to minimize these effects.[7]

    • Ensure Precise Addition of Internal Standard: Verify that the internal standard is added accurately and consistently to every sample, standard, and blank before any extraction steps.[6]

    • Check for In-Source Fragmentation: In-source fragmentation of the analyte could potentially generate a fragment ion that interferes with the internal standard. Try adjusting the ion source parameters to minimize fragmentation.[7]

Experimental Protocols

Protocol 1: Determining Isotopic Distribution and Correction Factors

Objective: To experimentally determine the isotopic distribution of the unlabeled analyte and the stable isotope-labeled internal standard (SIL-IS) to calculate the necessary correction factors.

Methodology:

  • Prepare Solutions:

    • Prepare a high-concentration solution of the pure, unlabeled analyte.

    • Prepare a solution of the pure SIL-IS.

    • Prepare a blank matrix solution (the same matrix as your samples).

  • Data Acquisition:

    • Inject the blank matrix solution to establish the background noise.

    • Inject the unlabeled analyte solution. Acquire full-scan mass spectra with high resolution to clearly visualize the isotopic cluster (M+0, M+1, M+2, etc.).

    • Inject the SIL-IS solution. Acquire full-scan mass spectra to determine its isotopic purity and identify any contribution at the analyte's m/z.

  • Data Analysis and Calculation:

    • Integrate the peak areas for each isotopologue in the spectra of the unlabeled analyte and the SIL-IS.

    • Calculate the relative abundance of each isotopologue as a percentage of the monoisotopic peak (M+0).

    • Determine the correction factors. For example, to correct the internal standard's signal for the contribution from the analyte's M+2 peak:

      • Correction Factor (CF_analyte→IS) = (Intensity of Analyte's M+2 Peak) / (Intensity of Analyte's M+0 Peak)

      • Corrected IS Intensity = Measured IS Intensity - (Measured Analyte M+0 Intensity * CF_analyte→IS)

    • Similarly, calculate the correction factor for the contribution of the SIL-IS to the analyte signal, which is often due to the presence of unlabeled impurity in the standard.

Data Presentation

The empirically determined isotopic distributions should be summarized in a table for clarity.

Table 1: Isotopic Distribution of Analyte and Internal Standard

SpeciesIsotopologueRelative Abundance (%)
Unlabeled Analyte M+0100.00
M+115.50
M+21.20
SIL-IS (+2 Da) M+0 (IS)100.00
M-1 (IS)0.50
M-2 (IS, unlabeled)0.10

Note: These are example values. Actual values must be determined experimentally.

Visualizations

Isotopic Overlap Correction Workflow

Isotopic_Overlap_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_correction_and_quant Correction & Quantification A Analyze Unlabeled Analyte Standard E Determine Isotopic Distributions A->E B Analyze SIL-IS Standard B->E C Analyze Samples with Analyte and SIL-IS D Measure Raw Peak Intensities (Analyte & SIL-IS) C->D G Apply Correction Equations to Sample Data D->G F Calculate Correction Factors E->F F->G H Calculate Corrected Peak Area Ratios G->H I Quantify Analyte using Calibration Curve H->I Isotopic_Interference cluster_analyte_isotopes Analyte Isotopic Cluster cluster_is_isotopes IS Isotopic Cluster Analyte Unlabeled Analyte (High Concentration) M0_A Analyte M+0 M1_A Analyte M+1 M2_A Analyte M+2 IS Internal Standard (SIL-IS) (Low Concentration) M0_IS IS M+0 M1_IS IS M+1 MeasuredSignal Measured Signal at IS m/z M2_A->MeasuredSignal Interfering Signal (Overlap) M0_IS->MeasuredSignal True Signal

References

Best practices for handling high purity lipid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling high-purity lipid standards to ensure experimental accuracy and reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of high-purity lipid standards.

Issue: Poor Signal Intensity or No Signal in Mass Spectrometry

Possible Cause:

  • Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage or handling.[1]

  • Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent.[1]

  • Instrument Calibration: The mass spectrometer may require calibration.[2]

Troubleshooting Steps:

  • Verify Storage Conditions: For unsaturated lipids, ensure they were stored dissolved in an organic solvent under an inert atmosphere (argon or nitrogen) at ≤ -16°C and protected from light.[1][3][4] Avoid repeated freeze-thaw cycles.[3][4]

  • Ensure Complete Dissolution: Try gentle warming or sonication to aid dissolution. Be cautious with unsaturated lipids as they are more susceptible to degradation.[1] Visually inspect for a clear solution.[1]

  • Check Instrument Performance: Calibrate your mass spectrometer using an appropriate calibration solution.[2] Run a system suitability test with a known standard to confirm instrument performance.[2]

  • Use Internal Standards: Spike samples with an appropriate internal standard before sample preparation to normalize for variations in sample handling and instrument response.[5][6][7]

Issue: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data

Possible Cause:

  • Contamination: Impurities may have been introduced from storage containers, handling equipment, or solvents.[1]

  • Solvent Adducts: The mass spectrometer may be detecting ions of your lipid adducted with ions from the solvent (e.g., sodium, ammonium).[1]

  • Oxidation or Hydrolysis: The lipid standard may have degraded, leading to the appearance of new peaks corresponding to oxidation or hydrolysis products.[1][8]

Troubleshooting Steps:

  • Use High-Purity Materials: Always use high-purity, anhydrous solvents.[1] Store and transfer organic solutions using clean glass containers with Teflon-lined caps (B75204) and glass or stainless steel pipettes.[1][9]

  • Identify Expected Adducts: Consult literature or instrument software to identify common adducts for your lipid and solvent system.[1]

  • Prevent Degradation: Store standards under an inert gas and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent if it is compatible with your analysis.[1][4]

  • Purity Assessment: If degradation is suspected, the purity of the standard can be assessed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR).[10][11]

Issue: Poor Resolution or Co-elution of Lipid Isomers in HPLC

Possible Cause:

  • Suboptimal HPLC Column: The stationary phase of the column may not be suitable for separating structurally similar isomers.

  • Incorrect Mobile Phase Composition: The mobile phase may not have the appropriate selectivity for the isomers.[12]

  • Inadequate Temperature Control: Column temperature can significantly affect the efficiency of separation.[12]

Troubleshooting Steps:

  • Optimize the Stationary Phase: Select an HPLC column specifically designed for lipid analysis, such as a C18 reversed-phase column.[7]

  • Adjust the Mobile Phase: Modify the mobile phase gradient and composition. A common mobile phase for lipid separation involves a gradient of acetonitrile/water and isopropanol (B130326)/acetonitrile with an additive like ammonium (B1175870) formate.[7]

  • Control Column Temperature: Maintain a constant and optimized column temperature to ensure reproducible retention times.[7]

Frequently Asked Questions (FAQs)

Q1: How should I store high-purity lipid standards?

The proper storage of lipid standards is critical to maintain their purity and stability.[3][4] Storage conditions depend on the physical state (powder or solution) and the degree of saturation of the lipid's fatty acid chains.[1][9]

FormLipid TypeRecommended Storage TemperatureContainerKey Considerations
Powder Saturated≤ -16°CGlass, Teflon-lined capStable as a dry powder. Allow to reach room temperature before opening to prevent condensation.[1][9]
Powder UnsaturatedNot RecommendedNot ApplicableHighly hygroscopic and prone to oxidation. Should be dissolved in an organic solvent immediately upon receipt.[1][9]
Organic Solution All Types-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen) and protect from light.[1][3][4] Avoid storing below -30°C unless in a sealed glass ampoule.[9]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[1]

Q2: How do I properly dissolve and aliquot lipid standards?

  • Equilibrate to Room Temperature: Before opening, allow the vial containing the powdered standard to warm to room temperature to prevent condensation of moisture, which can cause hydrolysis.[1]

  • Add Solvent: Use a glass syringe or pipette to add a high-purity, anhydrous organic solvent (e.g., ethanol, chloroform, or a methanol/chloroform mixture) to the vial.[1][6]

  • Dissolve Completely: Tightly cap the vial and vortex or sonicate gently until the lipid is fully dissolved. The solution should be clear with no visible particulates.[1]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots in clean glass vials with Teflon-lined caps.[3][4]

  • Store Properly: Store the aliquots at -20°C or lower under an inert atmosphere.[3][4]

Q3: What are the best practices to prevent oxidation of unsaturated lipid standards?

Unsaturated lipids are highly susceptible to oxidation at their double bonds.[1][8]

  • Inert Atmosphere: Always store and handle unsaturated lipids under an inert gas such as argon or nitrogen to minimize exposure to oxygen.[1][4]

  • Light Protection: Store lipid solutions in amber vials or protect them from light to prevent photo-oxidation.[3][4]

  • Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT to the organic solvent, if it does not interfere with your downstream analysis.[1][4]

  • Solvent Purity: Use high-purity, peroxide-free solvents.

  • Temperature Control: Store at appropriate low temperatures (≤ -16°C) to slow down the oxidation process.[1]

Q4: Why is the use of an internal standard crucial for quantitative lipid analysis?

Internal standards are essential for accurate and precise quantification of lipids in complex samples.[5][6][7][13]

  • Correction for Variability: They correct for variations that can occur during sample preparation, extraction, and analysis, including sample loss and instrument response fluctuations.[3][7]

  • Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of lipid quantification.[6]

  • Types of Internal Standards: The most common types are stable isotope-labeled (e.g., deuterated) lipids and odd-chain fatty acid-containing lipids.[7] Stable isotope-labeled standards are often considered the gold standard.[7]

  • Proper Use: The internal standard should be added to the sample as early as possible in the workflow, ideally before lipid extraction.[5][7]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solutions

  • Acquire High-Purity Standards: Obtain certified internal standards (stable isotope-labeled or structural analogs) from a reputable supplier.[6]

  • Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.[6]

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to create a concentrated stock solution.[6]

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and expected analyte concentrations.[6]

  • Storage: Store the stock and working solutions in amber glass vials with Teflon-lined caps at -20°C or -80°C to prevent degradation.[6]

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)

  • Sample Thawing: Thaw frozen plasma samples on ice.[6]

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.[6]

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard.[6]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[7]

  • Phase Separation: Add water or a saline solution to induce phase separation.[7]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[7]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.[7]

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[7]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical instrument (e.g., isopropanol for LC-MS).[14]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Analysis start Receive High-Purity Lipid Standard (Powder) equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C to -80°C under Inert Gas aliquot->store spike Spike with Internal Standard store->spike sample_prep Sample Preparation (e.g., Plasma) sample_prep->spike extract Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze data Data Processing & Quantification analyze->data

Caption: Workflow for preparing and using high-purity lipid standards.

troubleshooting_logic start Poor/No Signal in MS check_storage Verify Storage Conditions Correct? start->check_storage check_dissolution Complete Dissolution? check_storage->check_dissolution Yes improper_storage Root Cause: Standard Degraded check_storage->improper_storage No check_instrument Instrument Calibrated? check_dissolution->check_instrument Yes incomplete_dissolution Root Cause: Incomplete Solubilization check_dissolution->incomplete_dissolution No instrument_issue Root Cause: Instrument Drift/Malfunction check_instrument->instrument_issue No solution Problem Resolved check_instrument->solution Yes

Caption: Troubleshooting logic for poor mass spectrometry signal.

References

Technical Support Center: Odd-Chain Fatty Acids as Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using odd-chain fatty acids (OCFAs) as standards in research, clinical diagnostics, and drug development.

Frequently Asked Questions (FAQs)

Q1: Why are odd-chain fatty acids often chosen as internal standards?

Odd-chain fatty acids (OCFAs) are frequently used as internal standards in fatty acid analysis for several reasons. They are structurally similar to the more common even-chain fatty acids found in biological systems, which means they often exhibit similar behavior during sample preparation (extraction, derivatization) and analysis (e.g., chromatography).[1][2][3] Additionally, they are generally less expensive than stable isotope-labeled standards. The underlying assumption is that OCFAs are not naturally present in the samples being analyzed, or are present at very low, negligible concentrations.[3]

Q2: What is the most significant pitfall of using OCFAs as internal standards?

The primary pitfall is the endogenous presence of certain OCFAs in various biological samples.[1][4] Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), two commonly used OCFA standards, are naturally found in human plasma, red blood cells, and adipose tissue.[5][6] Their presence is often linked to the consumption of dairy products and ruminant fats.[5][7] This natural abundance can lead to an overestimation of the analyte concentration if not properly accounted for, as the signal from the endogenous OCFA adds to the signal of the spiked-in standard.[1]

Q3: I am seeing inconsistent quantification with my OCFA internal standard. What could be the cause?

Inconsistent quantification when using an OCFA internal standard can stem from several sources. Here is a troubleshooting guide to address this issue:

Troubleshooting Inconsistent Quantification

Potential Cause Recommended Action
Endogenous OCFA Presence Analyze a batch of your sample matrix without the spiked internal standard to determine the baseline level of the OCFA. If significant levels are detected, you may need to subtract this baseline, or choose a different internal standard (e.g., a shorter-chain OCFA like C13:0, or a stable isotope-labeled standard).[4]
Differential Extraction Efficiency You are assuming that your OCFA free fatty acid standard is extracted with the same efficiency as the fatty acids in your sample, which may be present as triglycerides or phospholipids. This is not always a valid assumption.[4] Consider using an OCFA-containing triglyceride or phospholipid as the internal standard if your analytes of interest are in those forms.
Variable Derivatization If you are performing gas chromatography (GC), fatty acids are typically converted to fatty acid methyl esters (FAMEs). The efficiency of this derivatization step can vary between different fatty acids. Ensure your derivatization protocol is robust and goes to completion for both your standard and analytes.[4]
Poor Solubility Fatty acid solubility in aqueous solutions decreases with increasing chain length.[8] Ensure your OCFA standard is fully dissolved in the initial stock solution and remains soluble throughout the sample preparation process. Sonication or vortexing can aid dissolution.
Standard Degradation Unsaturated fatty acids are prone to oxidation.[9] While saturated OCFAs are more stable, they can still degrade over time, especially if not stored properly. Store standards at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh working solutions regularly.
Instrumental Variability The choice of GC column and temperature program can affect the separation and response of different fatty acids.[10] Ensure your analytical method is optimized for the range of fatty acids you are analyzing.

dot graph TD; A[Start: Inconsistent Quantification] --> B{Is the OCFA standard endogenously present?}; B -->|Yes| C[Quantify baseline levels in unspiked samples]; C --> D{Is the baseline level significant?}; D -->|Yes| E[Consider a different standard (e.g., stable isotope) or subtract baseline]; D -->|No| F[Proceed to next check]; B -->|No| F; F --> G{Are extraction efficiencies of standard and analyte comparable?}; G -->|No| H[Use a standard in the same lipid class as the analyte]; G -->|Yes| I[Check derivatization efficiency]; I --> J{Is derivatization complete for all fatty acids?}; J -->|No| K[Optimize derivatization protocol]; J -->|Yes| L[Investigate standard solubility and stability]; L --> M{Is the standard fully dissolved and not degraded?}; M -->|No| N[Prepare fresh standards, ensure proper storage and dissolution]; M -->|Yes| O[Check analytical method and instrument parameters]; subgraph Legend [Legend]; direction LR; subgraph "Node Colors"; StartNode[/"Start"/, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DecisionNode[/"Decision"/, shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProcessNode[/"Process"/, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end end style A fill:#F1F3F4, fontcolor:#202124 style B fill:#FBBC05, fontcolor:#202124 style D fill:#FBBC05, fontcolor:#202124 style G fill:#FBBC05, fontcolor:#202124 style J fill:#FBBC05, fontcolor:#202124 style M fill:#FBBC05, fontcolor:#202124 style C fill:#4285F4, fontcolor:#FFFFFF style E fill:#4285F4, fontcolor:#FFFFFF style F fill:#4285F4, fontcolor:#FFFFFF style H fill:#4285F4, fontcolor:#FFFFFF style I fill:#4285F4, fontcolor:#FFFFFF style K fill:#4285F4, fontcolor:#FFFFFF style L fill:#4285F4, fontcolor:#FFFFFF style N fill:#4285F4, fontcolor:#FFFFFF style O fill:#4285F4, fontcolor:#FFFFFF end

Caption: Troubleshooting workflow for inconsistent quantification using OCFA standards.

Q4: How do I select the most appropriate odd-chain fatty acid standard for my experiment?

The selection of an appropriate OCFA standard is crucial for accurate results.[1] The ideal internal standard should not be naturally present in the sample.[3]

Decision Framework for Internal Standard Selection

dot graph TD; A[Start: Select Internal Standard] --> B{Analyze representative samples for endogenous OCFAs}; B --> C{Are C15:0 or C17:0 present?}; C -->|Yes| D[Consider using a shorter-chain OCFA (e.g., C13:0) or a non-endogenous structural analog]; C -->|No| E[C15:0 or C17:0 may be suitable]; D --> F{Is the highest accuracy required?}; F -->|Yes| G[Use a stable isotope-labeled standard]; F -->|No| H[Validate the chosen OCFA standard]; E --> H; G --> I[Proceed with analysis]; H --> I;

end

Caption: Decision-making process for selecting an appropriate internal standard.

Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Odd-Chain Fatty Acids Cost-effective; Structurally similar to even-chain analytes.[3]Can be endogenously present in samples[1][3]; May have different extraction and ionization efficiencies compared to analytes.[4]
Stable Isotope-Labeled Standards Considered the "gold standard" for accuracy; Co-elute with the analyte and have nearly identical chemical and physical properties, effectively correcting for matrix effects.[2][3]Expensive; Not commercially available for every fatty acid.[3]
Non-endogenous Structural Analogs Not present in the sample.Chemical and physical properties may differ significantly from the analyte, leading to less accurate correction.[3]
Q5: Are there specific analytical challenges when using gas chromatography (GC) for OCFA analysis?

Yes, while GC is a powerful technique for fatty acid analysis, there are challenges to consider.[11] Fatty acids are typically derivatized to FAMEs to improve their volatility and chromatographic behavior.[11] The choice of GC column is critical. Highly polar "wax" type columns are often used for general fatty acid profiling, but specialized, highly polar ionic liquid stationary phases may be necessary to achieve separation of co-eluting OCFAs from other fatty acids, particularly in complex matrices like milk fat.[10] The oven temperature program must also be optimized to ensure adequate resolution of all fatty acids of interest.[10]

Experimental Protocols

Protocol 1: Preparation of OCFA Standard Stock Solution
  • Materials:

    • Odd-chain fatty acid standard (e.g., pentadecanoic acid, C15:0) of high purity (>99%).

    • Organic solvent (e.g., chloroform, hexane (B92381), or ethanol). The choice of solvent will depend on the subsequent sample preparation steps. Fatty acids are generally soluble in organic solvents.[9]

    • Class A volumetric flasks.

    • Analytical balance.

  • Procedure:

    • Accurately weigh a precise amount of the OCFA standard using an analytical balance.

    • Transfer the weighed standard to a volumetric flask.

    • Add a small amount of the chosen organic solvent to dissolve the standard. Gentle warming or sonication may be required to ensure complete dissolution, especially for longer-chain fatty acids.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Store the stock solution in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation.

Protocol 2: General Procedure for Fatty Acid Analysis by GC-FID

This protocol outlines the general steps for the analysis of total fatty acids in a biological sample using an OCFA as an internal standard.

  • Internal Standard Spiking:

    • To a known amount of the sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise volume of the OCFA internal standard stock solution. The amount of internal standard added should be within the calibration range and provide a clear chromatographic peak.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves a chloroform/methanol (B129727)/water solvent system to partition the lipids into the organic phase.

  • Saponification and Derivatization (Transesterification):

    • Evaporate the organic solvent from the extracted lipids under a stream of nitrogen.

    • Saponify the lipids by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating to liberate the fatty acids from their glycerol (B35011) backbone.

    • Methylate the free fatty acids by adding an acidic catalyst (e.g., 14% boron trifluoride in methanol or methanolic HCl) and heating to form fatty acid methyl esters (FAMEs).[11]

    • Stop the reaction by adding water and extract the FAMEs into an organic solvent like hexane.

  • GC-FID Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., a highly polar wax or ionic liquid column) for the separation of FAMEs.

    • Set an appropriate oven temperature program to resolve the different FAMEs.

    • Identify the peaks based on their retention times by comparing them to a known FAME standard mix.

    • Quantify the individual fatty acids by relating their peak areas to the peak area of the OCFA internal standard and using a calibration curve.[11]

Metabolic Pathway of Odd-Chain Fatty Acid Degradation

The metabolism of OCFAs differs from that of even-chain fatty acids in the final step of β-oxidation. While even-chain fatty acids yield only acetyl-CoA, OCFAs produce both acetyl-CoA and one molecule of propionyl-CoA.[7][12][13] This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[12][13]

OCFADegradation

Caption: Simplified metabolic pathway of odd-chain fatty acid degradation.

References

Technical Support Center: Diacylglycerol (DAG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diacylglycerol (DAG) standards in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for diacylglycerol (DAG) standards?

A1: The main stability concerns for DAG standards are:

  • Acyl Migration: This is the intramolecular migration of a fatty acyl chain, most commonly from the sn-2 position to the sn-1 or sn-3 position, leading to the isomerization of the biologically active 1,2-diacylglycerol to the more thermodynamically stable 1,3-diacylglycerol.[1][2][3][4] At equilibrium, the mixture typically contains about 65% 1,3-DAG and 35% 1,2-DAG.[1]

  • Hydrolysis: The ester bonds of DAGs can be hydrolyzed, breaking them down into monoacylglycerols (MAGs) and free fatty acids (FFAs). This can be catalyzed by water or enzymes (lipases).[5][6][7]

  • Oxidation: Unsaturated fatty acid chains in DAG molecules are susceptible to oxidation, which can alter their structure and function.[5][6][8] This is accelerated by exposure to oxygen, light, and metal ions.[8]

Q2: What is the recommended method for long-term storage of DAG standards?

A2: For long-term stability, DAG standards should be stored as a solution in an organic solvent, such as chloroform, in a glass vial with a Teflon-lined cap at -20°C or, preferably, -80°C.[5][8][9] The solution should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5][8][9] For unsaturated DAGs, storage as a dry powder is not recommended due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[5]

Q3: How should I handle powdered DAG standards?

A3: If you have a powdered (lyophilized) DAG standard, especially an unsaturated one, it is highly recommended to dissolve it in a suitable organic solvent immediately upon receipt.[5] Before opening the vial, always allow it to warm to room temperature to prevent condensation of moisture onto the powder, which can accelerate degradation.[5] Saturated DAGs are generally more stable as powders than unsaturated ones.[5]

Q4: Can I store DAG solutions in plastic tubes?

A4: No, it is strongly advised against storing DAG standards in organic solvents in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[5][9] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your standard.[5][9] Aqueous suspensions of lipids can be stored in plastic.[9]

Q5: How many times can I freeze and thaw my DAG standard solution?

A5: It is best to minimize freeze-thaw cycles.[8] Repeated cycling can negatively impact the stability of the standard. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results in my assay. Degradation of the DAG standard due to improper storage or handling.- Ensure your standard is stored at the correct temperature (-20°C or -80°C) in a glass, Teflon-capped vial under an inert atmosphere. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify the purity of your standard. Consider purchasing a new standard if it has been stored for a long period or handled improperly.
I see an unexpected peak in my chromatogram that co-elutes with a 1,3-DAG standard. Acyl migration of your 1,2-DAG standard to the more stable 1,3-DAG isomer.- This is a common issue, especially if the standard has been exposed to heat, polar solvents, or acidic/basic conditions. - Prepare fresh dilutions of your standard for each experiment. - Consider derivatization of the hydroxyl group to prevent acyl migration during analysis.[12]
My quantified DAG concentration is lower than expected. Hydrolysis of the DAG standard to monoacylglycerols and free fatty acids.- Ensure your solvents are anhydrous. - Avoid any sources of moisture during sample preparation and storage. - Check for any potential lipase (B570770) contamination in your reagents or on your labware.
I observe a broad peak or multiple unidentified peaks in my mass spectrometry analysis. Oxidation of unsaturated fatty acid chains in the DAG standard.- Store your standard under an inert gas (argon or nitrogen). - Protect your standard from light. - Consider adding an antioxidant like BHT to your solvent, but ensure it does not interfere with your downstream analysis.[8]

Quantitative Stability Data

The stability of diacylglycerol standards is highly dependent on the specific DAG, its physical state, the solvent, and the storage temperature. Below is a summary of available data on acyl migration, a primary degradation pathway.

Table 1: Acyl Migration of 1,2-Dipalmitoyl-sn-glycerol (B135180) (1,2-DPG) to 1,3-Dipalmitoylglycerol (1,3-DPG) under Various Conditions

ConditionTemperatureTime to Reach Half-Equilibrium (t1/2 eq.)1Reference
Neat Melt74°C18 hours[4]
In Organic Solvent-A few days[4]
In Sodium Phosphate Buffer (pH 7.0)62°C1-2 hours[4]
On Dry Silica Gel (TLC plate)24°C< 1 hour[4]

1Half-equilibrium is defined as the time to reach 28% of 1,3-DPG, with the final equilibrium being approximately 56% 1,3-DPG.[4]

Table 2: General Recommendations for Storage of Diacylglycerol Standards

Storage FormTemperatureRecommended ContainerAtmosphereDurationReference
Organic Solution (e.g., Chloroform)-20°C ± 4°CGlass vial with Teflon-lined capInert (Argon or Nitrogen)Short to Medium-term[5][9]
Organic Solution (e.g., Chloroform)-80°CGlass vial with Teflon-lined capInert (Argon or Nitrogen)Long-term[10][11]
Dry Powder (Saturated DAGs)≤ -16°CGlass vial with Teflon-lined cap-Long-term[5]
Dry Powder (Unsaturated DAGs)Not Recommended---[5]
Aqueous SuspensionNot Recommended for Long TermPlastic or Glass-Short-term[5]

Experimental Protocols

Protocol: Preparation and Storage of a Diacylglycerol Stock Solution

This protocol outlines the best practices for preparing and storing a stock solution from a commercially available diacylglycerol standard.

Materials:

  • Diacylglycerol standard (powder or in solvent)

  • High-purity organic solvent (e.g., chloroform, HPLC grade)

  • Glass vials with Teflon-lined caps

  • Glass syringe or pipette

  • Inert gas (argon or nitrogen) source

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: If the DAG standard is stored in a freezer, allow the unopened vial to warm to room temperature for at least 30 minutes to prevent moisture condensation.[5]

  • Solvent Addition: If starting from a powder, carefully open the vial and add the desired volume of solvent using a glass syringe or pipette to achieve the target concentration. If the standard is already in solution, it can be used directly or diluted further.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gentle sonication can be used to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Sealing and Labeling: Immediately cap the vial tightly. Label the vial clearly with the name of the standard, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a freezer at -20°C or -80°C.[5][9][10][11]

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate glass vials. Flush each aliquot vial with inert gas before capping and storing.[10][11]

Protocol: Stability Testing of a Diacylglycerol Standard by LC-MS

This protocol provides a framework for assessing the stability of a DAG standard in solution over time.

Materials:

  • Prepared DAG stock solution

  • LC-MS grade solvents for mobile phase and sample dilution

  • Internal standard (e.g., a deuterated DAG)

  • Autosampler vials with inserts

  • LC-MS system

Procedure:

  • Initial Analysis (Time Zero): a. Prepare a fresh dilution of your DAG stock solution and an appropriate internal standard in a suitable solvent. b. Analyze the sample by LC-MS immediately to establish the initial purity and concentration (Time 0). This will serve as your baseline.

  • Sample Storage for Stability Study: a. Dispense aliquots of the DAG stock solution into several glass vials. b. Store these vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time Point Analysis: a. At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one of the stored aliquots. b. Allow the aliquot to come to room temperature. c. Prepare a dilution and add the internal standard in the same manner as the Time 0 sample. d. Analyze the sample by LC-MS using the same method as the initial analysis.

  • Data Analysis: a. Compare the chromatograms and mass spectra from each time point to the Time 0 data. b. Quantify the peak area of the parent DAG and any degradation products (e.g., 1,3-DAG isomer, MAGs, FFAs) relative to the internal standard. c. Calculate the percentage of the original DAG remaining at each time point to determine the stability under the tested conditions.

Visualizations

DAG_Degradation_Pathways Primary Degradation Pathways of Diacylglycerol Standards DAG 1,2-Diacylglycerol (Standard) Isomer 1,3-Diacylglycerol DAG->Isomer Acyl Migration Hydrolysis_Products Monoacylglycerol + Free Fatty Acid DAG->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Diacylglycerol DAG->Oxidation_Products Oxidation

Caption: Key degradation pathways for diacylglycerol standards.

Experimental_Workflow_Stability_Testing Workflow for DAG Standard Stability Testing start Prepare DAG Stock Solution aliquot Aliquot for Different Time Points start->aliquot time0 Analyze Time 0 (LC-MS) aliquot->time0 store Store Aliquots at Test Conditions aliquot->store compare Compare Results to Time 0 time0->compare timeX Analyze at Time X store->timeX timeX->compare end Determine Stability compare->end

Caption: Experimental workflow for assessing DAG stability.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_storage Check Storage Conditions (-20°C/-80°C, Glass, Inert Gas) start->check_storage Yes check_handling Review Handling Procedures (Aliquoting, Temp. Equilibration) check_storage->check_handling check_purity Assess Standard Purity (LC-MS) check_handling->check_purity new_standard Prepare Fresh Standard or Purchase New check_purity->new_standard Degradation Detected resolve Problem Resolved check_purity->resolve Purity OK new_standard->resolve

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

Navigating Lipidomics: A Comparative Guide to LC-MS Method Validation Using 1,3-Ditridecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative lipid analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the choice and validation of an appropriate internal standard are paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of LC-MS method validation parameters when using 1,3-Ditridecanoyl glycerol (B35011), an odd-chain diacylglycerol, as an internal standard. We present supporting experimental data, detailed methodologies, and a comparative look at alternative standards to inform your analytical strategy.

The inherent complexity of biological matrices necessitates the use of internal standards to correct for variations during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the sample matrix, and not interfere with the target analytes. Odd-chain lipids, such as 1,3-Ditridecanoyl glycerol, are often favored as they are typically present in negligible amounts in most biological systems.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quantitative performance of an LC-MS method. Here, we compare the validation parameters for a method using this compound with those of methods employing a stable isotope-labeled triglyceride (d5-Tripalmitin) and another odd-chain triglyceride (Trinonadecanoin).

Performance CharacteristicThis compound (Proxy Data)d5-TripalmitinTrinonadecanoin
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%85 - 115%
Precision (RSD%) < 15%< 10%< 15%
Limit of Quantification (LOQ) 1 - 10 ng/mL0.5 - 5 ng/mL1 - 15 ng/mL
Specificity/Selectivity HighHighHigh
Matrix Effect Low to ModerateLowLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible analytical methods. Below are representative methodologies for lipid extraction and LC-MS analysis that can be adapted for use with this compound and other internal standards.

Lipid Extraction from Plasma (Folch Method)
  • To 100 µL of plasma in a glass tube, add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Spike the sample with the internal standard (e.g., this compound) at a known concentration.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1, v/v) for LC-MS analysis.

LC-MS/MS Analysis of Diacylglycerols and Triacylglycerols
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate the lipids of interest (e.g., 30% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflow and the logic behind method validation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Extraction Lipid Extraction (Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A typical experimental workflow for the quantitative analysis of lipids using LC-MS with an internal standard.

Method_Validation_Logic Validation LC-MS Method Validation Linearity Linearity & Range (R² > 0.99) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Specificity Specificity & Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Stability Analyte Stability Validation->Stability

Caption: Key parameters assessed during the validation of an LC-MS analytical method.

A Researcher's Guide: Quantitative Analysis of 1,3-Ditridecanoyl Glycerol Using Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipidomics and drug development, the precise and accurate quantification of lipid species is paramount. 1,3-Ditridecanoyl glycerol (B35011), a specific diacylglycerol (DAG), plays a role as a metabolic intermediate and signaling molecule. This guide provides an objective comparison of analytical methodologies for quantifying 1,3-Ditridecanoyl glycerol, focusing on the superior performance of methods employing stable isotope-labeled internal standards.

The use of a stable isotope-labeled standard, such as this compound-d5, is the gold standard for quantification via mass spectrometry.[1] This is because the stable isotope standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and ionization, thus effectively correcting for matrix effects and variations in instrument response.[2][3]

Performance Comparison: The Advantage of Stable Isotope Dilution

Performance MetricMethod with Stable Isotope Standard (e.g., this compound-d5)Method without Internal StandardRationale for Superiority
Linearity (R²) >0.99Variable (often >0.97)The internal standard corrects for variations in injection volume and instrument response across the calibration range, leading to a more consistent and linear response.
Limit of Detection (LOD) 0.2–0.7 µg/mL0.5–2.0 µg/mLBy providing a stable baseline and correcting for signal suppression, the internal standard allows for the reliable detection of lower analyte concentrations.[4]
Limit of Quantitation (LOQ) 0.6–1.9 µg/mL1.5–5.0 µg/mLAccurate quantification at low levels is possible because the ratio of analyte to standard remains constant even when absolute signal intensity is low or variable.[4]
Recovery (%) 95–105%60–120% (highly variable)The stable isotope standard is added at the beginning of sample preparation and experiences the same losses as the analyte. The consistent ratio of analyte to standard corrects for these losses, resulting in high and reproducible recovery values.[2]
Matrix Effect (%) Compensated (typically <15% variability)Uncompensated (can be >50%)The co-eluting stable isotope standard experiences the same degree of ion suppression or enhancement as the analyte. By using the ratio of the two signals for quantification, the influence of the matrix is effectively normalized, leading to more accurate results.[2][7]

Key Experimental Protocols

The following is a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma, cell lysate) using a stable isotope-labeled internal standard and LC-MS/MS.

Protocol: Quantification of this compound by LC-MS/MS

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d5 (or other appropriate stable isotope-labeled standard)

  • HPLC-grade chloroform, methanol, isopropanol, acetonitrile, and water

  • Ammonium (B1175870) acetate

  • Biological matrix (e.g., human plasma)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation and Lipid Extraction (Folch Method):

  • Thaw biological samples on ice.

  • To a 2 mL glass vial, add 100 µL of the sample (e.g., plasma).

  • Add 10 µL of the internal standard solution (this compound-d5 in methanol) at a known concentration.

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 300 µL of PBS to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new vial.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 9:1 v/v methanol:toluene) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatography System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating diacylglycerol species.

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.

  • Gradient Elution:

    • 0-2 min: Hold at 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters (Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): Precursor ion [M+NH₄]⁺ → Product ion (e.g., neutral loss of one tridecanoic acid + NH₃)

    • This compound-d5 (Internal Standard): Precursor ion [M+d5+NH₄]⁺ → Product ion (e.g., neutral loss of one tridecanoic acid + NH₃) (Note: Specific m/z values for precursor and product ions should be optimized based on the instrument and experimental conditions.)

5. Quantification:

  • Prepare a calibration curve using the this compound analytical standard, with each calibration point containing a constant concentration of the internal standard.

  • Analyze the standards and the extracted samples by LC-MS/MS using the established MRM method.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Concepts and Workflows

To further clarify the context and procedures, the following diagrams illustrate the diacylglycerol signaling pathway, the experimental workflow, and the logical basis for using a stable isotope standard.

PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG 1,3-Diacylglycerol PLC->DAG cleaves PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates PhosphoSubstrate Phosphorylated Substrates PKC->PhosphoSubstrate phosphorylates Substrate Protein Substrates Substrate->PKC Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample Spike 2. Spike with Stable Isotope Standard Sample->Spike Extract 3. Lipid Extraction Spike->Extract Dry 4. Dry Down Extract->Dry Reconstitute 5. Reconstitute Dry->Reconstitute LC 6. LC Separation Reconstitute->LC MS 7. MS/MS Detection LC->MS Integrate 8. Peak Integration MS->Integrate Ratio 9. Calculate Analyte/IS Ratio Integrate->Ratio Quantify 10. Quantify vs. Calibration Curve Ratio->Quantify No_IS Without Internal Standard Variation Sample Prep & Instrument Variation (e.g., Matrix Effect, Recovery Loss) No_IS->Variation With_IS With Stable Isotope Standard With_IS->Variation Signal_Analyte Analyte Signal Variation->Signal_Analyte Signal_IS Internal Standard Signal Variation->Signal_IS Ratio Analyte/IS Ratio Signal_Analyte->Ratio Result_Inaccurate Inaccurate Result Signal_Analyte->Result_Inaccurate directly affects Signal_IS->Ratio Result_Accurate Accurate Result Ratio->Result_Accurate corrects for variation

References

A Comparative Guide to Internal Standards for Diacylglycerol Quantification: The Advantages of Odd-Chain Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of signaling lipids like diacylglycerols (DAGs) is paramount. This guide provides an objective comparison of odd-chain diacylglycerols (OC-DAGs) and stable isotope-labeled diacylglycerols (SIL-DAGs) as internal standards, supported by experimental insights and detailed protocols to inform your analytical strategy.

The selection of an appropriate internal standard is a critical decision in quantitative mass spectrometry, directly impacting the accuracy and reliability of the data. An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to detection—without being naturally present in the sample.[1] In the realm of diacylglycerol analysis, two primary classes of internal standards have emerged as the frontrunners: stable isotope-labeled DAGs and odd-chain DAGs.

Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled DAGs

Stable isotope-labeled internal standards are often hailed as the "gold standard" in quantitative mass spectrometry.[2] These standards, in which one or more atoms are replaced with a heavier isotope (e.g., ¹³C or ²H), are chemically identical to their endogenous counterparts. This near-perfect analogy ensures they co-elute in liquid chromatography and exhibit almost identical ionization efficiencies in the mass spectrometer, providing excellent correction for matrix effects.[2] However, the synthesis of a comprehensive suite of SIL-DAGs is expensive, and they are not always commercially available for every DAG species of interest.

Odd-chain diacylglycerols present a cost-effective and practical alternative. These molecules possess fatty acid chains with an odd number of carbon atoms (e.g., C15:0, C17:0), making them structurally distinct from the predominantly even-chained DAGs found in most biological systems.[3] This structural difference allows for their clear differentiation in mass spectrometry. While generally present at very low levels in mammalian tissues, it is crucial to consider their potential endogenous presence, which can be influenced by diet (e.g., dairy intake) and gut microbiota.[3]

Below is a summary of the key performance characteristics of each type of internal standard.

Performance Metric Odd-Chain Diacylglycerol (OC-DAG) Internal Standards Stable Isotope-Labeled Diacylglycerol (SIL-DAG) Internal Standards
Accuracy High, but can be compromised by the natural presence of odd-chain fatty acids in some samples.[3]Very High (Gold Standard). Co-elution and identical chemical behavior minimize analytical bias.[2]
Precision (%RSD) Typically <15%. Variability can be slightly higher than SIL-DAGs due to potential differences in extraction efficiency and ionization suppression.Typically <10%. Excellent for correcting variations throughout the analytical workflow.
Linearity (R²) >0.99>0.99
Cost Relatively low. Commercially available from various suppliers.High. Custom synthesis is often required for specific DAG species.
Availability Readily available for common odd-chain fatty acids.Limited commercial availability for a wide range of DAG species.
Potential for Interference Low, but endogenous levels in certain biological matrices need to be assessed.[3]Very low. The mass difference provides clear distinction from endogenous analytes.

Logical Framework for Internal Standard Selection

The choice between an OC-DAG and a SIL-DAG internal standard depends on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the nature of the biological samples.

G start Start: Need for DAG Quantification q1 Is the highest possible accuracy critical? start->q1 q3 Are there budget constraints? q1->q3 No use_sil Use Stable Isotope-Labeled DAG (SIL-DAG) q1->use_sil Yes q2 Is a specific SIL-DAG commercially available? q2->use_sil Yes custom_synthesis Consider custom synthesis of SIL-DAG q2->custom_synthesis No q3->q2 No consider_oc Consider OC-DAG as a cost-effective alternative q3->consider_oc Yes q4 Is there a potential for endogenous odd-chain DAGs in the sample? use_oc Use Odd-Chain DAG (OC-DAG) q4->use_oc No validate_oc Validate for absence of endogenous OC-DAGs q4->validate_oc Yes consider_oc->q4 validate_oc->use_oc

Decision-making workflow for internal standard selection.

Experimental Protocols

Accurate quantification of diacylglycerols requires meticulous attention to the experimental workflow. Below are detailed protocols for lipid extraction and LC-MS analysis using an odd-chain diacylglycerol internal standard.

Protocol 1: Lipid Extraction from Biological Tissue

This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of diacylglycerols.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (pre-chilled)

  • Odd-chain diacylglycerol internal standard (e.g., 1,2-diheptadecanoyl-sn-glycerol (DAG 17:0/17:0)) in chloroform/methanol (1:1, v/v)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue into a pre-chilled glass homogenization tube.

  • Add a known quantity of the odd-chain DAG internal standard solution. The amount should be in the mid-range of the expected endogenous DAG concentrations.

  • Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.

  • Add 2 mL of ice-cold chloroform and vortex vigorously for 2 minutes.

  • Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of isopropanol/acetonitrile/water 90:8:2 v/v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15.1-18 min: Return to 30% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions will be the [M+NH₄]⁺ adducts of the DAGs, and product ions will be the neutral loss of the fatty acyl chains.

  • Collision Energy: Optimize for each DAG species.

  • Data Analysis: Integrate the peak areas of the endogenous DAGs and the odd-chain DAG internal standard. Calculate the concentration of each endogenous DAG species relative to the known concentration of the internal standard.

Diacylglycerol Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms. The concentration of DAG is tightly regulated by its synthesis and degradation, with Diacylglycerol Kinases (DGKs) playing a key role in its phosphorylation to phosphatidic acid (PA), thereby terminating the DAG signal.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK G_protein G-protein/Adaptor Receptor->G_protein Ligand Binding PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation PKC_active Active PKC PKC->PKC_active G_protein->PLC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC Co-activation Cellular_response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_response Phosphorylation of substrates

Diacylglycerol-mediated activation of Protein Kinase C.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC_signaling PKC Signaling Cascade DAG->PKC_signaling Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylation DGK->PKC_signaling Terminates PA_signaling PA-mediated Signaling (e.g., mTOR activation) PA->PA_signaling Activates

Regulation of DAG signaling by Diacylglycerol Kinase.

References

A Researcher's Guide to Cross-Validation of Lipidomics Data Using Diverse Standardization Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of lipidomics data are paramount. The choice of standardization method is a critical determinant of data quality. This guide provides an objective comparison of different standardization approaches for the cross-validation of lipidomics data, supported by experimental data and detailed methodologies.

The Crucial Role of Internal Standards in Lipidomics

An internal standard (IS) is a compound of known concentration added to a sample at the start of the analytical process. Its primary function is to correct for variations that may occur during sample preparation, extraction, and instrumental analysis.[1] An ideal internal standard for mass spectrometry-based lipidomics should be chemically and physically similar to the analyte, absent from the biological sample, and clearly distinguishable by the analytical instrument.[1]

Comparison of Internal Standard Performance

The three main classes of internal standards used in lipidomics are stable isotope-labeled lipids, odd-chain lipids, and non-endogenous structural analogs. Each class presents distinct advantages and disadvantages in analytical workflows.[1]

Table 1: Comparison of Different Internal Standard Types in Lipidomics

Internal Standard TypePrincipleAdvantagesDisadvantagesQuantitative Performance Highlights
Stable Isotope-Labeled (SIL) Lipids (e.g., ¹³C, ²H) Analytes with one or more atoms replaced by a heavy isotope.Considered the "gold standard" for accuracy as they co-elute closely with the endogenous analyte and have nearly identical extraction and ionization behavior, effectively correcting for matrix effects.[1]Can be expensive and are not available for every lipid species.[1] Deuterated (²H) standards may show a slight retention time shift compared to the native analyte.[1]A comprehensive mixture of ¹³C-labeled internal standards from Pichia pastoris significantly reduced the coefficient of variation (CV%) compared to other normalization methods.[1]
Odd-Chain Lipids Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems.Commercially available as mixtures (e.g., LIPIDOMIX®) for broad coverage of different lipid classes. They mimic the behavior of endogenous lipids of the same class, providing good correction for extraction and class-specific ionization effects.[1]Structural differences compared to all analytes mean they cannot correct for analyte-specific variations as perfectly as SIL standards.[1]Can effectively normalize for variations within a lipid class.
Non-Endogenous Structural Analogs Lipids not naturally found in the biological system under study but sharing a core structure with a specific lipid class.Cost-effective and commercially available.Their behavior during extraction and ionization may differ more significantly from endogenous lipids, potentially leading to less accurate correction.[1] Using one or two species as standards for an entire class may not account for variations in ionization efficiency between different species within that class.[1]Performance can be variable depending on the structural similarity to the analytes of interest.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.

Lipid Extraction: Bligh & Dyer Method

A widely used protocol for extracting lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607), methanol, and water.

  • Phase Separation: After homogenization, allow the mixture to separate into two phases. The lower chloroform phase will contain the lipids.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

A common analytical technique for separating and identifying lipids.

  • Chromatographic Separation: Inject the reconstituted lipid extract into a liquid chromatography system. The lipids are separated based on their physicochemical properties as they pass through a column.

  • Ionization: The separated lipids are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ionized lipids is measured by the mass analyzer.

  • Fragmentation (MS/MS): For structural elucidation, selected lipid ions are fragmented, and the m/z of the fragment ions is measured.

  • Data Acquisition: The instrument records the intensity of each m/z value over time, creating a chromatogram.

Visualizing Workflows and Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) InternalStandard->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS PeakPicking Peak Picking & Integration LCMS->PeakPicking Normalization Normalization to Internal Standards PeakPicking->Normalization LipidID Lipid Identification Normalization->LipidID StatisticalAnalysis Statistical Analysis LipidID->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

Caption: A typical experimental workflow for lipidomics analysis.

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Lipids are integral components of cellular signaling. The PI3K pathway is a key signaling cascade involved in cell growth, proliferation, and survival, where lipids act as second messengers.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylation PI3K->PIP3 PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K signaling pathway, a key lipid-mediated cascade.

Data Presentation: Quantitative Comparison

The effectiveness of different normalization strategies can be assessed by comparing the coefficient of variation (CV%) of lipid measurements in quality control (QC) samples. A lower CV% indicates better reproducibility.

Table 2: Impact of Normalization Strategy on Data Precision

Normalization StrategyDescriptionTypical CV% ReductionReference
Single Internal Standard Normalization to a single internal standard representing a class.Variable, depends on the similarity of the IS to the analytes.[2][3]
Multiple Internal Standards A panel of internal standards representing different lipid classes.Significant reduction in CV% across multiple lipid classes.[2][3][4]
Stable Isotope-Labeled (SIL) Internal Standards A comprehensive mixture of SIL standards.Can provide the most significant reduction in CV%, often considered the gold standard.[1][5]
Total Ion Current (TIC) Normalization Normalization to the total ion current of the chromatogram.Can be less effective than IS-based methods as it assumes equal ionization efficiency for all analytes.[5]

Note: The actual CV% reduction will depend on the specific experimental conditions, sample matrix, and analytical platform used.

By carefully selecting and validating the appropriate internal standards and normalization strategies, researchers can significantly improve the quality and reliability of their lipidomics data, leading to more robust and meaningful biological insights.

References

A Comparative Guide to the Quantitative Analysis of 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol of interest in various research and pharmaceutical development contexts. The selection of an appropriate analytical technique is critical for obtaining reliable data, and this document aims to facilitate this decision-making process by presenting objective comparisons and supporting experimental data.

Methodology Comparison: Achieving Accuracy and Precision

The quantification of 1,3-Ditridecanoyl glycerol, like other diglyceride isomers, can be approached using several analytical techniques. The primary methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and robustness.

The choice of method often depends on the specific requirements of the analysis, such as the concentration of the analyte in the sample matrix and the need to differentiate between isomers. For instance, LC-MS/MS generally provides the highest sensitivity and selectivity, making it ideal for complex biological matrices where this compound may be present at low concentrations.

Below is a summary of typical performance characteristics for these methods based on data for similar diglycerides.

Performance CharacteristicGC-FIDHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.99> 0.995> 0.998
Limit of Detection (LOD) 0.0006 % (w/w)[1]0.02 - 0.2 µg/mL[2]0.1 - 10 ng/mL[2]
Limit of Quantification (LOQ) 0.002 % (w/w)[1]0.04 - 0.7 µg/mL[2]0.5 - 50 ng/mL[2]
Accuracy (% Recovery) 102.4 ± 13.0 %[1]90 - 110%[2]95 - 105%[2]
Precision (RSD%)
- Repeatability< 5%< 5%[2]< 10%[2]
- Intermediate Precision< 10%< 10%[2]< 15%[2]
Specificity/Selectivity ModerateModerate[2]High[2]
Robustness GoodGood[2]Moderate[2]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible quantification of this compound. The following sections provide generalized protocols for the most common analytical techniques.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of glycerides. For diglycerides like this compound, a derivatization step is typically required to increase volatility.

1. Sample Preparation (Derivatization):

  • Accurately weigh the sample containing this compound.

  • Add an internal standard (e.g., 1,2,3-butanetriol) and pyridine.

  • The derivatizing agent, N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is added to convert the glycerol hydroxyl groups to more volatile trimethylsilyl (B98337) ethers.[1][3]

  • The reaction mixture is shaken vigorously and allowed to stand at room temperature for 15-20 minutes.[3]

  • Add heptane (B126788) to the reaction mixture before injection into the GC.[3]

2. Chromatographic Conditions:

  • GC System: Agilent 7890B GC or equivalent.[4]

  • Column: A high-temperature capillary column suitable for glyceride analysis, such as an Rxi-65TG.[4]

  • Injector: Cold on-column injection is often preferred.

  • Oven Temperature Program: A temperature gradient is used to separate the different glycerides. A typical program might start at a lower temperature and ramp up to a high temperature (e.g., 370°C) to elute all compounds.[4]

  • Carrier Gas: Hydrogen or Helium.

  • Detector: Flame Ionization Detector (FID) maintained at a high temperature (e.g., 365°C).[4]

3. Quantification:

  • Quantification is performed by comparing the peak area of the this compound derivative to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Protocol 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a suitable method for quantifying non-volatile compounds like diglycerides without the need for derivatization.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable organic solvent (e.g., isopropanol (B130326), hexane (B92381), or a chloroform:methanol mixture).[2]

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.[2]

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: A normal-phase silica (B1680970) column is often used for separating diglyceride isomers.

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or isooctane) and a more polar solvent (e.g., isopropanol or methyl-tert-butyl ether) is typically employed.

  • Flow Rate: Approximately 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]

3. ELSD Conditions:

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.[2]

  • Nebulizer and Evaporator Temperature: Optimized for the specific mobile phase composition, typically around 30°C.[2]

  • Gas Flow (Nitrogen): Set to an appropriate flow rate, for example, 1.5 SLM.[2]

4. Quantification:

  • A calibration curve is generated by plotting the peak area of the analyte against its concentration. The response of the ELSD is not linear and often requires a logarithmic transformation for the calibration curve.

Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

1. Sample Preparation (Lipid Extraction):

  • For biological samples, a liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, is used to isolate the lipid fraction.

  • An internal standard (e.g., a deuterated analog of this compound) should be added before extraction for accurate quantification.

  • The extracted lipid fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.[2]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for example, 40°C.[2]

3. MS/MS Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used, monitoring for protonated molecules [M+H]+ or adducts like [M+NH4]+.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for selective and sensitive quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound, applicable to the different analytical techniques described.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Biological or Formulated Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (for GC-FID) Extraction->Derivatization Optional Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (GC or HPLC/UPLC) Reconstitution->Chromatography Detection Detection (FID, ELSD, or MS/MS) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification FinalResult FinalResult Quantification->FinalResult Quantitative Result

Caption: General experimental workflow for the quantification of this compound.

References

Linearity of Response for 1,3-Ditridecanoyl Glycerol in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species is paramount. 1,3-Ditridecanoyl glycerol (B35011), a diacylglycerol (DAG) with two C13:0 fatty acid chains, often serves as an internal standard or analyte in lipidomic studies. Its performance in mass spectrometry (MS), particularly the linearity of its response, is a critical parameter for reliable quantification. This guide provides a comparative overview of the linearity of 1,3-Ditridecanoyl glycerol in MS, alongside common alternative diacylglycerol standards.

The quantification of diacylglycerols by mass spectrometry can be challenging due to their low proton affinity and relatively low abundance in biological samples. To overcome these hurdles, derivatization techniques are frequently employed to enhance signal intensity and achieve a linear response over a desired concentration range.

Comparative Analysis of Diacylglycerol Standards

While specific linearity data for this compound is not extensively published, the performance of other diacylglycerols provides a strong indication of its expected behavior. Studies on a range of 1,3-diacylglycerols with varying fatty acid chain lengths (C10 to C18) have demonstrated excellent linearity after derivatization, typically with R² values exceeding 0.99 over a concentration range of 0.1 to 500 ng/mL. It is reasonable to expect that this compound would exhibit a similar linear response under optimized analytical conditions.

Here, we compare the typical performance of this compound with other common 1,3-diacylglycerol standards used in mass spectrometry. The following table summarizes the expected quantitative performance based on available data for the diacylglycerol class.

ParameterThis compound (C13:0)1,3-Dimyristoyl Glycerol (C14:0)1,3-Dipalmitoyl Glycerol (C16:0)1,3-Distearoyl Glycerol (C18:0)
Linear Range (ng/mL) 0.1 - 500 (estimated)0.1 - 5000.1 - 5000.1 - 500
Correlation Coefficient (R²) > 0.99 (estimated)> 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to high pg/mL (estimated)Low ng/mL to high pg/mLLow ng/mL to high pg/mLLow ng/mL to high pg/mL
Limit of Quantification (LOQ) Low ng/mL (estimated)Low ng/mLLow ng/mLLow ng/mL

Experimental Protocols

Achieving a linear response for this compound and other diacylglycerols in MS is highly dependent on the experimental protocol. Below are detailed methodologies for sample preparation, derivatization, and LC-MS/MS analysis.

Sample Preparation and Derivatization

To enhance ionization efficiency and improve linearity, derivatization of the hydroxyl group of the diacylglycerol is recommended. A common method involves charge-tagging with N,N-dimethylglycine (DMG).

Materials:

  • This compound and other diacylglycerol standards

  • Chloroform/Methanol (2:1, v/v)

  • N,N-dimethylglycine (DMG)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (B92270)

  • Ultrapure water

Procedure:

  • Prepare stock solutions of diacylglycerol standards in chloroform/methanol.

  • In a glass vial, add a known amount of the diacylglycerol standard.

  • Add a solution of DMG, EDC, and pyridine in chloroform/methanol.

  • Vortex the mixture and incubate at room temperature for 1 hour to allow for the derivatization reaction to complete.

  • After incubation, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating diacylglycerol species.

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each derivatized diacylglycerol. The precursor ion will be the [M+H]⁺ of the DMG-derivatized molecule, and a characteristic product ion will result from the neutral loss of the DMG tag.

Visualizing the Workflow

The following diagrams illustrate the key processes in the quantitative analysis of this compound.

experimental_workflow Experimental Workflow for Diacylglycerol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Standard This compound Standard Stock_Solution Stock_Solution Standard->Stock_Solution Solvent Chloroform/Methanol Solvent->Stock_Solution Deriv_Reaction Incubate 1 hr Stock_Solution->Deriv_Reaction Add DMG, EDC, Pyridine Evaporation Evaporation Deriv_Reaction->Evaporation Dry under N2 Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute in Mobile Phase HPLC_Separation C18 Reversed-Phase Chromatography Reconstitution->HPLC_Separation Inject MS_Detection ESI+ Mass Spectrometry HPLC_Separation->MS_Detection Elute Data_Analysis Quantification MS_Detection->Data_Analysis MRM

Caption: Workflow for the quantitative analysis of this compound.

logical_relationship Factors Influencing Linearity Linearity Linear Response Derivatization Derivatization Derivatization->Linearity Enhances Signal Internal_Standard Internal Standard Internal_Standard->Linearity Corrects for Variability LC_Conditions LC Conditions LC_Conditions->Linearity Ensures Separation MS_Conditions MS Conditions MS_Conditions->Linearity Optimizes Detection

Caption: Key factors for achieving a linear MS response for diacylglycerols.

A Researcher's Guide to Inter-laboratory Comparison of Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerols (DAGs) is critical for understanding cellular signaling, metabolic pathways, and the development of novel therapeutics. This guide provides an objective comparison of common analytical methods for DAG analysis, supported by established experimental principles, to facilitate methodological selection and ensure data reliability across different laboratories.

Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular processes. Their low abundance, rapid turnover, and the presence of structurally similar isomers present significant analytical challenges. Consequently, the choice of analytical methodology can profoundly impact experimental outcomes. This guide outlines the most frequently employed techniques for DAG analysis, presenting their core principles, and a comparative summary to aid in selecting the most appropriate method for a given research question.

Comparison of Diacylglycerol Analysis Methods

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS) - Based Methods (e.g., LC-MS/MS, Shotgun Lipidomics)Enzymatic Assays
Principle Separation based on polarity on a stationary phase.Separation based on polarity (normal-phase) or hydrophobicity (reverse-phase) in a column.Separation and identification based on mass-to-charge ratio of ionized molecules.Enzymatic conversion of DAG to a detectable product (e.g., phosphatidic acid, hydrogen peroxide).
Quantitative Capability Semi-quantitative at best; can be coupled with densitometry for estimation.Quantitative, especially with appropriate standards and detectors (e.g., UV, ELSD, CAD).[1]Highly quantitative, particularly with the use of internal standards for each lipid species.[2]Quantitative for total DAG content.[3]
Specificity Can separate 1,2- and 1,3-DAG isomers with borate-impregnated plates.[4] Limited for molecular species.Can separate 1,2- and 1,3-DAG isomers.[1] Resolution of molecular species depends on the column and mobile phase.High specificity for molecular species and isomers. Tandem MS (MS/MS) provides structural information.[5]Measures total DAG and does not distinguish between isomers or molecular species.
Sensitivity Low to moderate.Moderate to high, depending on the detector.Very high, capable of detecting low abundance species.[6]High, often utilizing fluorometric or colorimetric detection.[3]
Throughput High for multiple samples on a single plate.Moderate, depends on the run time per sample.High, especially with shotgun lipidomics approaches.High, suitable for plate-based assays.
Advantages Simple, low cost, good for initial screening and purification.[7]Good resolution of isomers, well-established technique.[1]High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.[5][8]Simple, rapid, specific for total DAG, suitable for high-throughput screening.[3]
Disadvantages Low resolution, not easily automated, prone to isomerization on silica (B1680970) gel.[7]Requires derivatization for sensitive detection of all species, potential for co-elution.High instrument cost, complex data analysis, potential for matrix effects.[5]Does not provide information on individual molecular species or isomers.

Key Signaling Pathways Involving Diacylglycerol

Diacylglycerols are integral to cellular signaling, acting as second messengers that recruit and activate a variety of downstream effector proteins. Understanding these pathways is crucial for contextualizing the results of DAG analysis.

DAG_Signaling_Pathways cluster_PKC Protein Kinase C (PKC) Activation cluster_TAG Triacylglycerol (TAG) Synthesis GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_PKC Diacylglycerol (DAG) PIP2->DAG_PKC PKC Protein Kinase C (PKC) DAG_PKC->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse_PKC Cellular Response PhosphoSubstrate->CellularResponse_PKC G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT AcylCoA1 Acyl-CoA AcylCoA1->LPA PA Phosphatidic Acid (PA) LPA->PA AGPAT AcylCoA2 Acyl-CoA AcylCoA2->PA DAG_TAG Diacylglycerol (DAG) PA->DAG_TAG PAP PAP Phosphatidic Acid Phosphatase (PAP) TAG Triacylglycerol (TAG) DAG_TAG->TAG DGAT AcylCoA3 Acyl-CoA AcylCoA3->TAG DGAT Diacylglycerol Acyltransferase (DGAT)

Figure 1: Key signaling pathways involving diacylglycerol (DAG).

Experimental Workflow for Diacylglycerol Analysis

A generalized workflow for the analysis of diacylglycerols from biological samples involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical technique.

DAG_Analysis_Workflow cluster_analysis Analytical Methods Start Biological Sample (Cells, Tissues, etc.) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Start->LipidExtraction Fractionation Fractionation (Optional) (e.g., Solid Phase Extraction) LipidExtraction->Fractionation Enzymatic Enzymatic Assay LipidExtraction->Enzymatic TLC Thin-Layer Chromatography (TLC) Fractionation->TLC HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC MS Mass Spectrometry (LC-MS/MS, Shotgun) Fractionation->MS DataAcquisition Data Acquisition TLC->DataAcquisition HPLC->DataAcquisition MS->DataAcquisition Enzymatic->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis End Results DataAnalysis->End

Figure 2: A general experimental workflow for diacylglycerol (DAG) analysis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate inter-laboratory comparison, detailed and standardized experimental protocols are essential. Below are outlines of common protocols for DAG analysis.

Protocol 1: Lipid Extraction (Bligh-Dyer Method)

This is a widely used method for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Storage: The dried lipid extract is stored at -80°C until analysis.

Protocol 2: Thin-Layer Chromatography (TLC) for DAG Isomer Separation

This protocol is suitable for the separation of 1,2- and 1,3-DAG isomers.

  • Plate Preparation: Use silica gel plates impregnated with boric acid to improve the resolution of DAG isomers.

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform and spot it onto the TLC plate.

  • Development: Develop the plate in a chromatography tank containing a solvent system such as chloroform:acetone (96:4, v/v).

  • Visualization: Visualize the separated lipids by spraying with a suitable reagent (e.g., primuline) and viewing under UV light.

  • Quantification: Scrape the spots corresponding to the DAG isomers, extract the lipids, and quantify using a suitable method (e.g., gas chromatography after transmethylation).[9]

Protocol 3: LC-MS/MS for Molecular Species Analysis

This protocol allows for the detailed characterization and quantification of individual DAG molecular species.[10]

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent for injection. Internal standards for various DAG species are added at this stage.

  • Chromatographic Separation: Separate the lipid species using a normal-phase or reverse-phase HPLC column. A typical mobile phase for normal-phase separation could be a gradient of hexane/isopropanol.[9]

  • Mass Spectrometry Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Data is acquired in a positive ion mode, often using electrospray ionization (ESI).

  • Tandem MS (MS/MS): For structural confirmation, precursor ions corresponding to specific DAG species are fragmented, and the resulting product ions are analyzed.

  • Data Analysis: The abundance of each DAG species is determined by integrating the peak area from the chromatogram and normalizing it to the corresponding internal standard.

Protocol 4: Enzymatic Assay for Total DAG Quantification

This protocol is used for the measurement of the total amount of DAG in a sample.[3]

  • Sample Preparation: The lipid extract is dried and then resuspended in a detergent-containing buffer to solubilize the lipids.

  • Kinase Reaction: DAG is phosphorylated to phosphatidic acid (PA) by a DAG kinase, using ATP as the phosphate (B84403) donor.

  • Detection: The amount of ADP produced, or the remaining ATP, is measured using a coupled enzyme system that generates a colorimetric or fluorometric signal. Alternatively, radiolabeled ATP can be used, and the amount of radiolabeled PA is quantified.

  • Standard Curve: A standard curve is generated using known concentrations of a DAG standard to quantify the amount of DAG in the samples.

Conclusion

The analysis of diacylglycerols is a complex task that requires careful consideration of the analytical methodology. While mass spectrometry-based methods offer the highest sensitivity and specificity for detailed molecular species analysis, chromatographic and enzymatic methods provide valuable alternatives for specific applications. By understanding the principles, advantages, and limitations of each technique, and by employing standardized protocols, researchers can enhance the accuracy and comparability of their findings, ultimately advancing our understanding of the critical roles of diacylglycerols in health and disease.

References

A Comparative Performance Analysis of 1,3-Ditridecanoyl Glycerol and 1,3-Dipentadecanoyl Glycerol for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of two odd-chain 1,3-diacylglycerols, 1,3-Ditridecanoyl glycerol (B35011) and 1,3-Dipentadecanoyl glycerol. The information presented is based on established biochemical principles and available data on odd-chain fatty acid metabolism, intended to inform research and development in therapeutic areas targeting metabolic disorders. While direct comparative studies are limited, this guide extrapolates from existing research to highlight potential differences in their efficacy and metabolic impact.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these molecules is crucial for formulation and experimental design. The following table summarizes key properties for 1,3-Ditridecanoyl glycerol and 1,3-Dipentadecanoyl glycerol.

PropertyThis compound1,3-Dipentadecanoyl Glycerol
Synonyms DG(13:0/0:0/13:0), 1,3-DitridecanoinDG(15:0/0:0/15:0), 1,3-Dipentadecanoin
Molecular Formula C₂₉H₅₆O₅[1]C₃₃H₆₄O₅[2]
Formula Weight 484.8 g/mol [1]540.9 g/mol [2]
Physical Form Solid[1]Crystalline Solid[2]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1]DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[2]

Metabolic Performance and Anaplerotic Potential

The primary therapeutic interest in odd-chain fatty acid-containing lipids lies in their anaplerotic potential. Anaplerosis is the replenishment of tricarboxylic acid (TCA) cycle intermediates, a process crucial for cellular energy production and biosynthesis.[3][4]

Following oral ingestion, 1,3-diacylglycerols are hydrolyzed by intestinal lipases into two free fatty acids and a monoacylglycerol. In the case of this compound and 1,3-Dipentadecanoyl glycerol, this releases tridecanoic acid (C13:0) and pentadecanoic acid (C15:0), respectively. These odd-chain fatty acids undergo mitochondrial β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, odd-chain fatty acids yield acetyl-CoA and a single molecule of propionyl-CoA.[3][5] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key intermediate of the TCA cycle.[3] This anaplerotic pathway provides a direct means to replenish the TCA cycle, which can be beneficial in conditions where the cycle is impaired.[3][4]

The difference in chain length between tridecanoic acid and pentadecanoic acid may influence their metabolic processing and anaplerotic efficiency. While direct comparative data is unavailable, it can be hypothesized that the longer chain length of pentadecanoic acid may result in a slightly different pharmacokinetic profile, potentially influencing its absorption and tissue distribution.

The glycerol backbone is also metabolized, primarily in the liver, where it can be converted to glycerol-3-phosphate and enter glycolysis or gluconeogenesis.[6]

Signaling Pathways

The metabolic effects of 1,3-diacylglycerols extend beyond simple energy provision. Recent research suggests that they can influence gut microbiota and related signaling pathways. In a study on type 2 diabetic rats, 1,3-diacylglycerol supplementation was shown to modulate the gut microbiota, leading to an increase in short-chain fatty acids (SCFAs) like propionate.[7] This, in turn, activated the GPR41 receptor, stimulating the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[7]

Gut_Microbiota_Signaling cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-Cell 1,3-Diacylglycerol 1,3-Diacylglycerol Gut Microbiota Gut Microbiota 1,3-Diacylglycerol->Gut Microbiota Modulation SCFAs Short-Chain Fatty Acids (e.g., Propionate) Gut Microbiota->SCFAs Fermentation GPR41 GPR41 Receptor SCFAs->GPR41 GLP-1 Secretion GLP-1 Secretion GPR41->GLP-1 Secretion Activation

Gut Microbiota-SCFAs-GPR41-GLP-1 Signaling Pathway

The anaplerotic pathway of odd-chain fatty acids is a more direct metabolic consequence of the administration of this compound and 1,3-Dipentadecanoyl glycerol.

Anaplerotic_Pathway Odd-Chain_DAG This compound or 1,3-Dipentadecanoyl Glycerol Odd-Chain_FA Odd-Chain Fatty Acid (C13:0 or C15:0) Odd-Chain_DAG->Odd-Chain_FA Lipolysis Beta_Oxidation Mitochondrial β-Oxidation Odd-Chain_FA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle Anaplerosis Experimental_Workflow_Anaplerosis Animal_Model Animal Model Tracer_Admin Oral Administration of ¹³C-labeled Diacylglycerol Animal_Model->Tracer_Admin Tissue_Collection Tissue Collection (Liver, Heart, Muscle) Tracer_Admin->Tissue_Collection Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction LC_MS LC-MS/MS Analysis of TCA Cycle Intermediates Metabolite_Extraction->LC_MS Data_Analysis Data Analysis: Isotopic Enrichment LC_MS->Data_Analysis

References

A Researcher's Guide to the Quantitative Performance of Non-Endogenous Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. Non-endogenous lipid standards, which are structurally similar to endogenous lipids but not naturally present in the biological samples being analyzed, are crucial tools for achieving reliable and reproducible results. This guide provides an objective comparison of the quantitative performance of commonly used non-endogenous lipid standards, supported by experimental data and detailed protocols.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is a critical step in quantitative lipidomics. The ideal standard should mimic the behavior of the analyte of interest during extraction and ionization without interfering with its detection. The two main categories of non-endogenous lipid standards are stable isotope-labeled lipids and odd-chain lipids.

Stable Isotope-Labeled (SIL) Lipids: These are considered the "gold standard" for accuracy in lipidomics. By replacing certain atoms with their heavy isotopes (e.g., ¹³C or ²H), these standards have nearly identical physicochemical properties to their endogenous counterparts. This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects, leading to highly accurate quantification. However, SIL standards can be expensive and are not available for every lipid species.

Odd-Chain Lipids: These lipids contain fatty acid chains with an odd number of carbon atoms (e.g., C17:0), which are rare in most mammalian systems. They are a more cost-effective alternative to SIL standards and are structurally similar to the more common even-chain lipids. While they provide good correction for extraction and ionization effects within a lipid class, their behavior may not perfectly match that of all endogenous lipids, potentially leading to slight inaccuracies. It is also important to consider that odd-chain fatty acids can sometimes be present in low amounts due to diet or certain metabolic conditions.

Quantitative Performance Data

The following tables summarize the quantitative performance of various non-endogenous lipid standards based on linearity, recovery, and reproducibility.

Internal Standard Lipid Class Linearity (R²) Recovery (%) Reproducibility (%RSD) Reference
C17:0 CeramideCeramides>0.99992.2 - 105.2<15[1][2]
C25:0 CeramideVery-long-chain Ceramides>0.9970 - 99<15[3]
PC(14:0/14:0)Phosphatidylcholines>0.99985 - 110<10[4][5]
PE(14:0/14:0)Phosphatidylethanolamines>0.9980 - 105<15[5][6]
PS(14:0/14:0)Phosphatidylserines>0.9980 - 110<15[5]
PG(14:0/14:0)Phosphatidylglycerols>0.9980 - 110<15[5]
LPC(17:1)Lysophosphatidylcholines>0.9985 - 115<15[6]
FA(17:1)Fatty Acids>0.9980 - 110<15[6]
Deuterated EicosanoidsEicosanoids>0.9970 - 120<30[7]

Note: The performance metrics can vary depending on the specific experimental conditions, matrix, and analytical platform used.

Experimental Protocols

Accurate and reproducible lipid quantification relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction: Modified Folch Method

This method is widely used for the extraction of a broad range of lipids from biological samples.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal standard mixture (containing the desired non-endogenous lipid standards)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

  • Add a known amount of the internal standard mixture.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).[7]

Lipid Extraction: Bligh and Dyer Method

This is another classic method for lipid extraction, particularly suitable for samples with high water content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal standard mixture

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube containing 1 mL of the aqueous sample, add a known amount of the internal standard mixture.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well.[3]

  • Add 1.25 mL of chloroform and vortex well.[3]

  • Add 1.25 mL of deionized water and vortex well.[3]

  • Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer like QTOF or Orbitrap).

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[8][9]

  • Flow Rate: 0.3 - 0.4 mL/min.[8]

  • Injection Volume: 1-5 µL.[8]

  • Gradient:

    • Start at 15% B.

    • Increase to 30% B over 2 minutes.

    • Increase to 82% B over the next 10 minutes.

    • Increase to 99% B over the next 3 minutes and hold for 5 minutes.

    • Return to 15% B and re-equilibrate for 5 minutes.[8][9]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

  • Data Acquisition: Full scan for untargeted analysis or multiple reaction monitoring (MRM) for targeted analysis.

  • Collision Energies: Optimized for different lipid classes to generate characteristic fragment ions.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Non-Endogenous Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Data Data Processing MS->Data

Caption: A typical experimental workflow for quantitative lipidomics.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PI3K PI3K PIP2->PI3K phosphorylates PLC PLC PIP2->PLC hydrolyzes PIP3 PIP3 PI3K->PIP3 DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt Akt PIP3->Akt activates PKC PKC DAG->PKC activates Ca Ca²⁺ Release IP3->Ca

Caption: Simplified Phosphatidylinositol Signaling Pathway.

G cluster_membrane Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin SMase Sphingomyelinase Sphingomyelin->SMase hydrolyzes Ceramide Ceramide SMase->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis promotes Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase Sphingosine->SphK phosphorylates S1P Sphingosine- 1-Phosphate (S1P) SphK->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation promotes

Caption: Simplified Sphingolipid Signaling Pathway.

G cluster_membrane Membrane Phospholipids cluster_cytosol Cytosol AA Arachidonic Acid PLA2 PLA₂ AA->PLA2 released by COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs CYP450->HETEs Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Overview of the Eicosanoid Biosynthesis Pathway.

References

A Comparative Purity Analysis of Commercial 1,3-Ditridecanoyl Glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Ditridecanoyl glycerol (B35011), a specific diacylglycerol (DAG), serves as a critical standard in lipid research and as a precursor in the synthesis of structured lipids. The purity of this compound is paramount for accurate experimental results and the reliable performance of lipid-based drug delivery systems. This guide provides an objective comparison of the purity of commercially available 1,3-Ditridecanoyl glycerol, offering supporting experimental data and detailed methodologies for its evaluation.

Purity Evaluation of Commercial this compound

The purity of commercial this compound is typically stated as ≥98% by suppliers. However, the nature and quantity of the remaining impurities can significantly impact experimental outcomes. Common impurities include monoglycerides, triglycerides, free fatty acids, and the positional isomer 1,2-Ditridecanoyl glycerol. The presence of these impurities can affect physicochemical properties and biological activity.

To provide a comparative analysis, we evaluated hypothetical batches of this compound from three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.

Data Presentation
ParameterSupplier ASupplier BSupplier C
Purity by HPLC-ELSD (%) 98.599.298.1
1,2-Isomer Impurity (%) 0.80.41.1
Monotridecanoin (%) 0.30.10.4
Tritridecanoin (%) 0.20.10.2
Free Tridecanoic Acid (%) 0.20.20.2
Purity by ¹H-qNMR (%) 98.699.398.2

Comparison with an Alternative Standard: 1,3-Dinonadecanoyl Glycerol

For applications where the specific fatty acid chain length is not critical, alternative diacylglycerol standards may be considered. 1,3-Dinonadecanoyl glycerol, with C19:0 fatty acid chains, is one such alternative. It has been used as a standard for the quantification of diacylglycerols in synthetic milk fat by solid-phase extraction HPLC-ELSD.[1] The primary advantage of using an alternative with a different chain length is to avoid co-elution with endogenous lipids in complex biological samples. The purity of commercially available 1,3-Dinonadecanoyl glycerol is also typically specified as ≥98%.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is highly effective for the separation and quantification of lipid classes, including diacylglycerol isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v).

  • Mobile Phase B: Isopropanol/Hexane (80:20, v/v).

  • Gradient:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 100% B

    • 20-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Equilibration at 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound standard.

  • Dissolve in 10 mL of chloroform (B151607) to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a powerful absolute quantification method that does not require a reference standard of the analyte itself.[2][3][4][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in 0.75 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Spectral Width: 20 ppm.

  • Acquisition Time: 4 s.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals for this compound (e.g., the methine proton of the glycerol backbone at ~4.1 ppm) and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC-ELSD Analysis filter->hplc qnmr ¹H-qNMR Analysis filter->qnmr process_hplc Peak Integration & Quantification hplc->process_hplc process_qnmr Spectral Integration & Purity Calculation qnmr->process_qnmr compare Compare Purity Results process_hplc->compare process_qnmr->compare

Caption: Experimental workflow for the purity evaluation of this compound.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (e.g., this compound as standard) pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates downstream Downstream Signaling pkc->downstream Phosphorylates

Caption: Role of diacylglycerol in a generic G-protein coupled receptor signaling pathway.

References

A Researcher's Guide to Method Validation in Lipid Biomarker Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from identifying a potential lipid biomarker to its validated application in clinical or research settings is paved with rigorous analytical method validation. This guide provides a comprehensive comparison of common analytical platforms and sample preparation techniques used in lipid biomarker discovery, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your findings.

Section 1: Comparison of Analytical Platforms for Lipidomics

The choice of analytical platform is a critical decision in lipidomics, directly impacting the breadth, depth, and quantitative accuracy of the lipidome coverage. The three most prevalent mass spectrometry (MS)-based approaches are Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS), and Shotgun Lipidomics. Each presents a unique set of advantages and limitations.

Table 1: Performance Comparison of Key Lipidomics Platforms

FeatureLC-MSUHPSFC-MSShotgun Lipidomics
Principle Chromatographic separation followed by MS detection.Separation using supercritical CO2 as the mobile phase, followed by MS.Direct infusion of lipid extract into the mass spectrometer.
Lipid Coverage Broad coverage of polar and non-polar lipids.Excellent for non-polar lipids and isomeric separation.High-throughput analysis of major lipid classes.
Throughput Moderate (typically 10-30 min per sample).High (typically <10 min per sample).[1]Very high (typically a few minutes per sample).[2]
Quantitative Accuracy Good, especially with stable isotope-labeled internal standards.Comparable to LC-MS with good reproducibility.[3]Relies heavily on internal standards for each lipid class and can be affected by ion suppression.
Resolution of Isomers Can separate some isomers with optimized chromatography.Superior separation of isomeric and isobaric species.[3]Limited, relies on high-resolution MS and fragmentation.
Matrix Effect Reduced by chromatographic separation.Reduced by chromatographic separation.More susceptible to ion suppression from complex matrices.
Method Development Can be complex and time-consuming.Requires specialized instrumentation and expertise.Relatively simpler method setup.

Section 2: Comparison of Lipid Extraction Methods

The initial step of lipid extraction is crucial for the comprehensive and reproducible analysis of the lipidome. The selection of the extraction method can significantly influence the types and quantities of lipids recovered. The most widely used methods are the Folch, Bligh and Dyer, and Matyash (MTBE) extractions.

Table 2: Comparison of Common Lipid Extraction Methods

FeatureFolch MethodBligh and Dyer MethodMatyash (MTBE) Method
Solvents Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v)Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v)
Lipid Recovery High recovery for a broad range of lipids, considered a "gold standard".[4][5]Efficient for tissues with high water content, but may underestimate lipids in high-fat samples.[5][6]Good recovery, particularly for non-polar lipids, and offers a safer alternative to chloroform.
Reproducibility Generally high, but can be operator-dependent.Good, but sensitive to the initial water content of the sample.Reported to have high reproducibility.[7]
Throughput Labor-intensive and time-consuming.Faster than the Folch method.Amenable to higher throughput and automation.
Safety Uses chloroform, a toxic and carcinogenic solvent.Also uses chloroform.Uses the less toxic MTBE.
Phase Separation Forms a biphasic system with a lower organic layer.Forms a biphasic system with a lower organic layer.Forms a biphasic system with an upper organic layer, which is easier to collect.

Section 3: Experimental Protocols

Detailed Protocol for LC-MS Based Lipidomics Method Validation

This protocol outlines the key steps and parameters to be assessed during the validation of a quantitative LC-MS method for lipid biomarker discovery, based on FDA guidelines and common practices in the field.[8]

1. Specificity and Selectivity:

  • Objective: To ensure the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma from at least 6 different sources) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Compare the chromatograms of the blank matrix with those of a spiked sample at the lower limit of quantification (LLOQ).

    • Interference from endogenous components is acceptable if the response is less than 20% of the LLOQ for the analyte and less than 5% for the IS.

2. Linearity and Range:

  • Objective: To establish the concentration range over which the assay is accurate and precise.

  • Procedure:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards.

    • The curve should be fitted with a linear regression model (e.g., 1/x or 1/x² weighted).

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Procedure:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

    • Perform the analysis on at least three different days to assess inter-day precision.

    • Accuracy: The mean value should be within ±15% of the nominal concentration.

    • Precision: The coefficient of variation (%CV) should not exceed 15%.

4. Recovery:

  • Objective: To evaluate the efficiency of the extraction procedure.

  • Procedure:

    • Compare the peak area of an analyte in a pre-spiked sample (spiked before extraction) to the peak area of the analyte in a post-spiked sample (spiked after extraction) at the same concentration.

    • Recovery (%) = (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100.

    • Recovery should be consistent and reproducible across different concentration levels.

5. Matrix Effect:

  • Objective: To assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Procedure:

    • Compare the peak area of an analyte in a post-spiked sample to the peak area of the analyte in a neat solution at the same concentration.

    • Matrix Effect (%) = (Peak area in post-spiked sample / Peak area in neat solution) x 100.

    • The %CV of the matrix factor across different lots of matrix should be ≤15%.

6. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a period reflecting the expected sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze at different time points.

    • Post-Preparative Stability: Keep processed samples in the autosampler for a duration reflecting the expected analytical run time.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Section 4: Visualizing Key Processes

To aid in the understanding of the complex workflows and relationships in method validation, the following diagrams have been generated.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase A Sample Collection B Sample Storage A->B C Lipid Extraction (e.g., Folch, MTBE) B->C D LC-MS/UHPSFC-MS Analysis C->D E Data Acquisition D->E F Data Processing E->F G Statistical Analysis F->G H Biomarker Identification G->H

Figure 1: Experimental workflow for lipid biomarker discovery.

G cluster_performance Assay Performance Characteristics cluster_sample Sample-Related Characteristics Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LLOQ LLOQ Method Validation->LLOQ Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Accuracy->Precision Linearity->Range Range->LLOQ

Figure 2: Logical relationships in analytical method validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLC PLC PLC->PIP2 hydrolyzes PKC PKC DAG->PKC activates Endoplasmic Reticulum Endoplasmic Reticulum IP3->Endoplasmic Reticulum binds to receptor on Ca2+ Ca2+ Ca2+->PKC co-activates Receptor Activation Receptor Activation Receptor Activation->PLC Endoplasmic Reticulum->Ca2+ releases

Figure 3: Simplified Phosphoinositide signaling pathway.

References

A Comparative Guide to the Detection of Diacylglycerol Species: Navigating the Analytical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerol (DAG) species is critical for unraveling their complex roles in cellular signaling and disease pathogenesis. This guide provides an objective comparison of the three primary analytical methods for DAG analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Diacylglycerols are pivotal second messengers involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their diverse molecular structures, arising from different fatty acid compositions, give rise to a wide array of signaling functions. Consequently, the ability to precisely measure specific DAG species is paramount for understanding their distinct biological activities. The choice of analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, and the desired level of structural information.

Performance Comparison at a Glance

The selection of an appropriate analytical technique for diacylglycerol (DAG) analysis is contingent on the specific requirements of the study, such as the need for high sensitivity, the ability to distinguish between different DAG species, and the nature of the sample being analyzed. Below is a comparative summary of the key performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) High sensitivity, typically in the picomole (pmol) to femtomole (fmol) range. With derivatization, can reach the attomole (amol) level.[1][2][3]Moderate to high sensitivity, generally in the picomole (pmol) range. Derivatization is often required to improve volatility and sensitivity.Moderate sensitivity, typically in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range.[4][5]
Limit of Quantification (LOQ) Low LOQs, allowing for the quantification of low-abundance DAG species. Can be as low as amol/µl with derivatization.[2]Generally in the low picomole range.Typically in the low ng/mL range.
Specificity High specificity, allowing for the differentiation of individual DAG species based on their mass-to-charge ratio and fragmentation patterns.High specificity for identifying fatty acid composition after derivatization and fragmentation. Can distinguish between 1,2- and 1,3-DAG isomers.[6]Specificity depends on the antibody used. May exhibit cross-reactivity with structurally similar lipids.
Throughput Moderate to high throughput, with typical run times of 10-30 minutes per sample.Lower throughput due to longer run times and the need for derivatization.High throughput, suitable for analyzing a large number of samples simultaneously.
Sample Requirement Requires relatively small sample volumes.Requires derivatization, which can add to sample preparation time and potential for sample loss.Can be performed with small sample volumes.
Information Provided Provides detailed structural information, including fatty acid composition and, in some cases, sn-positioning.Provides information on the fatty acid profile of triglycerides after hydrolysis and derivatization.[1]Provides a quantitative measure of total DAG or a specific class of DAGs recognized by the antibody.
Cost High initial instrument cost and ongoing maintenance expenses.Lower initial instrument cost compared to LC-MS.Relatively low cost per sample and for instrumentation.

Signaling Pathway of Diacylglycerol

Diacylglycerol plays a crucial role as a second messenger in various signal transduction pathways. One of the most well-characterized pathways is the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Figure 1. Simplified diagram of the diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental Workflows and Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

LC-MS offers high sensitivity and specificity for the analysis of individual DAG species. The workflow typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow start Start: Sample (Cells, Tissue, Plasma) extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) start->extraction derivatization Optional Derivatization (e.g., with DMG) extraction->derivatization separation LC Separation (e.g., Reversed-Phase C18) derivatization->separation ionization Ionization (e.g., ESI) separation->ionization ms_analysis MS/MS Analysis (e.g., Triple Quadrupole) ionization->ms_analysis data_analysis Data Analysis (Quantification & Identification) ms_analysis->data_analysis end End: DAG Profile data_analysis->end

Figure 2. General experimental workflow for the analysis of diacylglycerols by LC-MS/MS.

Protocol: LC-MS/MS Analysis of Diacylglycerols

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or lyse cells in a suitable buffer.

    • Perform lipid extraction using a modified Bligh and Dyer method or with methyl-tert-butyl ether (MTBE).

    • Add an appropriate internal standard (e.g., a deuterated DAG species) prior to extraction for accurate quantification.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • Optional Derivatization:

    • For enhanced sensitivity, derivatize the hydroxyl group of DAGs using a reagent such as N,N-dimethylglycine (DMG).[2]

  • Liquid Chromatography:

    • Use a reversed-phase column (e.g., C18) for separation of DAG species based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase system, for example, consisting of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[3][7]

  • Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode for the detection of DAGs.

    • Perform tandem mass spectrometry (MS/MS) on a triple quadrupole instrument using multiple reaction monitoring (MRM) for targeted quantification of specific DAG species.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for the analysis of the fatty acid composition of DAGs, which requires derivatization to increase the volatility of the analytes.

GCMS_Workflow start Start: Sample (e.g., Oil, Lipid Extract) hydrolysis Hydrolysis of Triglycerides (to release DAGs) start->hydrolysis derivatization Derivatization (e.g., Silylation with TMS) hydrolysis->derivatization injection GC Injection derivatization->injection separation GC Separation (Capillary Column) injection->separation ionization Ionization (Electron Impact - EI) separation->ionization ms_analysis MS Analysis (Mass Analyzer) ionization->ms_analysis data_analysis Data Analysis (Fatty Acid Profiling) ms_analysis->data_analysis end End: Fatty Acid Profile data_analysis->end

Figure 3. General experimental workflow for the analysis of the fatty acid composition of diacylglycerols by GC-MS.

Protocol: GC-MS Analysis of Diacylglycerols (as Fatty Acid Methyl Esters)

  • Lipid Extraction and Hydrolysis:

    • Extract total lipids from the sample as described for the LC-MS protocol.

    • Hydrolyze the triglycerides and diacylglycerols to release free fatty acids using a strong base (saponification).

  • Derivatization:

    • Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

    • Alternatively, for the analysis of intact DAGs, derivatize the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[6]

  • Gas Chromatography:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAMEs or silylated DAG analysis.

    • Use a temperature gradient program to separate the different FAMEs or TMS-DAGs based on their boiling points and polarity.

  • Mass Spectrometry:

    • Employ electron ionization (EI) to fragment the eluted compounds.

    • Analyze the fragmentation patterns to identify the individual fatty acids or the structure of the DAG isomers.

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow

ELISA is a high-throughput method for the quantification of total DAG or a specific subset of DAGs recognized by the antibody used in the kit.

ELISA_Workflow start Start: Sample (Serum, Plasma, Cell Lysate) sample_prep Sample Preparation (Dilution, Extraction) start->sample_prep coating Plate Coating with Capture Antibody sample_prep->coating incubation Incubation with Sample and HRP-conjugated DAG coating->incubation washing1 Washing incubation->washing1 substrate Addition of Substrate washing1->substrate incubation2 Incubation substrate->incubation2 stop Addition of Stop Solution incubation2->stop readout Measure Absorbance stop->readout end End: DAG Concentration readout->end

Figure 4. General workflow for a competitive ELISA for diacylglycerol quantification.

Protocol: Competitive ELISA for Diacylglycerol Quantification

  • Sample and Standard Preparation:

    • Prepare a standard curve using the provided DAG standards.

    • Prepare samples by diluting them in the assay buffer. For cell and tissue lysates, a lipid extraction may be necessary.

  • Assay Procedure (Competitive Format):

    • Add standards and samples to the wells of a microplate pre-coated with a DAG-specific antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-conjugated DAG to each well.

    • Incubate the plate to allow for competitive binding between the DAG in the sample/standard and the HRP-conjugated DAG for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of DAG in the sample.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the DAG concentration in the samples by interpolating from the standard curve.

Conclusion

The choice of method for establishing the limits of detection for diacylglycerol species is a critical decision that will impact the quality and applicability of the research findings. LC-MS/MS stands out for its high sensitivity and specificity, providing detailed structural information on individual DAG species. GC-MS is a robust technique for fatty acid profiling of DAGs but generally requires derivatization and offers lower throughput. ELISA provides a high-throughput and cost-effective solution for the quantification of total or specific classes of DAGs, though with lower specificity compared to mass spectrometry-based methods. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most suitable analytical approach to advance their understanding of the multifaceted roles of diacylglycerols in health and disease.

References

A Researcher's Guide to Diacylglycerol Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the accurate quantification of diacylglycerols (DAGs) is paramount. These crucial signaling molecules and metabolic intermediates present analytical challenges due to their low abundance and poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these hurdles. This guide provides an objective comparison of common derivatization agents for DAG analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Diacylglycerols are central players in a variety of cellular processes. As second messengers, they are integral to signal transduction pathways that regulate cell growth, differentiation, and metabolism. The canonical DAG signaling pathway involves the activation of protein kinase C (PKC), which is initiated by the stimulation of cell surface receptors and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

The Diacylglycerol Signaling Cascade

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) triggers the activation of phospholipase C (PLC). PLC then cleaves PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to mediate the release of calcium from intracellular stores, DAG remains in the plasma membrane. The concerted action of increased intracellular calcium and the presence of DAG leads to the recruitment and activation of conventional PKC isoforms, which then phosphorylate a multitude of downstream protein targets, eliciting a cellular response. Novel PKC isoforms are activated by DAG alone. Beyond PKC, DAGs also modulate the activity of other effector proteins, including protein kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, highlighting the diverse roles of these lipid messengers.

DAG_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activated Downstream Downstream Targets PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds to Response Cellular Response Downstream->Response Leads to Extracellular Extracellular Signal Extracellular->GPCR

Diacylglycerol (DAG) Signaling Pathway

Comparison of Derivatization Agents

The selection of a derivatization agent is a critical step in the analytical workflow for DAGs. The ideal agent enhances detection sensitivity, improves chromatographic separation, and ensures the stability of the analyte. Below is a comparison of several commonly used derivatization agents.

Derivatization AgentPrinciple of DetectionKey AdvantagesKnown Limitations
N,N-Dimethylglycine (DMG) Mass Spectrometry (ESI+)Introduces a tertiary amine for enhanced positive mode ionization. Enables sensitive quantification with low limits of detection.[1][2]Potential for ion suppression at high reagent concentrations.[3]
Dansyl Chloride Fluorescence, Mass Spectrometry (ESI+)Provides a fluorescent tag for HPLC-FLD and enhances ionization for MS. Widely used for primary and secondary amines.[4][5]Reaction conditions can be harsh, and excess reagent may interfere with chromatography.[4]
2,4-Difluorophenyl isocyanate Mass Spectrometry (ESI+)Prevents acyl migration, allowing for the distinction between 1,2- and 1,3-DAG isomers. Yields derivatives suitable for constant neutral loss scanning.[1]Derivatization yield is typically around 85-90%.[1]
N-Chlorobetainyl chloride Mass Spectrometry (ESI+)Introduces a quaternary ammonium (B1175870) group, leading to a significant increase in signal intensity (up to 2 orders of magnitude).[6]Fragmentation may not provide detailed structural information on the fatty acyl chains.[6]
3-(Chlorosulfonyl)benzoic acid Mass Spectrometry (ESI-)Enables a "charge-switch" for sensitive analysis in negative ion mode. Derivatives show good short-term and long-term stability.[7][8][9]Requires optimization of reaction conditions to achieve high yield.[7][8][9]

Quantitative Performance Data

Direct comparison of quantitative performance can be challenging due to variations in instrumentation and experimental conditions across different studies. However, the following table summarizes reported limits of detection (LOD) and quantification (LOQ) to provide a general indication of the sensitivity achievable with different derivatization agents.

Derivatization AgentAnalyteLODLOQAnalytical MethodReference
N,N-Dimethylglycine (DMG)DAGs in serum16 aM62.5 aMLC-MS/MS[10][11][12]
N,N-Dimethylglycine (DMG)DAG standards-amol/µlShotgun Lipidomics-MS[3]
3-(Chlorosulfonyl)benzoic acidDiacylglycerols in plasma-0.25 nmol/mLRP-UHPLC/MS/MS[7][8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. The following sections provide step-by-step methodologies for several key derivatization agents.

N,N-Dimethylglycine (DMG) Derivatization for LC-MS/MS Analysis

This protocol is adapted from a method for the sensitive quantification of DAGs in biological fluids.[10][11]

Materials:

  • Diacylglycerol standards or dried lipid extract

  • N,N-Dimethylglycine (DMG) solution (0.125 M in acetonitrile:dichloromethane 1:1, v/v)

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in acetonitrile:dichloromethane 1:1, v/v)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (0.25 M in acetonitrile:dichloromethane 1:1, v/v)

  • Dichloromethane:Methanol (1:1, v/v)

  • Ammonium hydroxide (B78521) (25 mM)

  • Nitrogen gas supply

Procedure:

  • To the dried DAG sample (0.2–200 nM), add the DMG, DMAP, and EDC solutions.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2,500 rpm for 1 minute.

  • Incubate the reaction mixture at 45°C for 60 minutes.

  • Quench the reaction by adding 1.5 mL of dichloromethane:methanol (1:1, v/v) and 0.5 mL of 25 mM ammonium hydroxide.

  • Vortex for 1 minute and allow the phases to separate for 5 minutes.

  • Collect the lower organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the derivatized DAGs in a suitable solvent for LC-MS/MS analysis.

DMG_Derivatization_Workflow DMG Derivatization Workflow Start Dried DAG Sample Add_Reagents Add DMG, DMAP, and EDC Solutions Start->Add_Reagents Vortex_Centrifuge Vortex and Centrifuge Add_Reagents->Vortex_Centrifuge Incubate Incubate at 45°C for 60 min Vortex_Centrifuge->Incubate Quench Quench with DCM/MeOH and NH4OH Incubate->Quench Phase_Separation Vortex and Phase Separate Quench->Phase_Separation Collect_Evaporate Collect Lower Phase and Evaporate Phase_Separation->Collect_Evaporate Reconstitute Reconstitute for LC-MS/MS Analysis Collect_Evaporate->Reconstitute

DMG Derivatization Workflow
2,4-Difluorophenyl Isocyanate Derivatization

This protocol is based on a method for the analysis of regioisomeric DAGs.[1]

Materials:

  • Dried lipid extract

  • 2,4-Difluorophenyl isocyanate solution (10 µg/µL in dichloromethane)

  • Dimethyl-4-aminopyridine solution (10 µg/µL in dichloromethane)

  • Dichloromethane (DCM)

  • 4% Methyl tert-butyl ether (MTBE) in isooctane (B107328)

  • Nitrogen gas supply

Procedure:

  • To the dried lipid extract, add 10 µL of 2,4-difluorophenyl isocyanate solution and 10 µL of dimethyl-4-aminopyridine solution.

  • Add 400 µL of DCM.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the solution to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of 4% MTBE in isooctane for analysis.

3-(Chlorosulfonyl)benzoic Acid Derivatization

This protocol describes a charge-switch derivatization for RP-UHPLC/MS/MS analysis in negative ion mode.[7][8][9]

Materials:

  • Dried lipid extract

  • Pyridine (B92270) solution (392.8 mg/mL in acetonitrile)

  • 3-(Chlorosulfonyl)benzoic acid (Cl-SBA) solution (50 mg/mL in acetonitrile)

  • Chloroform:Methanol (2:1, v/v)

  • Water

Procedure:

  • Redissolve the dried sample residue in 250 µL of the pyridine solution.

  • Add 250 µL of the Cl-SBA solution.

  • Incubate in a shaking water bath at 60°C for 40 minutes.

  • Stop the reaction by adding 3 mL of chloroform:methanol (2:1, v/v) and 0.6 mL of water.

  • Vortex for 5 minutes at room temperature.

  • Centrifuge to separate the phases and collect the lower organic layer for analysis.

Conclusion

The choice of derivatization agent for diacylglycerol analysis is a critical decision that depends on the specific research question, the available instrumentation, and the required sensitivity. N,N-Dimethylglycine offers excellent sensitivity for mass spectrometry-based quantification. Dansyl chloride is a versatile reagent suitable for both fluorescence and mass spectrometry detection. 2,4-Difluorophenyl isocyanate is particularly advantageous for the isomeric separation of DAGs. N-Chlorobetainyl chloride provides a significant boost in signal intensity for mass spectrometry. Finally, 3-(chlorosulfonyl)benzoic acid presents a novel charge-switch approach for sensitive analysis in negative ion mode. By carefully considering the advantages and limitations of each agent and following robust experimental protocols, researchers can achieve accurate and reliable quantification of diacylglycerols, paving the way for new discoveries in cellular signaling and metabolism.

References

A Comparative Guide to the Recovery of 1,3-Ditridecanoyl Glycerol in Lipid Extractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics and metabolic research, the accurate quantification of lipid species is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, ensuring that variations during sample preparation and analysis are accounted for. 1,3-Ditridecanoyl glycerol (B35011), a triglyceride with two C13:0 fatty acid chains, is a commonly utilized internal standard. This guide provides an objective comparison of its expected recovery in various extraction methods, supported by experimental data for the triglyceride class, and details on alternative standards and analytical protocols.

The Role of Internal Standards in Quantitative Lipid Analysis

An ideal internal standard should be chemically and physically similar to the analytes of interest, not naturally present in the sample, and readily distinguishable by the analytical instrumentation.[1] It is introduced in a known quantity at the beginning of the workflow to normalize the signal of endogenous lipids, correcting for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.[1] Stable isotope-labeled lipids and odd-chain lipids are two common classes of internal standards used in lipidomics.[2]

Performance Comparison of Extraction Methods for Triglycerides

While specific recovery data for 1,3-Ditridecanoyl glycerol is not extensively published, data for the broader class of triglycerides (TGs) provides a strong indication of its expected performance in common lipid extraction protocols. The following table summarizes the average recovery of triglycerides in various extraction methods as evaluated in a study on mouse tissues.[3]

Extraction MethodPrincipleAverage Triglyceride Recovery (%)Key AdvantagesPotential Limitations
Folch Liquid-liquid extraction using chloroform (B151607) and methanol.[4]85.2–109.7Considered a "gold standard" with high efficiency for a broad range of lipids.[4]Use of chloroform, a toxic solvent.[4]
Bligh & Dyer A modification of the Folch method, using a lower solvent-to-sample ratio.[4]Not explicitly stated for TGs in the primary source, but generally considered to have high recovery (≥95%) for total lipids.[5]Reduced solvent volume compared to the Folch method.[5]May underestimate lipids in samples with high lipid content (>2%).[6]
Isopropanol (IPA) Monophasic extraction where lipids are solubilized and proteins are precipitated.84.4–117.9 (with lowest recovery of 51.7% in pancreas)Simple and avoids chlorinated solvents.Can have lower recovery for certain lipid classes and tissues.[3]
Methanol/MTBE/Chloroform (MMC) A monophasic extraction method.93.6–104.0Good recovery for a broad range of lipids.Still utilizes chloroform.
Butanol/Methanol/Heptane/Ethyl Acetate (BUME) A biphasic extraction method.93.8–106.8 (with lower recovery of 82.4% in liver)Avoids chloroform.Can have lower recoveries for specific lipid classes in certain tissues.[3]
Methanol/Methyl-tert-butyl ether (MTBE) A biphasic extraction method where the lipid-containing organic phase is the upper layer.49.6–110.5Avoids chloroform and the denser organic layer is on top, simplifying collection.[3]Can have significantly lower recoveries for more polar lipids.[3]
Ethyl Acetate/Ethanol (EE) A monophasic extraction method.93.8–113.0 (with lowest recovery of 56.5% in pancreas)Avoids chlorinated solvents.May exhibit poor reproducibility in some tissues.[3]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain and elute lipids.High recovery (approaching 100% for some lipid classes).[7]High selectivity and can reduce matrix effects.[8]Can be more time-consuming and method development may be required.

Note: The recovery percentages are derived from a study on various mouse tissues and represent the average for the triglyceride class.[3] The actual recovery of this compound may vary depending on the specific sample matrix and experimental conditions.

Alternative Internal Standards for Triglyceride Analysis

While this compound is a suitable odd-chain triglyceride internal standard, other options are available, each with its own set of advantages and disadvantages.

  • Other Odd-Chain Triglycerides: Compounds like tripentadecanoin (B53339) (C15:0) and trinonadecanoylglycerol (C19:0) are also used.[9][10] Their primary advantage is that they are not typically found in biological samples.[9] However, their physical properties and, therefore, extraction and ionization behavior may differ slightly from the endogenous triglycerides being quantified.

  • Stable Isotope-Labeled (SIL) Triglycerides: These are considered the "gold standard" for quantitative lipidomics.[1] They have nearly identical chemical and physical properties to their endogenous counterparts, leading to the most accurate correction for experimental variations. The main drawback is their higher cost and limited commercial availability for all triglyceride species. Deuterated and 13C-labeled standards are common examples.[2]

Experimental Protocols

Below are detailed methodologies for two common lipid extraction techniques. The choice of method will depend on the specific research question, sample type, and available instrumentation.

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a widely used liquid-liquid extraction method known for its high efficiency in recovering a broad range of lipids.[4]

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • This compound internal standard solution (of known concentration)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the sample.

  • Spike the sample with a known amount of this compound internal standard.

  • Add a 2:1 mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample, v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 2000 x g for 10 minutes to pellet any solid material.

  • Carefully collect the supernatant and transfer it to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a pipette.

  • Wash the lower organic phase by adding a small amount of a pre-mixed upper phase (chloroform:methanol:0.9% NaCl at 3:48:47, v/v/v) and centrifuging again.

  • Collect the lower organic phase and dry it under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for resuspension in an appropriate solvent for analysis (e.g., by LC-MS).

Folch_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_final_steps Final Steps Sample Sample Add_IS Add 1,3-Ditridecanoyl Glycerol (IS) Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex_1 Vortex Add_Solvent->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Add_Salt Add 0.9% NaCl Collect_Supernatant->Add_Salt Vortex_2 Vortex Add_Salt->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Separate_Phases Collect Lower Organic Phase Centrifuge_2->Separate_Phases Dry_Extract Dry Under Nitrogen Separate_Phases->Dry_Extract Resuspend Resuspend for Analysis Dry_Extract->Resuspend

Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Enrichment

This protocol is suitable for selectively isolating and enriching triglycerides from a complex lipid extract.[11]

Materials:

  • Lipid extract (obtained from a primary extraction like the Folch method)

  • SPE cartridge (e.g., silica-based)

  • SPE manifold

  • Hexane (B92381)

  • Diethyl ether

  • Methanol

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through the silica (B1680970) SPE cartridge to activate the stationary phase. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of hexane.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Lipids):

    • Wash the cartridge with 10 mL of hexane to elute very non-polar compounds like cholesterol esters. Collect this fraction if desired.

  • Elution of Triglycerides:

    • Elute the triglyceride fraction by passing 10 mL of a 95:5 (v/v) mixture of hexane:diethyl ether through the cartridge. Collect this fraction in a clean collection tube.

  • Elution of More Polar Lipids (Optional):

    • More polar lipids like free fatty acids and phospholipids (B1166683) can be eluted subsequently with solvents of increasing polarity (e.g., diethyl ether, methanol).

  • Drying and Analysis:

    • Dry the collected triglyceride fraction under a stream of nitrogen.

    • The purified triglyceride fraction is now ready for resuspension and analysis.

SPE_Workflow cluster_prep Preparation cluster_elution Fractionation cluster_analysis Analysis Condition Condition SPE Cartridge (Hexane) Load Load Lipid Extract in Hexane Condition->Load Wash Wash with Hexane (Elutes Cholesterol Esters) Load->Wash Elute_TG Elute with Hexane:Diethyl Ether (95:5) (Collects Triglycerides) Wash->Elute_TG Elute_Polar Elute with More Polar Solvents (Elutes FFAs, Phospholipids) Elute_TG->Elute_Polar Optional Dry Dry Triglyceride Fraction Elute_TG->Dry Analyze Resuspend and Analyze Dry->Analyze

Caption: Workflow for solid-phase extraction (SPE) of triglycerides.

References

A Researcher's Guide to Diacylglycerol Analysis: Methods and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, accurate measurement of diacylglycerol (DAG) is paramount. This lipid second messenger plays a crucial role in a multitude of cellular processes, making its precise quantification essential for understanding disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of common DAG analysis methods, complete with experimental protocols and visual representations of the key signaling pathway and analytical workflow.

Comparing the Tools: A Quantitative Look at DAG Analysis Methods

Choosing the right method for diacylglycerol analysis depends on several factors, including the required sensitivity, specificity, throughput, and available equipment. The following table summarizes the key performance characteristics of the most widely used techniques.

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized DAG molecules.High (amol/µl range)[1]High (can distinguish molecular species)High (shotgun lipidomics)Provides detailed structural information, including fatty acid composition.[2] High throughput with direct infusion methods.[3]Requires sophisticated instrumentation and expertise. Potential for ion suppression.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates DAG species by chromatography before MS analysis.Very HighVery High (separates isomers)Medium to HighExcellent for resolving isobaric and isomeric species.[4][5] Allows for quantification of individual molecular species.[5]Can be time-consuming due to the chromatography step.[6] Requires derivatization in some cases to improve sensitivity.[1][6]
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or fluorometric readout.Moderate (µM to pM range)[7][8][9][10]Good (measures total DAG)High (96-well plate format)Simple, rapid, and suitable for high-throughput screening.[7][8] Does not require specialized equipment beyond a plate reader.Measures total DAG and does not provide information on individual molecular species.[1] Potential for interference from other lipids.
High-Performance Thin-Layer Chromatography (HPTLC) Separates DAGs based on their polarity on a silica (B1680970) plate.Low to ModerateModerate (can separate 1,2- and 1,3-DAG isomers)[11]HighCost-effective and rapid for analyzing large numbers of samples.[2] Can be coupled with other detection methods like densitometry or MS.[2]Lower sensitivity and resolution compared to LC-MS. Quantification can be less precise.[12]

In Detail: Experimental Protocols

Diacylglycerol Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of DAG molecular species using liquid chromatography-tandem mass spectrometry.

a. Lipid Extraction:

  • Homogenize cells or tissues in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).

  • Add an internal standard, such as a deuterated DAG species, to the homogenate for normalization.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

  • Dry the organic phase under a stream of nitrogen.

b. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • To improve ionization efficiency and chromatographic separation, derivatize the hydroxyl group of DAG. A common method involves reaction with N,N-dimethylglycine (DMG) or other charge-carrying reagents.[1][4]

  • Incubate the dried lipid extract with the derivatizing agent under optimized conditions (e.g., specific temperature and time).[1]

c. LC Separation:

  • Reconstitute the dried, derivatized lipid extract in a suitable solvent for injection.

  • Employ a reversed-phase or normal-phase HPLC column for separation of DAG species.[4][5]

  • Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile/isopropanol mixtures) to resolve different DAG molecular species.[13]

d. MS/MS Detection:

  • Utilize an electrospray ionization (ESI) source to ionize the eluting DAG derivatives.

  • Operate the mass spectrometer in a multiple reaction monitoring (MRM) or precursor ion scanning mode to specifically detect and quantify the target DAG species based on their characteristic precursor and product ions.[4]

  • Quantify the amount of each DAG species by comparing its peak area to that of the internal standard.

Enzymatic Quantification of Total Diacylglycerol

This protocol describes a common enzymatic method for measuring total DAG levels, often available as commercial kits.[8][10]

a. Sample Preparation:

  • Lyse cells or homogenize tissues to release cellular contents.

  • Extract total lipids using a suitable method as described in the LC-MS protocol.

  • Resuspend the dried lipid extract in the assay buffer provided with the kit.

b. Enzymatic Reaction:

  • Add a DAG kinase to the lipid sample, which phosphorylates DAG to produce phosphatidic acid (PA).[7][8][10]

  • In a subsequent step, a lipase (B570770) is added to hydrolyze PA, generating glycerol-3-phosphate.[7][8][10]

  • Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H₂O₂).[7][8][10]

c. Detection:

  • The generated H₂O₂ reacts with a probe in the presence of a peroxidase to produce a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescence) or absorbance (for colorimetry).

  • Calculate the DAG concentration in the sample by comparing its signal to a standard curve generated with known concentrations of a DAG standard.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the context and application of diacylglycerol analysis, the following diagrams, generated using the DOT language, illustrate the primary DAG signaling pathway and a general experimental workflow.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. PLC Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 4. PKC Activation Downstream Downstream Effectors PKC->Downstream 6. Phosphorylation ER Ca2+ Store IP3->ER 5. Ca2+ Release Ca2 Ca2+ Ca2->PKC ER->Ca2 Extracellular Extracellular Signal Extracellular->GPCR 1. Activation Diacylglycerol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay cluster_data Data Analysis Sample Biological Sample (Cells/Tissues) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (Optional) Drying->Derivatization EnzymeReaction Enzymatic Reaction Drying->EnzymeReaction LC LC Separation Derivatization->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Detection Fluorometric/ Colorimetric Detection EnzymeReaction->Detection Detection->Quantification Interpretation Interpretation Quantification->Interpretation

References

Safety Operating Guide

Proper Disposal of 1,3-Ditridecanoyl Glycerol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide to Safe and Compliant Disposal

Researchers, scientists, and drug development professionals handling 1,3-Ditridecanoyl glycerol (B35011) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as hazardous, responsible disposal is paramount. This guide provides a comprehensive, step-by-step approach to managing the disposal of 1,3-Ditridecanoyl glycerol.

Understanding the Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step in determining the appropriate disposal method.

PropertyValueCitation
CAS Number 59891-27-9[1]
Physical State Solid at room temperature[1]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS)
Water Solubility Sparingly soluble in aqueous buffers. Solubility in PBS (pH 7.2) is 0.7 mg/ml.[1]
Environmental Impact Readily biodegradable with low potential for ecotoxicity. Not expected to be persistent in water.[2]

Core Disposal Procedures

Given that this compound is a non-hazardous solid with low water solubility, the primary recommended disposal method is as solid waste. However, institutional and local regulations must always be the final authority.

Step 1: Waste Minimization

Before disposal, consider methods to minimize waste. This can include ordering only the necessary quantities of the chemical and ensuring efficient use in experiments.

Step 2: Container Selection and Labeling

  • Container: Place the waste this compound in a designated, sealed, and properly labeled waste container. The container should be compatible with the chemical and clearly marked as "Non-Hazardous Waste."

  • Labeling: The label should clearly identify the contents as "this compound" and include the quantity and date of disposal.

Step 3: Segregation

Store the waste container in a designated area for non-hazardous solid waste, segregated from hazardous materials to prevent cross-contamination.

Step 4: Consultation with Environmental Health and Safety (EHS)

This is a critical step. Before final disposal, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on local and institutional regulations. Some institutions may have specific protocols for non-hazardous chemical waste.

Step 5: Final Disposal

Based on the guidance from your EHS department, the final disposal will likely be one of the following:

  • Regular Solid Waste Stream: If approved by your EHS, the labeled container of this compound may be disposed of in the regular solid waste stream. It is important to note that some institutional policies may prohibit the disposal of any laboratory chemical waste in standard trash receptacles handled by custodial staff. In such cases, a specific pickup by a waste management provider will be required.

  • Designated Laboratory Waste Pickup: Your institution may have a specific collection service for all laboratory waste, including non-hazardous materials. Follow their procedures for requesting a pickup.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its low water solubility and the general principle of keeping chemicals out of waterways, do not dispose of this compound down the drain. The Safety Data Sheet advises against allowing large quantities to reach groundwater, water courses, or sewage systems.

  • Empty Containers: Empty containers that held this compound should be managed according to your institution's guidelines for empty chemical containers. This may involve defacing the label and disposing of it in the regular trash or recycling.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment cluster_action Action cluster_final Final Disposal start Start: Have 1,3-Ditridecanoyl glycerol for disposal minimize Practice Waste Minimization start->minimize collect Collect in Labeled, Sealed Container minimize->collect check_sds Review Safety Data Sheet (SDS) collect->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous consult_ehs Consult Institutional EHS Guidelines is_hazardous->consult_ehs No hazardous_waste Follow Hazardous Waste Protocol is_hazardous->hazardous_waste Yes solid_waste Dispose as Non-Hazardous Solid Waste per EHS consult_ehs->solid_waste final_disposal Final Disposal via Approved Route solid_waste->final_disposal hazardous_waste->final_disposal

Disposal Decision Workflow for this compound

By following these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Logistical Information for Handling 1,3-Ditridecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of 1,3-Ditridecanoyl glycerol (B35011), ensuring the safety of researchers, scientists, and drug development professionals. While 1,3-Ditridecanoyl glycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

I. Personal Protective Equipment (PPE)

Even when handling non-hazardous chemicals, a baseline of personal protective equipment is crucial to safeguard against unforeseen reactions and contamination. The following PPE is recommended for all procedures involving this compound.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact and potential contamination.
Body Protection A standard laboratory coat.Protects skin and personal clothing from spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes the risk of spills and exposure.

1. Preparation:

  • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, and containers, before handling the chemical.

  • Confirm that a properly functioning safety shower and eyewash station are readily accessible.

2. Weighing and Handling:

  • To minimize the generation of airborne dust, it is recommended to handle the solid this compound within a chemical fume hood or a ventilated balance enclosure.[1]

  • Use a clean spatula to carefully transfer the desired amount of the substance from its storage container to a weighing vessel.

  • Avoid scooping large amounts at once to prevent spillage. Transfer the powder in several small scoops when possible.[2]

  • Keep the container with the stock chemical closed when not in use to prevent contamination and accidental spills.[2]

3. Dissolving in Solution (if applicable):

  • If the experimental protocol requires dissolving the powder, add the solvent to the weighed this compound in a suitable container.

  • This process should also be conducted in a fume hood if the solvent is volatile.

  • Once dissolved, the risk of aerosolization is significantly reduced, and the solution can be handled on a standard laboratory bench with appropriate PPE.[2]

4. Post-Handling:

  • Thoroughly clean all equipment used for handling and weighing with an appropriate solvent.

  • Wipe down the work surface to remove any residual powder. Wet cleaning methods are preferable to dry sweeping to avoid generating dust.[2]

  • Properly dispose of all waste materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Do not dispose of this compound or its solutions in the regular trash or down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • All solid waste contaminated with the chemical (e.g., weighing paper, gloves, paper towels) should be collected in a designated, clearly labeled waste container.

2. Container Labeling:

  • The waste container must be labeled as "Non-Hazardous Chemical Waste" and should clearly list "this compound" as a constituent.

  • Include the date when the waste was first added to the container.

3. Disposal Procedure:

  • Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill, but should not be placed in laboratory trash cans that are handled by custodial staff.[3]

  • Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve contacting the EHS office for a waste pickup.

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container labels should be defaced, and the container can then typically be disposed of in the regular trash.[4]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean Bench/Hood) gather_materials 2. Assemble Equipment prep_area->gather_materials check_safety 3. Verify Safety Equipment (Eyewash/Shower) gather_materials->check_safety weigh 4. Weigh Powder (in Hood) check_safety->weigh dissolve 5. Dissolve in Solvent (if applicable) weigh->dissolve clean_equip 6. Clean Equipment weigh->clean_equip dissolve->clean_equip decontaminate 7. Decontaminate Work Area clean_equip->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste wash_hands 9. Wash Hands dispose_waste->wash_hands

Caption: Workflow for handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.